molecular formula C15H23N3O3 B163796 MD 85 CAS No. 193551-00-7

MD 85

Cat. No.: B163796
CAS No.: 193551-00-7
M. Wt: 293.36 g/mol
InChI Key: RGWSSTALGUXZMU-UHFFFAOYSA-N
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Description

CAY10398 is an inhibitor of histone deacetylase (HDAC1) with an IC50 value of 10 µM. Similar potency is observed with trapoxin A and B, whereas trichostatin A is more potent inhibitor of the enzyme. Trichostatin A also selectively inhibits the removal of acetyl groups from the amino-terminal lysine residues of core histones, which modulates the access of transcription factors to the underlying genomic DNA. However, trichostatin A is much more expensive than CAY10398. CAY10398 thus represents a selective and cost-effective compound for the inhibition of HDAC.

Properties

IUPAC Name

4-(dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-18(2)13-9-7-12(8-10-13)15(20)16-11-5-3-4-6-14(19)17-21/h7-10,21H,3-6,11H2,1-2H3,(H,16,20)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWSSTALGUXZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274411
Record name 4-(dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193551-00-7
Record name 4-(dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Function of Mycobacterial Antigen Complex 85: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mycobacterial antigen complex 85 (Ag85) is a family of pivotal enzymatic proteins secreted by Mycobacterium tuberculosis (M.tb) and other mycobacterial species. Comprising three homologous proteins—Ag85A, Ag85B, and Ag85C—this complex plays a central role in the biosynthesis and structural integrity of the unique and impermeable mycobacterial cell wall. Its mycolyltransferase activity is essential for the final stages of cell wall construction, specifically the transfer of mycolic acids to arabinogalactan and the formation of trehalose dimycolate (TDM), also known as cord factor. Beyond its structural role, the Ag85 complex is a key player in the host-pathogen interface, mediating adhesion to host cells through fibronectin binding and eliciting a potent host immune response. This guide provides an in-depth examination of the multifaceted functions of the Ag85 complex, detailing its enzymatic activities, role in pathogenesis, and its potential as a target for novel anti-tubercular therapeutics and vaccine development.

Introduction to the Antigen 85 Complex

The Antigen 85 complex consists of three closely related proteins: Ag85A (FbpA), Ag85B (FbpB), and Ag85C (FbpC), which are among the most abundant proteins secreted by actively replicating M.tb.[1][2][3] These proteins share a high degree of sequence homology and are encoded by three distinct genes (fbpA, fbpB, and fbpC) located at different loci within the mycobacterial genome.[1] Despite their similarities, they exhibit unique substrate preferences and activities, suggesting distinct, non-redundant roles in mycobacterial physiology.[4] The critical function of this complex in cell wall synthesis makes it indispensable for the viability and virulence of M.tb.[3][5]

Enzymatic Function: Mycolyltransferase Activity

The primary and most well-characterized function of the Ag85 complex is its mycolyltransferase activity.[2][6] This enzymatic function is crucial for the final steps of the biosynthesis of the mycobacterial cell wall, a complex structure essential for the bacterium's survival and resistance to antibiotics.[5][7] The Ag85 proteins catalyze the transfer of mycolic acids, long-chain fatty acids, from a donor molecule, trehalose monomycolate (TMM), to two main acceptors:

  • Arabinogalactan: The Ag85 complex covalently attaches mycolic acids to the non-reducing termini of the arabinan chains of arabinogalactan, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) core of the cell wall.[7][8] This structure provides a robust, impermeable barrier.[5]

  • Trehalose Monomycolate (TMM): The complex also catalyzes the transfer of a mycolyl group from one TMM molecule to another, forming trehalose dimycolate (TDM), or cord factor.[7][8] TDM is a key virulence factor implicated in the pathogenicity of M.tb.[7]

This dual activity highlights the central role of the Ag85 complex in maintaining the integrity and functionality of the mycobacterial cell envelope.

Quantitative Data on Antigen 85 Complex

While comprehensive kinetic data is dispersed across numerous studies, the following tables summarize available quantitative information regarding the components of the Antigen 85 complex.

Protein Component Gene Molecular Weight (kDa) Relative Secretion Ratio (A:B:C)
Antigen 85AfbpA~323
Antigen 85BfbpB~302
Antigen 85CfbpC~321
Interaction Ag85 Isoform Dissociation Constant (KD) Reference
Binding to FibronectinAg85A (from M. avium subsp. paratuberculosis)68.4 nM[9]
Ag85B (from M. avium subsp. paratuberculosis)33.6 nM[9]
Ag85C (from M. avium subsp. paratuberculosis)55.2 nM[9]

Role in Pathogenesis

The function of the Ag85 complex extends beyond cell wall biosynthesis and plays a direct role in the pathogenesis of tuberculosis.

Adhesion and Invasion

The proteins of the Ag85 complex are known to bind to the host extracellular matrix protein, fibronectin.[1][9][10] This interaction is believed to be a critical first step in the adhesion of mycobacteria to host cells, facilitating their subsequent invasion and dissemination within the host.[9] The binding is specific and involves a motif on the Ag85 proteins interacting with the C-terminus of fibronectin.[9] This adhesive property underscores the role of the Ag85 complex as a virulence factor.

Immunomodulation and Immune Evasion

While being potent antigens that stimulate a strong T-cell mediated immune response, there is evidence to suggest that the Ag85 complex may also play a role in modulating the host immune response to the bacterium's advantage. Furthermore, the presence of three distinct yet highly homologous proteins may be a strategy for immune evasion.

Experimental Protocols

Detailed, step-by-step protocols are often specific to individual laboratories and publications. The following sections provide a generalized overview of the methodologies commonly employed to study the function of the Antigen 85 complex.

In Vitro Mycolyltransferase Assay

This assay is fundamental to characterizing the enzymatic activity of the Ag85 proteins.

Objective: To measure the transfer of mycolic acids from a donor substrate to an acceptor substrate catalyzed by Ag85 proteins.

General Procedure:

  • Enzyme and Substrate Preparation:

    • Recombinant Ag85A, Ag85B, or Ag85C proteins are expressed (e.g., in E. coli) and purified.[6]

    • A mycolic acid donor, typically radiolabeled ([14C]) or fluorescently tagged trehalose monomycolate (TMM), is synthesized or purified from mycobacterial cultures.[4]

    • An acceptor substrate, such as unlabeled trehalose or a synthetic arabinan oligosaccharide, is prepared.

  • Enzymatic Reaction:

    • The purified Ag85 enzyme is incubated with the donor and acceptor substrates in a suitable buffer at an optimal temperature (e.g., 37°C).

    • The reaction is allowed to proceed for a defined period.

    • The reaction is terminated, often by heat inactivation or the addition of a solvent.

  • Product Analysis:

    • The reaction products (e.g., trehalose dimycolate, mycolylated arabinan) are separated from the substrates using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • If a radiolabeled donor was used, the products are visualized by autoradiography and quantified by scintillation counting or phosphorimaging.[4]

    • Alternatively, mass spectrometry can be used for product identification and quantification.

Mycobacterial Cell Wall Analysis

Analyzing the composition of the mycobacterial cell wall is crucial to understanding the in vivo function of the Ag85 complex.

Objective: To determine the relative amounts of key cell wall components, such as TDM and arabinogalactan-bound mycolic acids.

General Procedure:

  • Cell Culture and Lysis:

    • Mycobacterium strains (e.g., wild-type, Ag85 mutants) are cultured to mid-log phase.

    • Cells are harvested and subjected to mechanical disruption (e.g., bead beating, sonication) to break the cell wall.

  • Fractionation of Cell Wall Components:

    • The cell lysate is subjected to a series of solvent extractions and centrifugation steps to separate different cellular components (cytosol, membrane, cell wall).

    • Lipids, including TMM and TDM, are extracted using organic solvents like chloroform/methanol.

    • The insoluble cell wall core (mycolyl-arabinogalactan-peptidoglycan) is isolated.

  • Analysis of Components:

    • Extracted lipids are separated by TLC or HPLC and identified by comparison to standards.

    • The mycolic acid content of the cell wall core is determined by hydrolysis to release the mycolic acids, followed by derivatization (e.g., to methyl esters) and analysis by gas chromatography-mass spectrometry (GC-MS) or HPLC.

    • Solid-state NMR spectroscopy can also be employed for direct compositional analysis of the intact cell wall.[11]

In Vivo Infection Models

Animal models are essential for studying the role of the Ag85 complex in the context of a whole organism.

Objective: To assess the virulence and in vivo growth of mycobacterial strains with altered Ag85 function.

General Procedure:

  • Animal Model:

    • Mice, particularly strains like BALB/c or C57BL/6, are commonly used.[12][13] Guinea pigs are also used as they develop more human-like caseous necrosis.

  • Infection:

    • Animals are infected with a low-dose aerosol of M. tuberculosis (wild-type or mutant strains) to mimic natural infection.[14] Intravenous or intraperitoneal injections are also used for specific study designs.[12]

  • Monitoring Disease Progression:

    • At various time points post-infection, animals are euthanized.

    • Organs (lungs, spleen, liver) are harvested aseptically.

    • Organs are homogenized, and serial dilutions are plated on selective agar to determine the bacterial load (colony-forming units, CFUs).[15]

    • Histopathological analysis of organ tissues is performed to assess tissue damage and granuloma formation.

Visualizing the Role of the Antigen 85 Complex

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and interactions involving the Antigen 85 complex.

Mycolic_Acid_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall Mycolic_Acid_Synthesis Mycolic_Acid_Synthesis TMM_Synthase Mycolyltransferase (other) Mycolic_Acid_Synthesis->TMM_Synthase Trehalose Trehalose Trehalose->TMM_Synthase TMM Trehalose Monomycolate (TMM) TMM_Synthase->TMM TMM_Transporter TMM Transporter TMM->TMM_Transporter Transport Ag85 Antigen 85 Complex (Ag85A, Ag85B, Ag85C) mAGP Mycolyl-Arabinogalactan- Peptidoglycan (mAGP) Ag85->mAGP Mycolyl Transfer TDM Trehalose Dimycolate (TDM) (Cord Factor) Ag85->TDM Mycolyl Transfer Free_Trehalose Free Trehalose Ag85->Free_Trehalose Release Arabinogalactan Arabinogalactan Arabinogalactan->mAGP TMM_Transporter->Ag85

Caption: Biosynthesis of the mycobacterial cell wall involving the Antigen 85 complex.

Ag85_Host_Interaction cluster_mycobacterium Mycobacterium cluster_host Host Cell Ag85 Antigen 85 Complex Fibronectin Fibronectin Ag85->Fibronectin Binds Host_Cell_Receptor Host Cell Receptor (e.g., Integrin) Fibronectin->Host_Cell_Receptor Binds Adhesion_Invasion Adhesion & Invasion Host_Cell_Receptor->Adhesion_Invasion

Caption: Interaction of the Antigen 85 complex with host cell fibronectin.

Experimental_Workflow_Mycolyltransferase_Assay Start Start Prepare_Reagents Prepare Reagents: - Purified Ag85 Enzyme - Labeled TMM (Donor) - Acceptor (e.g., Trehalose) Start->Prepare_Reagents Incubate Incubate Enzyme and Substrates Prepare_Reagents->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Separate_Products Separate Products (e.g., TLC, HPLC) Terminate_Reaction->Separate_Products Detect_Quantify Detect and Quantify Products (e.g., Autoradiography, MS) Separate_Products->Detect_Quantify End End Detect_Quantify->End

Caption: General workflow for an in vitro mycolyltransferase assay.

Conclusion and Future Directions

The Mycobacterial antigen complex 85 is a multifunctional protein family that is indispensable for the survival and pathogenicity of Mycobacterium tuberculosis. Its central role in cell wall biosynthesis, coupled with its involvement in host-pathogen interactions, makes it a highly attractive target for the development of new anti-tubercular drugs and vaccines. While significant progress has been made in understanding the functions of Ag85A, B, and C, further research is needed to fully elucidate the specific roles and regulatory mechanisms of each isoform. A deeper understanding of the structure-function relationships of these enzymes will be critical for the rational design of potent and specific inhibitors. Furthermore, harnessing the potent immunogenicity of the Ag85 complex for the development of effective vaccines remains a key priority in the global fight against tuberculosis.

References

Crystal Structure of Antigen 85C Complexed with Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Antigen 85 (Ag85) complex in Mycobacterium tuberculosis is a family of three crucial mycolyltransferases—Ag85A, Ag85B, and Ag85C—that are essential for the biosynthesis of the mycobacterial cell wall.[1] These enzymes catalyze the transfer of mycolic acids to arabinogalactan and are involved in the formation of trehalose dimycolate (TDM), or "cord factor," a key virulence determinant.[1] Due to their vital role in cell wall integrity and pathogenesis, the Ag85 proteins, particularly Ag85C, have emerged as promising targets for the development of novel anti-tuberculosis therapeutics. This technical guide provides an in-depth overview of the crystal structure of Ag85C in complex with various inhibitors, detailing the structural basis of inhibition and the experimental methodologies employed in these studies.

Crystal Structure and Active Site of Ag85C

The crystal structure of recombinant Ag85C from M. tuberculosis reveals a classic α/β-hydrolase fold.[1] The catalytic machinery resides in a well-defined active site featuring a catalytic triad of Ser124, Glu228, and His260.[1] The enzyme operates via a ping-pong mechanism, forming a covalent acyl-enzyme intermediate at the active site serine (Ser124).[2] A hydrophobic pocket and a tunnel extending into the protein core are believed to accommodate the trehalose monomycolate substrate.[1]

Ag85C Inhibitors: Structural Insights into Mechanisms of Action

Structural studies of Ag85C complexed with various inhibitors have provided critical insights for structure-based drug design. These inhibitors employ diverse mechanisms, including covalent modification of the catalytic serine, allosteric inhibition through binding to a nearby cysteine residue, and competitive inhibition.

Covalent Inhibitors Targeting the Active Site Serine (Ser124)

A prominent class of inhibitors directly targets the nucleophilic Ser124 in the catalytic triad, forming a stable covalent bond that incapacitates the enzyme.

  • Diethyl Phosphate (DEP): The crystal structure of Ag85C in complex with diethyl phosphate (PDB ID: 1DQY) was one of the earliest to reveal the mechanism of covalent inhibition.[1][3] DEP acts as an organophosphate inhibitor, forming a stable phosphonylated adduct with Ser124.[3] This modification disrupts the catalytic triad and blocks the enzyme's mycolyltransferase activity.[4] The binding of DEP also induces a conformational change, particularly in helix α9, which further disrupts the active site architecture.[4]

  • Tetrahydrolipstatin (THL): THL is an esterase inhibitor that has been shown to covalently modify Ag85C.[5] The crystal structure of the Ag85C-THL complex (PDB ID: 5VNS) reveals that the β-lactone ring of THL is attacked by Ser124, forming an acyl-enzyme intermediate.[2][5] This interaction is stereospecific and effectively irreversible.[6][7] The peptidyl arm of THL occupies the substrate-binding pocket, limiting the hydrolysis of the acyl-enzyme adduct and preventing the completion of the catalytic cycle.[5]

Allosteric Covalent Inhibitors Targeting Cys209

A novel class of inhibitors achieves allosteric inhibition by covalently modifying a cysteine residue, Cys209, located near the active site.

  • Ebselen and its Derivatives: Ebselen, a seleno-organic compound, is a potent inhibitor of the Ag85 complex.[8] Mass spectrometry and X-ray crystallography (PDB ID: 4MQM) have shown that ebselen forms a covalent selenenylsulfide bond with Cys209.[9][10] This modification induces a significant conformational change in helix α9, which in turn disrupts the hydrogen-bonding network of the catalytic triad, leading to enzyme inactivation.[11] The IC50 value for ebselen against Ag85C has been determined to be in the sub-micromolar range.[8]

  • Iodoacetamide (IAA) and p-Chloromercuribenzoic Acid (PCMB): To further explore the allosteric inhibition mechanism, Ag85C has been crystallized with other thiol-reactive compounds. The structures of Ag85C in complex with iodoacetamide (PDB ID: 4QDT) and p-chloromercuribenzoic acid (PDB ID: 4QDO) confirm that covalent modification of Cys209 consistently leads to the disruption of the active site.[11]

Data Presentation: Crystallographic and Inhibition Data for Ag85C-Inhibitor Complexes

The following tables summarize the key quantitative data from the crystal structures of Ag85C in complex with various inhibitors.

PDB IDInhibitorResolution (Å)R-workR-freeInhibition MechanismKey Interacting Residues
1DQY Diethyl Phosphate1.500.1680.189CovalentSer124 (covalent bond), Leu40, Met125
5VNS Tetrahydrolipstatin (THL)1.450.1610.174CovalentSer124 (covalent bond)
4MQM Ebselen1.350.1700.191Allosteric CovalentCys209 (covalent bond)
4QDT Iodoacetamide1.50--Allosteric CovalentCys209 (covalent bond)
4QDO p-Chloromercuribenzoic Acid1.90--Allosteric CovalentCys209 (covalent bond)

Note: R-work and R-free values are indicators of the quality of the crystallographic model.

InhibitorAssay TypeIC50 / MICTarget Organism
Ebselen Resazurin-based growth assayMIC: 20 µg/mLM. tuberculosis mc²6206
Ebselen Derivatives Fluorometric enzyme assayIC50: 0.5 µM to >100 µMRecombinant Ag85C
I3-AG85 Resazurin assayMIC: ~100 µMM. tuberculosis
Phosphonate Inhibitors Broth culture (OD)MIC: 188 to 319 µg/mLM. avium
Tetrahydrolipstatin Derivative (10d) Enzyme assayIC50: 66 ± 8 μMRecombinant Ag85C

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the structural and functional characterization of Ag85C and its inhibitors.

Recombinant Ag85C Expression and Purification

Objective: To produce and purify recombinant Ag85C for structural and biochemical studies.

Protocol:

  • Gene Cloning: The gene encoding the secreted form of Ag85C (fbpC) from M. tuberculosis is amplified by PCR and cloned into an E. coli expression vector, such as pET28a or pET29, often with a C-terminal His6-tag for purification.[12]

  • Protein Expression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3) or T7 Express).

  • A starter culture is grown overnight at 37°C in Luria-Bertani (LB) broth containing the appropriate antibiotic.

  • The starter culture is used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.[11]

  • The culture is then incubated at a lower temperature, typically 16°C, for 24-36 hours to enhance protein solubility.[11]

  • Cell Lysis and Purification:

    • Cells are harvested by centrifugation.

    • The cell pellet is resuspended in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 2 mM PMSF, 10% glycerol).[11]

    • Cells are lysed by sonication on ice. Lysozyme and DNase I are often added to aid lysis.[11]

    • The lysate is clarified by centrifugation to remove cell debris.

    • The supernatant containing the soluble His-tagged Ag85C is loaded onto a Ni-NTA affinity chromatography column.

    • The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

    • Recombinant Ag85C is eluted with a buffer containing a high concentration of imidazole.

    • The purified protein is then dialyzed against a storage buffer and concentrated. Protein purity is assessed by SDS-PAGE.

Crystallization of Ag85C-Inhibitor Complexes

Objective: To grow diffraction-quality crystals of Ag85C in complex with an inhibitor.

Protocol (Hanging Drop Vapor Diffusion Method):

  • Complex Formation: Purified Ag85C is incubated with the inhibitor prior to setting up crystallization trials. The molar ratio of inhibitor to protein and the incubation time and temperature are critical parameters that need to be optimized for each inhibitor.

    • For Ebselen: Ag85C (5.1 mg/mL) is reacted with 200 µM ebselen (from a 10 mM stock in DMSO) for 2 hours on ice.[11]

    • For Iodoacetamide: Ag85C (5.5 mg/mL) is incubated with 50 mM iodoacetamide at room temperature for 1 hour in the dark.[11]

  • Crystallization Setup:

    • A reservoir solution is prepared in the well of a crystallization plate.

    • A drop containing a 1:1 mixture of the protein-inhibitor complex and the reservoir solution is placed on a siliconized coverslip.

    • The coverslip is inverted and sealed over the reservoir well with grease.

  • Incubation: The crystallization plates are incubated at a constant temperature (e.g., 16°C or 20°C).

  • Crystal Growth: Crystals typically appear within a few days to several weeks.

  • Crystallization Conditions for Specific Complexes:

    • Ag85C-Ebselen: 0.1 M sodium acetate trihydrate, pH 4.5, and 25% (w/v) polyethylene glycol 3350.[11]

    • Ag85C-Iodoacetamide: 0.2 M lithium sulfate monohydrate, 0.1 M Bis-Tris, pH 5.5, and 25% (w/v) polyethylene glycol 3350.[11]

X-ray Diffraction Data Collection and Structure Determination

Objective: To collect X-ray diffraction data from a crystal and determine the three-dimensional structure of the Ag85C-inhibitor complex.

Protocol:

  • Crystal Harvesting and Cryo-protection: A single crystal is carefully harvested from the crystallization drop and briefly soaked in a cryo-protectant solution (typically the reservoir solution supplemented with glycerol or another cryo-agent) to prevent ice formation during freezing.

  • Vitrification: The crystal is flash-cooled by plunging it into liquid nitrogen.

  • Data Collection: The frozen crystal is mounted on a goniometer at a synchrotron beamline and exposed to a high-intensity X-ray beam. Diffraction patterns are recorded on a detector as the crystal is rotated.

  • Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

  • Structure Solution: The structure is typically solved by molecular replacement, using the known structure of apo-Ag85C as a search model.

  • Model Building and Refinement: An initial model of the protein-inhibitor complex is built into the electron density map. The model is then refined to improve its fit to the experimental data and to ensure ideal stereochemistry. The R-work and R-free values are used to monitor the quality of the refinement.

Mycolyltransferase Enzyme Assay

Objective: To measure the enzymatic activity of Ag85C and determine the inhibitory potency of compounds.

Fluorometric Assay Protocol:

This assay monitors the acyl transfer from a fluorogenic substrate, resorufin butyrate, to trehalose.[8]

  • Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing:

    • 500 nM Ag85C

    • 4 mM trehalose

    • Varying concentrations of the test inhibitor (dissolved in DMSO, with the final DMSO concentration kept constant across all wells).

  • Reaction Initiation: The reaction is initiated by the addition of 100 µM resorufin butyrate.

  • Fluorescence Measurement: The increase in fluorescence (excitation ~570 nm, emission ~585 nm) due to the release of resorufin is monitored over time using a plate reader.

  • Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence increase. The percentage of inhibition is calculated by comparing the velocities in the presence and absence of the inhibitor. IC50 values are determined by fitting the dose-response data to a suitable equation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Ag85C_Catalytic_Cycle_and_Inhibition Ag85C Catalytic Cycle and Inhibition Mechanisms cluster_cycle Normal Catalytic Cycle cluster_inhibition Inhibition Mechanisms E_TMM1 Ag85C + TMM E_TMM1_complex Michaelis Complex (E-TMM) E_TMM1->E_TMM1_complex Binding Acyl_E Acyl-Enzyme Intermediate + Trehalose E_TMM1_complex->Acyl_E Mycolyl Transfer 1 E_TMM2_complex Ternary Complex (Acyl-E-TMM) Acyl_E->E_TMM2_complex Binding of second TMM E_TDM Ag85C + TDM E_TMM2_complex->E_TDM Mycolyl Transfer 2 E_TDM->E_TMM1 Product Release Ser124_Inhibitor Covalent Inhibitor (e.g., DEP, THL) Ser124_Inhibitor->Acyl_E Forms stable adduct with Ser124 Cys209_Inhibitor Allosteric Inhibitor (e.g., Ebselen) Cys209_Inhibitor->E_TMM1 Binds Cys209, disrupts active site XRay_Crystallography_Workflow Protein Crystallography Workflow for Ag85C-Inhibitor Complex cluster_protein_prep Protein Preparation cluster_crystallization Crystallization cluster_data_processing Data Collection & Processing cluster_structure_solution Structure Determination Expression Recombinant Ag85C Expression in E. coli Purification Affinity & Size Exclusion Chromatography Expression->Purification Complex_Formation Incubation of Ag85C with Inhibitor Purification->Complex_Formation Crystallization Vapor Diffusion (Hanging Drop) Complex_Formation->Crystallization Crystal_Harvesting Crystal Mounting & Cryo-cooling Crystallization->Crystal_Harvesting Data_Collection X-ray Diffraction Data Collection Crystal_Harvesting->Data_Collection Data_Processing Integration & Scaling of Diffraction Data Data_Collection->Data_Processing Mol_Replacement Molecular Replacement Data_Processing->Mol_Replacement Model_Building Model Building & Refinement Mol_Replacement->Model_Building Validation Structure Validation (PDB Deposition) Model_Building->Validation

References

The Ag85 Complex: A Pivotal Drug Target in the Fight Against Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Antigen 85 (Ag85) complex, a family of essential mycolyltransferases in Mycobacterium tuberculosis, represents a critical chokepoint in the biosynthesis of the unique and protective mycobacterial cell wall. Its indispensable role in the pathogen's survival and virulence, coupled with its location in the extracellular milieu, establishes the Ag85 complex as a highly attractive target for the development of novel anti-tuberculosis therapeutics. This guide provides a comprehensive technical overview of the Ag85 complex as a drug target, including its biochemical function, quantitative data on known inhibitors, detailed experimental protocols for inhibitor evaluation, and visual representations of key pathways and workflows to aid in drug discovery efforts. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis underscores the urgent need for new therapeutic strategies, and targeting the Ag85 complex offers a promising avenue to address this global health crisis.

Introduction: The Imperative for New Tuberculosis Drug Targets

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The lengthy treatment regimens and the alarming rise of drug-resistant strains necessitate the identification and validation of novel drug targets. The mycobacterial cell wall, a complex and unique structure essential for the bacterium's viability and pathogenicity, is a proven source of successful drug targets. Within this intricate barrier, the Ag85 complex plays a paramount role, making it a focal point of current TB drug discovery research.

The Ag85 complex is comprised of three homologous proteins: Ag85A (FbpA), Ag85B (FbpB), and Ag85C (FbpC).[1][2] These proteins are secreted and possess a crucial enzymatic mycolyltransferase activity.[3] This activity is responsible for the final and essential step in the biosynthesis of two major components of the mycobacterial cell wall: trehalose dimycolate (TDM), also known as cord factor, and the mycolation of arabinogalactan.[2][4] TDM is a key virulence factor, while the mycolyl-arabinogalactan-peptidoglycan complex is vital for the structural integrity of the cell envelope. By inhibiting the Ag85 complex, the construction and maintenance of this critical barrier are disrupted, rendering the bacterium more susceptible to host immune responses and environmental stress.[4]

Furthermore, the Ag85 proteins are involved in host-pathogen interactions through their ability to bind to fibronectin, a component of the host extracellular matrix. This interaction facilitates the adherence and invasion of mycobacteria into host cells.[5] The multifaceted role of the Ag85 complex in both cell wall biosynthesis and pathogenesis solidifies its position as a prime target for the development of new anti-TB drugs.

Biochemical Role and Significance of the Ag85 Complex

The enzymatic function of the Ag85 complex is central to its importance as a drug target. The three isoforms catalyze the transfer of a mycolic acid molecule from one molecule of trehalose monomycolate (TMM) to another TMM molecule to form TDM, or to the arabinogalactan polymer to form mycolyl-arabinogalactan.[4][6] This mycolyltransferase activity is essential for the final assembly of the mycobacterial cell wall.

The three isoforms, Ag85A, Ag85B, and Ag85C, share a high degree of sequence homology and a conserved catalytic triad of Ser-His-Glu. While they exhibit some differences in substrate preference and kinetic parameters, their functional redundancy suggests that an effective inhibitor would likely need to target all three members of the complex.[7]

Signaling Pathway: Mycolic Acid Biosynthesis and the Role of Ag85

The following diagram illustrates the key steps in the latter stages of mycolic acid incorporation into the mycobacterial cell wall, highlighting the central role of the Ag85 complex.

Mycolic Acid Biosynthesis Pathway involving the Ag85 Complex.

Quantitative Data on Ag85 Complex Inhibitors

A growing number of compounds have been identified that inhibit the mycolyltransferase activity of the Ag85 complex. The following tables summarize key quantitative data for some of the most well-characterized inhibitors.

Table 1: In Vitro Efficacy of Ag85 Complex Inhibitors
CompoundTarget(s)Assay TypeIC50 / KiMIC (μg/mL) against M. tuberculosisCitation(s)
Ebselen Ag85 ComplexEnzyme InhibitionKi = 63 nM (for Ag85C)20[8][9]
I3-AG85 Ag85C (and likely other isoforms)M. tuberculosis growth-200 (against drug-sensitive and drug-resistant strains)[4]
6-azido-6-deoxytrehalose (ADT) Ag85 ComplexM. aurum growth-200[4]
Phosphonate Inhibitors Ag85CM. avium growth-188 - 319[4]
Ethyl-3-phenoxybenzyl-butylphosphonate MycolyltransferaseEnzyme InhibitionIC50 = 2.0 µM-
Table 2: Binding Affinities of Repurposed Drugs Targeting the Ag85 Complex (Computational Data)
CompoundTarget Isoform(s)Binding Affinity (kcal/mol)Citation(s)
Selamectin Ag85A-11.42[5]
Imatinib Ag85A, Ag85B-10.70 (Ag85A), -10.82 (Ag85B)[5]
Eltrombopag Ag85A, Ag85B, Ag85C-10.44 (Ag85A), -10.93 (Ag85B), -11.14 (Ag85C)[5]
Pimozide Ag85B-10.98[5]
Pranlukast Ag85A-10.93[5]
Fluspirilene Ag85A-10.16[5]
Moxidectin Ag85A-10.55[5]

Experimental Protocols for Ag85 Inhibitor Evaluation

This section provides detailed methodologies for key experiments cited in the evaluation of Ag85 complex inhibitors.

Expression and Purification of Recombinant Ag85 Proteins

Objective: To produce and purify recombinant Ag85 proteins for use in in vitro enzymatic assays and structural studies. This protocol is adapted from methods described for the expression of Ag85B in E. coli.[1][10]

Materials:

  • E. coli expression strain (e.g., BL21(DE3) or Rosetta-gami)

  • Expression vector containing the gene for the Ag85 protein of interest (e.g., pET vector with an N-terminal His6-tag)

  • Luria-Bertani (LB) medium or Terrific Broth (TB)

  • Appropriate antibiotics (e.g., ampicillin, kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography resin

  • Dialysis buffer (e.g., PBS, pH 7.4)

Procedure:

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain. Plate on selective LB agar plates and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10-50 mL of selective LB medium and grow overnight at 37°C with shaking (200-250 rpm).

  • Large-Scale Culture: Inoculate 1 L of selective LB or TB medium with the overnight starter culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold lysis buffer. Lyse the cells by sonication on ice or by using a French press.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein fraction.

  • Affinity Chromatography: Equilibrate the Ni-NTA resin with lysis buffer. Load the clarified supernatant onto the column. Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged Ag85 protein with elution buffer. Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.

  • Dialysis: Pool the fractions containing the purified protein and dialyze against a suitable buffer (e.g., PBS) to remove imidazole and for storage.

  • Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit if necessary. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Aliquot and store at -80°C.

In Vitro Mycolyltransferase Activity Assay

Objective: To measure the enzymatic activity of the Ag85 complex and to determine the inhibitory potential of test compounds. This protocol is based on a fluorescence-based assay.[6]

Materials:

  • Purified recombinant Ag85 protein

  • Trehalose

  • Resorufin butyrate (substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, trehalose (e.g., 4 mM), and the purified Ag85 enzyme (e.g., 500 nM).

  • Inhibitor Addition: Add the test compounds at various concentrations. Include a DMSO control (no inhibitor).

  • Initiate Reaction: Start the reaction by adding the substrate, resorufin butyrate (e.g., 100 µM).

  • Kinetic Measurement: Immediately begin monitoring the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time at a constant temperature (e.g., 37°C).

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Determine the percent inhibition for each compound concentration relative to the DMSO control. Calculate the IC50 value by fitting the data to a dose-response curve. For kinetic analysis of inhibitors, vary the concentrations of both substrate and inhibitor to determine the mechanism of inhibition and the Ki value.

Whole-Cell Antimycobacterial Activity Assay (Resazurin Microtiter Assay - REMA)

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv or other strains

  • Middlebrook 7H9 broth supplemented with OADC or ADC

  • Test compounds

  • Resazurin solution (0.01% in sterile water)

  • 96-well microplates

Procedure:

  • Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute 1:20 in fresh medium.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculation: Add the prepared M. tuberculosis inoculum to each well containing the test compounds. Include a drug-free growth control and a sterility control (no bacteria).

  • Incubation: Seal the plates and incubate at 37°C for 7-10 days.

  • Resazurin Addition: Add resazurin solution to each well.

  • Readout: Incubate for an additional 12-24 hours and observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Intracellular Mycobacterial Viability Assay

Objective: To assess the ability of test compounds to kill M. tuberculosis within infected macrophages.[11][12][13][14]

Materials:

  • Macrophage cell line (e.g., THP-1, J774) or primary macrophages

  • M. tuberculosis strain (can be a reporter strain expressing luciferase or a fluorescent protein)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Test compounds

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 7H10 agar plates

Procedure:

  • Macrophage Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Infection: Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI), for example, 10:1 (bacteria to macrophage ratio). Incubate for 4 hours to allow for phagocytosis.

  • Removal of Extracellular Bacteria: Wash the cells with fresh medium to remove extracellular bacteria.

  • Compound Treatment: Add fresh medium containing the test compounds at various concentrations.

  • Incubation: Incubate the infected and treated cells for a desired period (e.g., 3-5 days).

  • Macrophage Lysis: Lyse the macrophages with lysis buffer to release the intracellular bacteria.

  • Viability Assessment:

    • Colony Forming Unit (CFU) Counting: Serially dilute the lysate and plate on 7H10 agar plates. Incubate at 37°C for 3-4 weeks and count the number of colonies.

    • Reporter Strain Readout: If using a reporter strain, measure the luminescence or fluorescence of the lysate using a plate reader.

  • Data Analysis: Compare the viability of bacteria in treated wells to that in untreated control wells to determine the efficacy of the compounds in an intracellular setting.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for the screening and characterization of Ag85 complex inhibitors.

Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Lead Characterization Compound Library Compound Library In Vitro Assay In Vitro Mycolyltransferase Assay (High-Throughput) Compound Library->In Vitro Assay Identify Hits Identify Hits In Vitro Assay->Identify Hits Whole-Cell Assay Whole-Cell Antimycobacterial Assay (REMA) Identify Hits->Whole-Cell Assay Active Compounds Determine MIC Determine MIC Whole-Cell Assay->Determine MIC Intracellular Assay Intracellular Viability Assay (Macrophage Model) Determine MIC->Intracellular Assay Potent Compounds Kinetic Analysis Enzyme Kinetic Studies Determine MIC->Kinetic Analysis Structural Studies X-ray Crystallography / Co-crystallization Determine MIC->Structural Studies Lead Optimization Lead Optimization Intracellular Assay->Lead Optimization Kinetic Analysis->Lead Optimization Structural Studies->Lead Optimization

Experimental workflow for the screening and characterization of Ag85 inhibitors.

Conclusion and Future Directions

The Ag85 complex stands out as a robust and well-validated target for the development of new drugs against tuberculosis. Its essential enzymatic activity in cell wall biosynthesis, coupled with its role in host-pathogen interactions, provides multiple avenues for therapeutic intervention. The availability of recombinant proteins and established in vitro and cell-based assays facilitates the screening and characterization of potential inhibitors.

Future efforts in this area should focus on:

  • High-throughput screening of diverse chemical libraries to identify novel scaffolds that inhibit the Ag85 complex.

  • Structure-based drug design utilizing the crystal structures of the Ag85 proteins to optimize the potency and selectivity of lead compounds.

  • Exploration of allosteric inhibition , as exemplified by ebselen, to identify compounds that bind to sites other than the active site, potentially offering advantages in terms of specificity and resistance profiles.

  • Combination therapy studies to evaluate the synergistic effects of Ag85 inhibitors with existing anti-TB drugs.

The development of potent and specific inhibitors of the Ag85 complex holds the promise of delivering a new class of anti-tuberculosis agents that can shorten treatment duration, improve outcomes for patients with drug-resistant TB, and provide a much-needed weapon in the global fight against this devastating disease.

References

Unlocking New Frontiers in Tuberculosis Therapy: A Technical Guide to the Discovery of Novel Mycobacterial Antigen 85 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant advancement for tuberculosis (TB) research, a comprehensive technical guide has been released detailing the discovery and characterization of novel inhibitors targeting the essential Mycobacterium tuberculosis enzyme, Antigen 85 (Ag85). This whitepaper provides researchers, scientists, and drug development professionals with an in-depth look at the methodologies, data, and strategic workflows that are paving the way for a new generation of anti-tubercular therapeutics.

The Antigen 85 complex, comprising three protein isoforms (Ag85A, Ag85B, and Ag85C), is a family of mycolyltransferases pivotal to the biosynthesis of the mycobacterial cell wall.[1][2] These enzymes are responsible for the final steps in the synthesis of trehalose dimycolate (TDM), or cord factor, a key virulence factor, and the attachment of mycolic acids to the arabinogalactan-peptidoglycan complex, which are critical for the structural integrity and survival of the bacterium.[1][2][3][4] The essential role of the Ag85 complex in M. tuberculosis viability makes it a prime target for the development of new drugs to combat the global threat of multidrug-resistant tuberculosis (MDR-TB).[5]

This technical guide outlines the successful identification of several classes of novel Ag85 inhibitors through a multi-pronged approach, including fragment-based screening, computational modeling, and high-throughput cellular screening.

Quantitative Data Summary of Novel Antigen 85 Inhibitors

The following tables summarize the in vitro efficacy of representative novel inhibitors against various mycobacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Ag85C Inhibitors against Mycobacterium smegmatis

CompoundMIC (µg/mL)
13 50
14 50
22 20-50

Table 2: Minimum Inhibitory Concentration (MIC) of Novel Ag85C Inhibitors against Mycobacterium tuberculosis H37Rv and MDR Strains

CompoundMIC against Mtb-H37Rv (µg/mL)MIC against MDR-Mtb 2745/09 (µg/mL)
13 5050
14 5050
22 20-5020-50

Experimental Protocols

This guide provides detailed methodologies for the key experiments utilized in the discovery and characterization of these novel inhibitors.

In Silico Virtual Screening Protocol

This protocol outlines a computational approach to identify potential inhibitors from large chemical databases by predicting their binding affinity to the active site of Antigen 85C.

1.1. Target and Ligand Preparation:

  • Protein Preparation: Obtain the 3D crystal structure of M. tuberculosis Antigen 85C from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Ligand Database Preparation: Acquire a diverse chemical library (e.g., ZINC database). Generate 3D conformations for each ligand and assign appropriate chemical properties.

1.2. Molecular Docking:

  • Define the binding site on Antigen 85C based on the location of the catalytic triad.

  • Utilize a docking program (e.g., AutoDock Vina) to systematically place each ligand from the prepared database into the defined binding site.

  • Score each ligand based on its predicted binding affinity (e.g., docking score in kcal/mol).

1.3. Post-Docking Analysis and Hit Selection:

  • Rank the ligands based on their docking scores.

  • Visually inspect the binding poses of the top-scoring compounds to analyze key interactions with active site residues.

  • Apply drug-likeness filters (e.g., Lipinski's rule of five) to select promising candidates for experimental validation.

NMR Fragment-Based Screening Protocol

This protocol describes the use of Nuclear Magnetic Resonance (NMR) spectroscopy to identify small molecule fragments that bind to Antigen 85C.

2.1. Protein Preparation:

  • Express and purify isotopically labeled (e.g., ¹⁵N) Antigen 85C.

  • Prepare a concentrated stock solution of the protein in a suitable NMR buffer.

2.2. Fragment Library Screening:

  • Prepare mixtures of small molecule fragments from a fragment library.

  • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Acquire ¹H-¹⁵N HSQC spectra of the protein in the presence of each fragment mixture.

2.3. Hit Identification and Deconvolution:

  • Identify chemical shift perturbations in the protein's HSQC spectrum upon addition of a fragment mixture, indicating binding.

  • For hit-containing mixtures, test individual fragments to identify the specific binder.

2.4. Binding Affinity Determination:

  • Perform NMR titrations by adding increasing concentrations of the hit fragment to the protein and monitoring the chemical shift changes.

  • Calculate the dissociation constant (Kd) from the titration data to quantify binding affinity.

Resazurin Microtiter Assay (REMA) for Mycobacterial Growth Inhibition

This colorimetric assay is used to determine the minimum inhibitory concentration (MIC) of compounds against mycobacteria.

3.1. Inoculum Preparation:

  • Culture Mycobacterium tuberculosis or Mycobacterium smegmatis in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

  • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute to the final required cell density.

3.2. Assay Plate Preparation:

  • In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compounds in 7H9 broth.

  • Include a drug-free growth control and a sterile control (broth only).

3.3. Inoculation and Incubation:

  • Add the prepared mycobacterial inoculum to each well.

  • Seal the plate and incubate at 37°C for 7 days for M. tuberculosis or 48 hours for M. smegmatis.

3.4. Reading Results:

  • Add resazurin solution to each well and incubate for an additional 16-24 hours.

  • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents this color change.[6][7][8][9]

Visualizing the Path to Discovery

The following diagrams illustrate the key processes and mechanisms described in this guide.

experimental_workflow cluster_discovery Inhibitor Discovery cluster_validation Hit Validation & Characterization cluster_development Lead Optimization Virtual Screening Virtual Screening Enzymatic Assays Enzymatic Assays Virtual Screening->Enzymatic Assays Fragment Screening (NMR) Fragment Screening (NMR) Fragment Screening (NMR)->Enzymatic Assays MIC Determination (REMA) MIC Determination (REMA) Enzymatic Assays->MIC Determination (REMA) Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) MIC Determination (REMA)->Structure-Activity Relationship (SAR) Lead Compound Lead Compound Structure-Activity Relationship (SAR)->Lead Compound

Caption: A typical workflow for the discovery and development of novel Antigen 85 inhibitors.

antigen85_mechanism cluster_cell_wall Mycobacterial Cell Wall Synthesis Trehalose Monomycolate (TMM) Trehalose Monomycolate (TMM) Arabinogalactan (AG) Arabinogalactan (AG) Antigen 85 Antigen 85 TDM TDM Antigen 85->TDM mAG mAG Antigen 85->mAG Trehalose Dimycolate (TDM) Trehalose Dimycolate (TDM) Mycolyl-Arabinogalactan (mAG) Mycolyl-Arabinogalactan (mAG) Novel Inhibitor Novel Inhibitor Novel Inhibitor->Antigen 85 Inhibition TMM TMM TMM->Antigen 85 AG AG AG->Antigen 85

Caption: The mechanism of action of Antigen 85 and its inhibition by novel compounds.

The development of these novel inhibitors for the Mycobacterium tuberculosis Antigen 85 complex represents a significant step forward in the fight against tuberculosis. This technical guide provides the necessary framework for researchers to build upon these findings and accelerate the development of new, effective treatments for this devastating disease.

References

The Genetic Organization of the Antigen 85 Complex in Mycobacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Antigen 85 (Ag85) complex, a family of major secreted proteins in Mycobacterium tuberculosis and other mycobacteria, plays a pivotal role in the biosynthesis of the mycobacterial cell wall, a key determinant of the pathogen's virulence and resistance to antibiotics. This complex comprises three homologous proteins: Ag85A, Ag85B, and Ag85C, each encoded by a distinct and non-clustered gene—fbpA, fbpB, and fbpC, respectively. These proteins possess mycolyltransferase activity, which is essential for the final steps of mycolic acid attachment to the cell wall arabinogalactan and the formation of trehalose dimycolate (TDM), or cord factor. The independent regulation of these genes allows for a nuanced response to environmental cues, highlighting the complexity of mycobacterial physiology. This technical guide provides a comprehensive overview of the genetic organization of the Ag85 complex, detailed experimental protocols for its study, and a summary of quantitative data regarding its expression and enzymatic activity.

Genetic Organization and Regulation

The genes encoding the three components of the Antigen 85 complex are not organized in an operon and are located at different positions on the Mycobacterium tuberculosis chromosome.[1] This non-clustered arrangement suggests that fbpA, fbpB, and fbpC are subject to independent transcriptional regulation, allowing the bacterium to modulate the expression of each component in response to specific environmental stimuli.

The promoters of fbpA and fbpB have been mapped and show no significant sequence similarity, further supporting the concept of differential regulation.[2] The transcriptional start sites for these genes have been identified, revealing distinct upstream regulatory regions. While the precise and complete regulatory networks are still under investigation, several key regulatory elements and transcription factors have been implicated.

Transcriptional Regulators:

  • PhoP/PhoR Two-Component System: The PhoP/PhoR two-component system, a global regulator of virulence in M. tuberculosis, has been shown to influence the expression of the Ag85 complex.[3][4] Specifically, PhoP can impact the secretion of Ag85A and Ag85C through its regulation of the twin-arginine translocation (TAT) system.[5] Deletion of phoP leads to increased secretion of these antigens.[4]

  • MarR Family Regulators: Members of the Multiple Antibiotic Resistance Regulator (MarR) family of transcriptional regulators have been identified as potential binders to the promoter regions of fbpA and fbpC.[6] These regulators are often involved in the response to stress, including exposure to antibiotics, suggesting a role in modulating cell wall biosynthesis under challenging conditions.[7] Rv2327, a MarR-like regulator, is hypothesized to be involved in the isoniazid (INH) response by regulating fbpA and fbpC.[7]

The differential regulation of the fbp genes likely allows M. tuberculosis to fine-tune the composition and integrity of its cell wall in various host environments and during different stages of infection.

Data Presentation: Quantitative Analysis of the Antigen 85 Complex

The expression levels and enzymatic activities of the Ag85 components have been quantified in various studies. This section summarizes key quantitative data in a structured format to facilitate comparison.

Table 1: Relative Expression of fbp Genes in Mycobacterium tuberculosis
ConditionfbpA Expression (relative to control)fbpB Expression (relative to control)fbpC Expression (relative to control)Reference
Intra-macrophage growthUpregulatedUpregulatedUpregulated[8]
Isoniazid (INH) treatmentOver-expressedNot specifiedOver-expressed[6]
Stationary phase vs. Exponential phaseDown-regulatedDown-regulatedDown-regulatedInferred from general knowledge
phoP mutantSecretion increasedNot specifiedSecretion increased[4]
Table 2: Mycolyltransferase Activity of Ag85 Proteins
ProteinSpecific Activity (nmol/min/mg)Optimal pHOptimal Temperature (°C)Reference
Ag85AData not uniformly reported~6.537Inferred from multiple sources
Ag85BData not uniformly reported~6.537Inferred from multiple sources
Ag85CData not uniformly reported~6.537Inferred from multiple sources

Note: Specific activity values can vary significantly depending on the assay conditions and substrate used. The data presented here are for comparative purposes.

Table 3: Immunogenicity of Ag85 Components
AntigenT-cell Proliferation Index (in mice)IFN-γ Production (pg/mL in mice)Antibody Titer (in humans)Reference
Ag85AHighHighSignificant[9][10]
Ag85BHighHighSignificant[10]
Ag85CModerateModerateLower than A and B[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic organization and function of the Antigen 85 complex.

Gene Knockout via Homologous Recombination

This protocol describes the generation of targeted gene knockouts of fbpA, fbpB, or fbpC in Mycobacterium tuberculosis using a two-step homologous recombination strategy.[12][13]

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Suicide delivery vector (e.g., pNIL series) containing the disrupted gene allele and selectable markers (sacB, lacZ, antibiotic resistance).[12]

  • Electroporator and cuvettes

  • Middlebrook 7H10 agar plates with appropriate supplements and antibiotics (e.g., kanamycin, hygromycin)

  • 7H10 agar plates containing 10% sucrose and X-gal

Procedure:

  • Construct the Suicide Delivery Vector: a. Clone the target gene (fbpA, fbpB, or fbpC) with approximately 1 kb of flanking regions into a pNIL series vector. b. Disrupt the cloned gene by inserting an antibiotic resistance cassette (e.g., hygromycin). c. Ensure the vector contains counter-selectable markers like sacB (confers sucrose sensitivity) and lacZ (for blue-white screening).[12]

  • Electroporation: a. Prepare competent M. tuberculosis cells. b. Electroporate the constructed suicide vector into the competent cells. c. Plate the transformed cells on 7H10 agar containing the appropriate antibiotic to select for single-crossover events.

  • Selection of Single Crossovers: a. Incubate plates at 37°C for 3-4 weeks. b. Colonies that are antibiotic-resistant and blue on X-gal containing media are putative single crossovers.

  • Selection of Double Crossovers: a. Inoculate a single-crossover colony into antibiotic-free liquid medium and grow to late-log phase. b. Plate serial dilutions onto 7H10 agar containing 10% sucrose to select for the loss of the vector backbone (and the sacB gene).[12] c. Incubate plates at 37°C for 3-4 weeks.

  • Screening and Confirmation: a. Sucrose-resistant, white colonies are potential double crossovers (gene knockout mutants). b. Confirm the gene knockout by PCR analysis of the genomic DNA and Southern blotting.

Southern Blot Analysis

This protocol outlines the general steps for Southern blotting to confirm gene knockout in mycobacteria.[14][15][16]

Materials:

  • Genomic DNA from wild-type and mutant M. tuberculosis

  • Restriction enzymes (e.g., PvuII, BamHI)

  • Agarose gel electrophoresis system

  • Nylon membrane

  • DNA probe specific to the target gene or the inserted antibiotic resistance cassette (labeled with a non-radioactive marker like digoxigenin)

  • Hybridization buffer and wash solutions

  • Detection system (e.g., chemiluminescent substrate)

Procedure:

  • Genomic DNA Digestion: Digest 5-10 µg of genomic DNA from both wild-type and mutant strains with an appropriate restriction enzyme overnight.

  • Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.8% agarose gel.

  • Transfer: Transfer the DNA from the gel to a nylon membrane using capillary transfer or a vacuum blotter.

  • Probe Labeling: Label the DNA probe using a non-radioactive labeling kit.

  • Hybridization: a. Pre-hybridize the membrane in hybridization buffer. b. Add the labeled probe and hybridize overnight at the appropriate temperature.

  • Washing: Wash the membrane under stringent conditions to remove non-specifically bound probe.

  • Detection: Detect the hybridized probe using the appropriate detection system and visualize the bands. A shift in the band size between the wild-type and mutant samples confirms the gene disruption.

Cloning and Purification of Recombinant Ag85 Proteins

This protocol describes the cloning, expression, and purification of the Ag85 proteins from E. coli.[17][18][19]

Materials:

  • M. tuberculosis genomic DNA

  • PCR primers for fbpA, fbpB, and fbpC

  • Expression vector (e.g., pET series with a His-tag)

  • E. coli expression host (e.g., BL21(DE3))

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Ni-NTA affinity chromatography column

  • Lysis buffer, wash buffer, and elution buffer (containing imidazole)

Procedure:

  • Gene Amplification and Cloning: a. Amplify the coding sequences of fbpA, fbpB, and fbpC from M. tuberculosis genomic DNA using PCR. b. Clone the PCR products into an expression vector in-frame with a His-tag.

  • Expression: a. Transform the expression plasmids into an E. coli expression host. b. Grow the bacterial culture to mid-log phase (OD600 ≈ 0.6-0.8). c. Induce protein expression with IPTG (e.g., 1 mM) and incubate for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve solubility.

  • Cell Lysis and Lysate Preparation: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press. c. Clarify the lysate by centrifugation to remove cell debris.

  • Purification: a. Load the clarified lysate onto a Ni-NTA column. b. Wash the column with wash buffer to remove non-specifically bound proteins. c. Elute the His-tagged Ag85 protein with elution buffer containing a high concentration of imidazole.

  • Analysis: Analyze the purified protein by SDS-PAGE to assess purity and confirm the correct molecular weight.

Mycolyltransferase Activity Assay

This assay measures the mycolyltransferase activity of the purified Ag85 proteins.

Materials:

  • Purified recombinant Ag85 protein

  • Trehalose 6-monomycolate (TMM)

  • [14C]-Trehalose (radiolabeled acceptor)

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 6.5)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Reaction Setup: a. In a microfuge tube, combine the purified Ag85 protein, TMM (the mycolyl donor), and [14C]-Trehalose in the reaction buffer. b. Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Lipid Extraction: a. Stop the reaction by adding a chloroform:methanol (2:1, v/v) mixture. b. Vortex and centrifuge to separate the phases. c. Collect the lower organic phase containing the lipids.

  • TLC Analysis: a. Spot the extracted lipids onto a TLC plate. b. Develop the TLC plate in an appropriate solvent system (e.g., chloroform:methanol:water, 60:30:6, v/v/v).

  • Detection and Quantification: a. Visualize the radiolabeled product (trehalose dimycolate, TDM) by autoradiography or a phosphorimager. b. Scrape the TDM spot from the TLC plate and quantify the radioactivity using a scintillation counter to determine the enzyme activity.

Visualizations

Genetic Organization of the Antigen 85 Complex

G Genetic Loci of the Antigen 85 Complex Genes in M. tuberculosis cluster_fbpA fbpA (Rv3804c) Locus cluster_fbpB fbpB (Rv1886c) Locus cluster_fbpC fbpC (Rv0129c) Locus fbpA fbpA (Ag85A) fbpB fbpB (Ag85B) fbpC fbpC (Ag85C) label_note Note: The genes are not clustered and are located at distinct positions on the chromosome.

Caption: Loci of the fbpA, fbpB, and fbpC genes.

Regulatory Pathway of Antigen 85 Complex Expression

G Simplified Regulatory Pathway of Antigen 85 Complex Expression stimuli Environmental Stimuli (e.g., pH, stress, host factors) phoR PhoR (Sensor Kinase) stimuli->phoR Activates marR MarR Family Regulators stimuli->marR Induces phoP PhoP (Response Regulator) phoR->phoP Phosphorylates fbpA fbpA phoP->fbpA Influences secretion fbpC fbpC phoP->fbpC Influences secretion marR->fbpA Regulates marR->fbpC Regulates ag85A Ag85A fbpA->ag85A Encodes ag85C Ag85C fbpC->ag85C Encodes cell_wall Cell Wall Biosynthesis (TDM, Mycolation) ag85A->cell_wall Catalyzes ag85C->cell_wall Catalyzes

Caption: Regulation of Ag85 expression.

Experimental Workflow for Gene Knockout Confirmation

G Workflow for Confirmation of Gene Knockout start Isolate Genomic DNA (Wild-type & Mutant) pcr PCR Amplification of Target Locus start->pcr s_blot_prep Genomic DNA Digestion with Restriction Enzyme start->s_blot_prep gel_pcr Agarose Gel Electrophoresis (PCR Products) pcr->gel_pcr gel_s_blot Agarose Gel Electrophoresis (Digested gDNA) s_blot_prep->gel_s_blot analysis Analyze Banding Pattern (Size Shift) gel_pcr->analysis Compare fragment sizes transfer Southern Transfer to Membrane gel_s_blot->transfer hybridization Hybridization with Labeled Probe transfer->hybridization detection Chemiluminescent Detection hybridization->detection detection->analysis

Caption: Gene knockout confirmation workflow.

Conclusion

The Antigen 85 complex represents a critical component of mycobacterial physiology and a key target for the development of new anti-tubercular drugs and vaccines. A thorough understanding of its genetic organization, regulation, and function is paramount for these efforts. The non-clustered arrangement of the fbpA, fbpB, and fbpC genes underscores the intricate regulatory control exerted by the bacterium over its cell wall biosynthesis. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate this essential protein complex and its role in the pathogenesis of tuberculosis. Future research should continue to unravel the complex signaling pathways that govern the expression of the Ag85 components, which will undoubtedly reveal new vulnerabilities of this formidable pathogen.

References

Subcellular Localization of Antigen 85 Complex Proteins in Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Antigen 85 (Ag85) complex is a family of major secreted proteins in Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis. This complex consists of three homologous proteins: Ag85A (FbpA), Ag85B (FbpB), and Ag85C (FbpC), which are encoded by the genes fbpA, fbpB, and fbpC, respectively.[1][2] These proteins are crucial for the bacterium's survival and pathogenesis, primarily due to their mycolyltransferase activity. This enzymatic function is essential for the final stages of the synthesis of the unique mycobacterial cell wall, specifically in the formation of trehalose dimycolate (TDM, or cord factor) and the attachment of mycolic acids to the arabinogalactan.[3][4][5] Given their significant role in cell wall integrity and their immunogenicity, the Ag85 proteins are prime targets for novel drug development and vaccine design.[4] Understanding the precise subcellular localization of each Ag85 component is critical for elucidating their specific biological functions and for the effective design of therapeutic strategies. This technical guide provides a comprehensive overview of the subcellular distribution of Ag85 proteins, detailed experimental protocols for their localization, and a visualization of their secretion pathway.

Data Presentation: Subcellular Distribution of Ag85 Proteins

The Ag85 proteins are predominantly found in the culture filtrate (secreted) and associated with the cell wall of M. tuberculosis. While precise quantitative proteomics data for the absolute percentage distribution across all subcellular fractions is not consistently available in the literature, a combination of qualitative descriptions and relative secretion ratios provides a clear picture of their localization. Ag85A and Ag85B are primarily secreted proteins, whereas Ag85C is more closely associated with the cell wall.[4] The three proteins are secreted into the culture medium in a ratio of approximately 2:3:1 for Ag85A, Ag85B, and Ag85C, respectively.[1][2][6][7]

ProteinCytoplasmCell MembraneCell WallCulture Filtrate (Secreted)
Ag85A LowLowPresentHigh (Relative secretion ratio: 2)
Ag85B LowLowPresentHigh (Relative secretion ratio: 3)
Ag85C LowLowHighModerate (Relative secretion ratio: 1)

Note: This table is a summary based on qualitative findings and relative secretion ratios. "Low," "Moderate," and "High" are relative terms. The primary locations for these proteins are the cell wall and the extracellular milieu (culture filtrate).

Mandatory Visualization: Secretion Pathway of Ag85 Proteins

The Ag85 proteins are exported from the cytoplasm to the extracellular environment via the general secretory (Sec) pathway. This pathway is responsible for the translocation of unfolded proteins across the cytoplasmic membrane. The Ag85 proteins are synthesized with an N-terminal signal peptide that targets them to the SecYEG translocon channel in the cell membrane. The SecA ATPase provides the energy for the translocation process. Following translocation, the signal peptide is cleaved, and the mature proteins are released to the cell envelope and extracellular space.

Ag85_Secretion_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Cell Wall / Extracellular Space Ribosome Ribosome Unfolded Ag85 Precursor Unfolded Ag85 Precursor Ribosome->Unfolded Ag85 Precursor Translation SecA SecA Unfolded Ag85 Precursor->SecA Binding SecYEG SecYEG Translocon SecA->SecYEG Targeting Mature Ag85 Protein Mature Ag85 Protein SecYEG->Mature Ag85 Protein Translocation & Signal Peptide Cleavage

Caption: Sec-dependent secretion pathway of Ag85 proteins in M. tuberculosis.

Experimental Protocols

Subcellular Fractionation of M. tuberculosis

This protocol describes the separation of M. tuberculosis into four main fractions: culture filtrate, cell wall, cell membrane, and cytoplasm.

Materials:

  • M. tuberculosis culture in mid-log phase

  • Lysis Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 20 mM KCl, 10 mM MgCl2, with protease inhibitors

  • Carbonate Buffer: 0.1 M Na2CO3 (pH 11)

  • Tris-Buffered Saline (TBS)

  • Glass beads (0.1 mm diameter)

  • Bead beater/homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Culture Filtrate Separation: Centrifuge the M. tuberculosis culture at 10,000 x g for 20 minutes at 4°C. The supernatant is the culture filtrate. Concentrate the proteins in the filtrate using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Cell Pellet Preparation: Wash the cell pellet from step 1 three times with ice-cold PBS.

  • Cell Lysis: Resuspend the washed cell pellet in Lysis Buffer. Add an equal volume of glass beads and disrupt the cells using a bead beater (e.g., 6 cycles of 30 seconds with 1-minute intervals on ice).

  • Removal of Unbroken Cells: Centrifuge the lysate at 3,000 x g for 10 minutes at 4°C to pellet unbroken cells and debris. The supernatant is the whole-cell lysate.

  • Cell Wall Fractionation: Centrifuge the whole-cell lysate at 27,000 x g for 1 hour at 4°C.[8] The pellet contains the cell wall fraction. Wash the pellet with Carbonate Buffer to remove peripheral membrane proteins.

  • Cytoplasm and Cell Membrane Separation: Transfer the supernatant from step 5 to an ultracentrifuge tube and centrifuge at 100,000 x g for 4 hours at 4°C.[8]

  • Cytoplasmic Fraction: The supernatant from the ultracentrifugation step is the cytoplasmic fraction.

  • Cell Membrane Fraction: The pellet from the ultracentrifugation step contains the cell membrane. Wash the pellet once with Carbonate Buffer and twice with TBS.[8]

  • Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).

Subcellular_Fractionation_Workflow culture M. tuberculosis Culture centrifuge1 Centrifuge (10,000 x g) culture->centrifuge1 filtrate Culture Filtrate centrifuge1->filtrate pellet1 Cell Pellet centrifuge1->pellet1 wash Wash with PBS pellet1->wash lysis Cell Lysis (Bead Beater) wash->lysis centrifuge2 Centrifuge (3,000 x g) lysis->centrifuge2 lysate Whole-Cell Lysate centrifuge2->lysate centrifuge3 Centrifuge (27,000 x g) lysate->centrifuge3 cell_wall Cell Wall Fraction centrifuge3->cell_wall supernatant1 Supernatant centrifuge3->supernatant1 ultracentrifuge Ultracentrifuge (100,000 x g) supernatant1->ultracentrifuge cytoplasm Cytoplasmic Fraction ultracentrifuge->cytoplasm cell_membrane Cell Membrane Fraction ultracentrifuge->cell_membrane

Caption: Workflow for the subcellular fractionation of M. tuberculosis.

Western Blot Analysis of Ag85 Proteins

This protocol details the detection of Ag85 proteins in the subcellular fractions obtained above.

Materials:

  • Subcellular fractions

  • SDS-PAGE gels (12% acrylamide)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)

  • Primary antibodies (monoclonal or polyclonal antibodies specific for Ag85A, Ag85B, and Ag85C)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

  • Sample Preparation: Mix equal amounts of protein from each subcellular fraction with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 12% SDS-PAGE gel and run at 120V until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer, e.g., 1:1000 to 1:5000) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and visualize the bands using an imaging system.

Immunoelectron Microscopy for Ag85 Localization

This protocol provides a general framework for localizing Ag85 proteins at the ultrastructural level.

Materials:

  • M. tuberculosis cells

  • Fixatives (e.g., paraformaldehyde, glutaraldehyde)

  • Embedding resin (e.g., LR White)

  • Primary antibodies specific for Ag85 isoforms

  • Gold-conjugated secondary antibodies (e.g., 10 nm gold particles)

  • Uranyl acetate and lead citrate for staining

  • Transmission Electron Microscope (TEM)

Procedure:

  • Fixation: Fix M. tuberculosis cells in a mixture of paraformaldehyde and glutaraldehyde in a suitable buffer (e.g., phosphate buffer) to preserve cellular structures.

  • Dehydration and Embedding: Dehydrate the fixed cells through a graded series of ethanol and embed them in a resin such as LR White.

  • Ultrathin Sectioning: Cut ultrathin sections (70-90 nm) of the embedded cells using an ultramicrotome and place them on nickel grids.

  • Immunolabeling: a. Block the sections with a blocking solution (e.g., BSA in PBS) to prevent non-specific antibody binding. b. Incubate the sections with the primary antibody against the specific Ag85 isoform. c. Wash the sections with PBS. d. Incubate the sections with the gold-conjugated secondary antibody. e. Wash the sections thoroughly with PBS and then with distilled water.

  • Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.

  • Imaging: Examine the sections using a Transmission Electron Microscope. The gold particles will appear as electron-dense black dots, indicating the location of the Ag85 protein.[9]

Surface Labeling of Ag85 Proteins

This protocol uses biotinylation to label surface-exposed proteins.

Materials:

  • Intact M. tuberculosis cells

  • Sulfo-NHS-LC-Biotin (or a similar membrane-impermeable biotinylation reagent)

  • Quenching solution (e.g., glycine or Tris-HCl)

  • Streptavidin-conjugated beads

  • Lysis buffer

  • Western blot reagents

Procedure:

  • Cell Preparation: Wash mid-log phase M. tuberculosis cells with ice-cold PBS.

  • Biotinylation: Resuspend the cells in PBS and add the Sulfo-NHS-LC-Biotin reagent. Incubate for 30 minutes at 4°C with gentle agitation to label surface-exposed primary amines.

  • Quenching: Quench the reaction by adding a quenching solution to inactivate the excess biotinylation reagent.

  • Cell Lysis: Wash the cells to remove the quenching solution and then lyse the cells as described in the subcellular fractionation protocol.

  • Affinity Purification: Incubate the cell lysate with streptavidin-conjugated beads to pull down the biotinylated (surface-exposed) proteins.

  • Elution and Analysis: Elute the bound proteins from the beads and analyze the eluate for the presence of Ag85 proteins by Western blotting.

Conclusion

The Ag85 complex proteins are key components of the M. tuberculosis secretome and cell wall, playing a vital role in the bacterium's physiology and interaction with the host. This guide has summarized their subcellular localization, with Ag85A and Ag85B being predominantly secreted and Ag85C showing a stronger association with the cell wall. The provided detailed experimental protocols offer a robust framework for researchers to investigate the subcellular distribution of these and other mycobacterial proteins. A thorough understanding of the localization of the Ag85 proteins is paramount for the ongoing development of new diagnostics, therapeutics, and vaccines to combat tuberculosis.

References

Methodological & Application

Application Notes and Protocols for the Expression and Purification of Recombinant Ag85 Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Antigen 85 (Ag85) complex, comprising three key proteins—Ag85A, Ag85B, and Ag85C—is a family of major secreted proteins from Mycobacterium tuberculosis. These proteins are crucial for the biosynthesis of the mycobacterial cell wall and are potent immunogens, making them prime candidates for the development of novel vaccines and diagnostic tools against tuberculosis.[1][2] The ability to produce high-quality, purified recombinant Ag85 proteins is therefore of significant interest to the scientific and pharmaceutical communities.

These application notes provide detailed protocols for the expression and purification of recombinant Ag85A, Ag85B, and Ag85C proteins using two common expression systems: Escherichia coli and Pichia pastoris. Methodologies for protein recovery from inclusion bodies, purification via affinity and ion-exchange chromatography, and considerations for endotoxin removal are described.

Comparison of Expression Systems: E. coli vs. Pichia pastoris

The choice of expression system is critical and depends on factors such as the requirement for post-translational modifications, desired protein yield, and downstream applications.

FeatureEscherichia coliPichia pastoris
Expression Speed Rapid growth and induction cycles.Slower growth and induction.
Protein Folding Can lead to misfolding and inclusion body formation, especially for complex proteins.[3]Generally promotes proper folding and disulfide bond formation.
Post-Translational Modifications Lacks the machinery for glycosylation and other eukaryotic modifications.[3]Capable of N-linked and O-linked glycosylation, although the pattern may differ from mammalian cells.[3][4]
Protein Localization Typically intracellular, requiring cell lysis for protein recovery.Can secrete proteins into the culture medium, simplifying initial purification steps.[3][4][5]
Endotoxin Contamination A significant concern, as lipopolysaccharides (LPS) from the outer membrane co-purify with the protein.[3]Endotoxin-free, as it is a eukaryotic organism.[3]
Yield Can achieve very high yields, often in the range of grams per liter of culture.[6]Can also achieve high yields, particularly for secreted proteins, sometimes reaching grams per liter.[6][7]
Cost Generally more cost-effective for media and reagents.[3]Can be more expensive due to specialized media and longer fermentation times.

Quantitative Data Summary

The following table summarizes representative yields for recombinant Ag85 proteins obtained from various studies. Actual yields may vary depending on the specific constructs, expression conditions, and purification strategies employed.

ProteinExpression SystemVectorHost StrainTypical YieldReference
Ag85A E. colipET seriesBL21(DE3)10-20 mg/L[8]
Ag85B E. colipET32a(+)Rosetta-gami (DE3) pLysS7.5 mg/L (soluble)[1][2]
Ag85C E. coli (as fusion)pET23aBL21(DE3)Not specified[9]
Ag85B P. pastoris (as fusion)pPIC3.5KNot specifiedNot specified

Experimental Workflows

Recombinant Ag85 Expression and Purification in E. coli

This workflow outlines the general steps for producing and purifying His-tagged Ag85 proteins from E. coli, including the handling of inclusion bodies.

E_coli_Workflow cluster_expression Gene Expression cluster_purification Purification start Transformation of E. coli BL21(DE3) with pET-Ag85 plasmid culture Inoculate and grow culture to mid-log phase (OD600 ~0.6) start->culture induction Induce with IPTG (e.g., 0.1-1 mM) culture->induction incubation Incubate at lower temperature (e.g., 18-25°C) overnight induction->incubation harvest Harvest cells by centrifugation incubation->harvest lysis Cell Lysis (Sonication) harvest->lysis centrifuge1 Centrifugation lysis->centrifuge1 soluble Soluble Fraction centrifuge1->soluble insoluble Insoluble Fraction (Inclusion Bodies) centrifuge1->insoluble imac IMAC (Ni-NTA Chromatography) soluble->imac solubilization Solubilization (8M Urea or 6M Gdn-HCl) insoluble->solubilization refolding Refolding (Dialysis or Dilution) solubilization->refolding refolding->imac dialysis Dialysis imac->dialysis final_protein Purified Ag85 Protein dialysis->final_protein

Workflow for recombinant Ag85 protein expression and purification in E. coli.
Recombinant Ag85 Expression and Purification in Pichia pastoris

This workflow illustrates the key stages for producing and purifying secreted Ag85 proteins from P. pastoris.

Pichia_Workflow cluster_expression_pichia Gene Expression cluster_purification_pichia Purification transform_pichia Transformation of P. pastoris with pPICZα-Ag85 plasmid culture_glycerol Grow culture in glycerol-containing medium (BMGY) transform_pichia->culture_glycerol induce_methanol Induce with methanol-containing medium (BMMY) culture_glycerol->induce_methanol maintain_induction Maintain induction with daily methanol addition induce_methanol->maintain_induction harvest_supernatant Harvest supernatant by centrifugation maintain_induction->harvest_supernatant concentration Concentrate Supernatant (e.g., Ultrafiltration) harvest_supernatant->concentration buffer_exchange Buffer Exchange concentration->buffer_exchange ion_exchange Ion-Exchange Chromatography buffer_exchange->ion_exchange gel_filtration Size-Exclusion Chromatography ion_exchange->gel_filtration purified_protein_pichia Purified Secreted Ag85 Protein gel_filtration->purified_protein_pichia

Workflow for secreted recombinant Ag85 protein expression and purification in P. pastoris.

Detailed Experimental Protocols

Protocol 1: Expression and Purification of His-tagged Ag85B in E. coli

This protocol is adapted for the expression of Ag85B using a pET vector system in E. coli BL21(DE3).

1. Transformation and Culture

  • Transform chemically competent E. coli BL21(DE3) cells with the pET-Ag85B expression plasmid.[10]

  • Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculate a single colony into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

2. Induction of Protein Expression

  • Cool the culture to room temperature and add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[1] Optimal concentration should be determined empirically.

  • Incubate the culture at a lower temperature (e.g., 18-25°C) overnight with shaking to promote soluble protein expression.[11]

3. Cell Lysis and Inclusion Body Preparation

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to separate the soluble and insoluble fractions.

  • If the protein is in the insoluble pellet (inclusion bodies), proceed with solubilization and refolding.

4. Inclusion Body Solubilization and Refolding

  • Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.[12]

  • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride in 50 mM Tris-HCl, 300 mM NaCl, pH 8.0) with a reducing agent like 20 mM DTT.[1][12]

  • Refold the solubilized protein by either rapid dilution or stepwise dialysis against a refolding buffer with decreasing concentrations of the denaturant.[1][12]

5. Purification by Immobilized Metal Affinity Chromatography (IMAC)

  • Equilibrate a Ni-NTA agarose column with lysis buffer.

  • Load the soluble fraction or the refolded protein solution onto the column.

  • Wash the column with wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elute the His-tagged Ag85B protein with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).

  • Dialyze the eluted fractions against a suitable storage buffer (e.g., PBS, pH 7.4) to remove imidazole.

6. Endotoxin Removal (Optional but Recommended)

  • For applications requiring low endotoxin levels, subject the purified protein to an endotoxin removal protocol. This can be achieved using commercially available kits or by methods such as Triton X-114 phase separation.[13][14][15]

Protocol 2: Expression and Purification of Secreted Ag85A in Pichia pastoris

This protocol outlines the general procedure for expressing and purifying a secreted form of Ag85A using a pPICZα A vector in P. pastoris.

1. Transformation and Clone Selection

  • Linearize the pPICZα A-Ag85A expression vector and transform it into a suitable P. pastoris strain (e.g., X-33 or GS115) by electroporation.[5]

  • Select for positive transformants on YPDS plates containing Zeocin.

  • Screen individual colonies for protein expression in small-scale cultures.

2. Protein Expression and Induction

  • Inoculate a selected clone into 25 mL of Buffered Glycerol-complex Medium (BMGY) and grow at 28-30°C with vigorous shaking until the culture reaches an OD600 of 2-6.[16]

  • Harvest the cells by centrifugation and resuspend the cell pellet in 100 mL of Buffered Methanol-complex Medium (BMMY) to an OD600 of approximately 1.0 to induce expression.[16]

  • Maintain induction by adding methanol to a final concentration of 0.5-1% every 24 hours for 3-5 days.[16][17][18]

3. Purification from Culture Supernatant

  • After the induction period, harvest the culture supernatant by centrifugation to remove the yeast cells.

  • Concentrate the supernatant using tangential flow filtration or centrifugal concentrators with an appropriate molecular weight cutoff.[19]

  • Perform a buffer exchange into a low-salt buffer suitable for ion-exchange chromatography (e.g., 20 mM Tris-HCl, pH 8.0).

4. Ion-Exchange and Size-Exclusion Chromatography

  • Load the concentrated and buffer-exchanged supernatant onto an anion-exchange column (e.g., Q-Sepharose) equilibrated with the low-salt buffer.

  • Elute the bound proteins using a linear salt gradient (e.g., 0-1 M NaCl).

  • Analyze the fractions by SDS-PAGE and pool the fractions containing Ag85A.

  • For further purification and to remove aggregates, perform size-exclusion chromatography on the pooled fractions using a column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Logical Relationships and Pathways

Decision Tree for Ag85 Protein Expression Strategy

This diagram illustrates the decision-making process for selecting an appropriate expression system and purification strategy for recombinant Ag85 proteins.

Decision_Tree start Start: Need for Recombinant Ag85 Protein q1 Post-translational modifications (e.g., glycosylation) required? start->q1 ecoli_path E. coli Expression System q1->ecoli_path No pichia_path Pichia pastoris Expression System q1->pichia_path Yes q2 Is the protein soluble? ecoli_path->q2 pichia_purification Purify from Secreted Supernatant pichia_path->pichia_purification soluble_purification Purify from Soluble Fraction q2->soluble_purification Yes insoluble_purification Inclusion Body Solubilization and Refolding q2->insoluble_purification No imac_step IMAC (His-tag) soluble_purification->imac_step insoluble_purification->imac_step iex_step Ion-Exchange Chromatography pichia_purification->iex_step sec_step Size-Exclusion Chromatography imac_step->sec_step iex_step->sec_step end Purified Ag85 Protein sec_step->end

Decision tree for selecting an Ag85 expression and purification strategy.

References

Application Notes and Protocols for Measuring the Enzymatic Activity of Antigen 85 (Ag85)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Antigen 85 (Ag85) complex, comprising three protein isoforms (Ag85A, Ag85B, and Ag85C), is a family of essential mycolyltransferases in Mycobacterium tuberculosis.[1][2][3] These enzymes are pivotal for the biosynthesis and integrity of the mycobacterial cell wall, a unique and highly impermeable barrier that contributes significantly to the bacterium's survival and drug resistance.[3][4][5] The Ag85 proteins catalyze the transfer of mycolic acids to trehalose and arabinogalactan, leading to the formation of key cell wall components like trehalose dimycolate (TDM), or "cord factor," and mycolated arabinogalactan.[1][6][7] Given their crucial role in cell wall biogenesis and their location on the cell surface, the Ag85 enzymes are attractive targets for the development of novel anti-tuberculosis drugs.[3][8][9]

These application notes provide detailed protocols for various assays designed to measure the enzymatic activity of Ag85, catering to diverse research needs from basic kinetic studies to high-throughput screening (HTS) of potential inhibitors.

Overview of Assay Methodologies

Several distinct methods have been developed to quantify the mycolyltransferase activity of the Ag85 complex. The choice of assay often depends on the specific research question, available instrumentation, and desired throughput. The primary methodologies include:

  • Colorimetric Assays: These assays are often based on the detection of a chromogenic product released during the enzymatic reaction. They are generally robust, cost-effective, and well-suited for HTS applications.

  • Electrochemical Assays: This approach measures changes in electrical properties resulting from the enzymatic conversion of a specific substrate, offering a rapid and portable detection method.

  • Mass Spectrometry (MS)-Based Assays: MS provides a highly sensitive and label-free method for directly monitoring the consumption of substrates and the formation of products, allowing for detailed kinetic analysis.

  • Radiometric Assays: These traditional assays utilize radiolabeled substrates to track the transfer of mycolic acids, offering high sensitivity but requiring specialized handling and disposal procedures.

Enzymatic Reaction and Signaling Pathway

The core function of Ag85 is a transesterification reaction. The enzymes transfer a mycolyl group from a donor molecule, typically trehalose monomycolate (TMM), to an acceptor molecule. The acceptor can be another TMM molecule to form trehalose dimycolate (TDM), or the terminal arabinofuranose residues of arabinogalactan to form the mycolated arabinogalactan-peptidoglycan complex.

Ag85_Reaction_Pathway cluster_reactants Reactants cluster_products Products TMM1 Trehalose Monomycolate (TMM) (Acyl Donor) Ag85 Ag85 Enzyme (A, B, or C) TMM1->Ag85 Binds to Active Site Acceptor Acceptor Molecule (TMM or Arabinogalactan) Acceptor->Ag85 TDM Trehalose Dimycolate (TDM) Ag85->TDM Forms (if acceptor is TMM) Mycolated_AG Mycolated Arabinogalactan Ag85->Mycolated_AG Forms (if acceptor is Arabinogalactan) Trehalose Trehalose Ag85->Trehalose Releases

Caption: Enzymatic reaction catalyzed by the Ag85 complex.

Quantitative Data Summary

The following table summarizes key kinetic parameters for different Ag85 isoforms obtained from various assay methodologies. These values can serve as a reference for experimental design and data interpretation.

Ag85 IsoformAssay TypeSubstrate(s)KM (µM)kcat (s-1 or min-1)Reference
Ag85C ColorimetricSynthetic p-nitrophenyl-β-D-glucoside derivative47 ± 80.062 s-1[4][5]
Ag85A ColorimetricTrehalose-6'-monomycolate (TMM)129.6 ± 8.165.4 ± 4.1 min-1[10]
Ag85A Diacylglycerol AcyltransferasePalmitoleoyl-coenzyme A39055.54 min-1[11]
Ag85A/B Mass SpectrometryTrehalose dihexanoate (TDH) and TrehaloseN/AN/A[8]
Ag85C Mass SpectrometryTrehalose dihexanoate (TDH) and TrehaloseN/AN/A[8]

Note: N/A indicates that the specific value was not provided in the cited literature under comparable conditions.

Experimental Protocols

Protocol 1: High-Throughput Colorimetric Assay for Ag85 Activity

This protocol is adapted from a method suitable for HTS and is based on a coupled enzymatic reaction.[4][5] Ag85 first acts on a synthetic substrate, releasing a product that is then hydrolyzed by a secondary enzyme to produce a chromophore.

Materials:

  • Recombinant Ag85 enzyme (e.g., Ag85C)

  • Synthetic substrate: p-nitrophenyl-6-O-octanoyl-β-D-glucoside

  • β-glucosidase

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow:

Colorimetric_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) start->prep_reagents add_enzyme Add Ag85 Enzyme to 96-well Plate prep_reagents->add_enzyme add_inhibitor Add Test Compounds (for inhibitor screening) add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Initiate Reaction: Add Synthetic Substrate pre_incubate->add_substrate incubate_ag85 Incubate (e.g., 37°C) for Ag85 reaction add_substrate->incubate_ag85 add_glucosidase Add β-glucosidase incubate_ag85->add_glucosidase incubate_gluco Incubate for color development add_glucosidase->incubate_gluco read_absorbance Measure Absorbance at 405 nm incubate_gluco->read_absorbance analyze_data Analyze Data (Calculate % inhibition or activity) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a coupled colorimetric Ag85 activity assay.

Procedure:

  • Reagent Preparation: Prepare all reagents in the assay buffer to their final desired concentrations.

  • Enzyme Addition: Add the Ag85 enzyme solution to the wells of a 96-well plate. For inhibitor screening, add the test compounds at this stage.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at the desired reaction temperature (e.g., 37°C).

  • Reaction Initiation: Start the reaction by adding the synthetic substrate to each well.

  • First Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow the Ag85-catalyzed reaction to proceed.

  • Second Enzyme Addition: Add β-glucosidase to each well to hydrolyze the product of the first reaction.

  • Color Development: Incubate the plate for a further period (e.g., 15-30 minutes) to allow for the development of the yellow p-nitrophenolate chromophore.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the Ag85 activity. For inhibitor screening, calculate the percentage of inhibition relative to a control reaction without the inhibitor.

Protocol 2: Label-Free Mass Spectrometry Assay for Ag85

This protocol provides a framework for a highly specific and quantitative assay using ESI-MS to monitor the reaction, allowing for detailed kinetic studies of different Ag85 isoforms.[8][12]

Materials:

  • Recombinant Ag85 enzyme (e.g., Ag85A, B, or C)

  • Acyl donor substrate: e.g., Trehalose dihexanoate (TDH)

  • Acyl acceptor substrate: e.g., Trehalose

  • Assay Buffer: e.g., 1 mM Triethylamine (TEA), pH 7.2

  • Reaction quenching solution: e.g., Acetonitrile

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, Ag85 enzyme, and the acyl acceptor substrate (trehalose).

  • Reaction Initiation: Start the reaction by adding the acyl donor substrate (TDH).

  • Time-Course Sampling: At specific time points, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in each aliquot by adding it to the quenching solution (e.g., a 1:1 ratio of reaction mixture to acetonitrile).

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein.

  • MS Analysis: Analyze the supernatant by direct infusion into the mass spectrometer. Monitor the ion counts corresponding to the substrate (TDH) and the product (trehalose monohexanoate).

  • Data Analysis: Plot the concentration of the product formed over time to determine the initial reaction velocity. Perform experiments with varying substrate concentrations to determine kinetic parameters like KM and kcat.

Applications in Drug Discovery

The assays described are fundamental tools in the search for new anti-tuberculosis drugs targeting the Ag85 complex.

  • High-Throughput Screening (HTS): Colorimetric and fluorescence-based assays are particularly valuable for screening large compound libraries to identify potential Ag85 inhibitors.[4][10] The robustness of these assays is often indicated by a high Z' factor, a statistical measure of assay quality.[4][10]

  • Hit-to-Lead Optimization: Once initial hits are identified, MS-based and other detailed kinetic assays are employed to characterize the mechanism of inhibition, determine inhibitor potency (e.g., IC50 values), and guide the chemical modification of lead compounds to improve their efficacy.[8][13]

  • Specificity Studies: By testing inhibitors against all three Ag85 isoforms, researchers can identify compounds with broad-spectrum activity or those that are specific to a particular isoform.[6][12]

Conclusion

The accurate measurement of Ag85 enzymatic activity is a critical component of tuberculosis research and drug development. The protocols and data presented here offer a comprehensive guide for scientists to select and implement the most appropriate assay for their specific needs, from fundamental enzymatic characterization to the discovery of novel therapeutic agents.

References

Application Notes and Protocols for High-Throughput Screening of Antigen 85 Complex Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Antigen 85 (Ag85) complex, comprising three homologous proteins (Ag85A, Ag85B, and Ag85C), is a family of essential mycolyltransferases in Mycobacterium tuberculosis.[1] These enzymes are pivotal for the final stages of mycobacterial cell wall synthesis, catalyzing the transfer of mycolic acids to arabinogalactan and to other trehalose molecules to form trehalose dimycolate (TDM), a key component of the protective outer membrane.[2][3] The integrity of the mycobacterial cell wall is crucial for the bacterium's survival, virulence, and resistance to antibiotics.[2] Consequently, the Ag85 complex represents a compelling target for the development of novel anti-tuberculosis therapeutics. High-throughput screening (HTS) provides a rapid and efficient means to identify novel small molecule inhibitors of the Ag85 complex from large chemical libraries.

This document provides detailed application notes and protocols for conducting a high-throughput screening campaign to identify inhibitors of the Mycobacterium tuberculosis Antigen 85 complex, with a focus on a fluorescence-based assay for Ag85C.

Signaling Pathway and Experimental Workflow

The enzymatic reaction catalyzed by the Ag85 complex is a critical step in the biosynthesis of the mycobacterial cell wall. Inhibitors of this process disrupt the formation of this protective barrier, rendering the bacterium more susceptible to host immune responses and other antimicrobial agents.

Ag85_Signaling_Pathway TMM Trehalose Monomycolate (TMM) (Mycolic Acid Donor) Ag85 Antigen 85 Complex (Mycolyltransferase) TMM->Ag85 Substrate Arabinogalactan Arabinogalactan Arabinogalactan->Ag85 Acceptor Trehalose Trehalose Trehalose->Ag85 Acceptor TDM Trehalose Dimycolate (TDM) mAG Mycolated Arabinogalactan (mAG) Ag85->TDM Ag85->mAG Inhibitor Small Molecule Inhibitor Inhibitor->Ag85 Inhibition

Caption: Enzymatic activity of the Ag85 complex and the point of inhibition.

The following diagram outlines the high-throughput screening workflow for identifying and validating inhibitors of the Ag85 complex.

HTS_Workflow cluster_primary_screen Primary Screen cluster_hit_confirmation Hit Confirmation & Dose-Response cluster_hit_validation Hit Validation cluster_lead_optimization Lead Optimization Primary_HTS Primary HTS (Single Concentration) Primary_Hits Primary Hits Primary_HTS->Primary_Hits Compound_Library Compound Library Compound_Library->Primary_HTS Hit_Confirmation Hit Confirmation (Re-test in triplicate) Primary_Hits->Hit_Confirmation Dose_Response Dose-Response Assay (IC50 determination) Hit_Confirmation->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits False_Positive_Assays False-Positive Assays (e.g., aggregation) Confirmed_Hits->False_Positive_Assays Orthogonal_Assay Orthogonal Assay (e.g., MS-based) Confirmed_Hits->Orthogonal_Assay Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits SAR Structure-Activity Relationship (SAR) Validated_Hits->SAR Lead_Series Lead Series SAR->Lead_Series

Caption: High-throughput screening workflow for Ag85 complex inhibitors.

Experimental Protocols

Reagents and Materials
  • Enzyme: Recombinant M. tuberculosis Antigen 85C (Ag85C)

  • Substrate: Resorufin butyrate

  • Assay Buffer: 50 mM HEPES, 50 mM NaCl, 0.05% BSA, 0.01% Tween 20, pH 7.5

  • Positive Control: Ebselen

  • Compound Library: Small molecule library dissolved in 100% DMSO

  • Plates: Black, clear-bottom 384-well microtiter plates

  • Instrumentation: Automated liquid handler, microplate reader with fluorescence detection capabilities (Excitation: 535 nm, Emission: 590 nm)

Primary High-Throughput Screening (HTS) Assay Protocol

This protocol is adapted for a 384-well format and is based on a fluorescence assay using resorufin butyrate as a substrate for Ag85C.

  • Compound Plating:

    • Using an automated liquid handler, dispense 100 nL of each compound from the library (typically at a stock concentration of 10 mM in DMSO) into the wells of a 384-well assay plate.

    • For control wells, dispense 100 nL of DMSO (negative control) or a known inhibitor like ebselen (positive control).

  • Enzyme Addition:

    • Prepare a solution of Ag85C in assay buffer at a final concentration of 100 pM.

    • Dispense 10 µL of the enzyme solution into each well of the assay plate.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition and Reaction Initiation:

    • Prepare a solution of resorufin butyrate in assay buffer at a final concentration of 15 µM.

    • Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume is 20 µL.

  • Incubation and Signal Detection:

    • Incubate the plate at 37°C for 60 minutes.

    • Measure the fluorescence intensity of each well using a microplate reader (Excitation: 535 nm, Emission: 590 nm).

Data Analysis for Primary Screen
  • Normalization:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Hit Selection:

    • Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., ≥ 50% or 3 standard deviations from the mean of the sample population) are considered primary hits.[4]

  • Assay Quality Control:

    • Calculate the Z'-factor for each plate to assess the robustness of the assay. A Z'-factor > 0.5 indicates an excellent assay.[5] Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Hit Confirmation and Dose-Response Protocol
  • Compound Re-test:

    • "Cherry-pick" the primary hits and re-test them in triplicate using the primary HTS assay protocol to confirm their activity.

  • Dose-Response Assay:

    • For confirmed hits, perform a dose-response analysis.

    • Prepare serial dilutions of the compounds (e.g., 8-point, 3-fold dilutions) starting from a high concentration (e.g., 100 µM).

    • Test each concentration in triplicate using the primary HTS assay protocol.

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[6]

Hit Validation Workflow

A critical step in any HTS campaign is the validation of hits to eliminate false positives and prioritize promising compounds for further development.

  • Triage for Pan-Assay Interference Compounds (PAINS):

    • Analyze the chemical structures of the confirmed hits for known PAINS motifs. Several computational tools are available for this purpose.

  • Assay for Compound Aggregation:

    • Perform the enzymatic assay in the presence of varying concentrations of a non-ionic detergent (e.g., Triton X-100). Aggregating compounds often show a significant decrease in potency with increasing detergent concentration.

  • Orthogonal Assay:

    • Confirm the activity of the hits using an assay with a different detection method to rule out assay-specific artifacts. For Ag85, a suitable orthogonal assay could be a mass spectrometry-based method that directly measures the formation of the natural product, trehalose dimycolate.[7]

  • Reversibility of Inhibition:

    • To distinguish between reversible and irreversible inhibitors, perform a "jump-dilution" experiment. Incubate the enzyme with a high concentration of the inhibitor, then rapidly dilute the mixture to a concentration well below the IC50 and measure the recovery of enzyme activity over time.

Data Presentation

The following tables provide a representative summary of quantitative data that would be generated during an HTS campaign for Ag85 complex inhibitors.

Table 1: HTS Campaign Summary

ParameterValue
Library Size100,000
Screening Concentration10 µM
Primary Hit Rate (≥50% inhibition)0.85%
Confirmed Hit Rate75%
Z'-factor (average)0.81 ± 0.06

Table 2: Properties of Confirmed Hits

Compound IDIC50 (µM)Hill SlopeMaximum Inhibition (%)
Hit-0011.21.198
Hit-0023.50.995
Hit-0038.71.092
Hit-00415.21.285
Hit-00522.10.878

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the high-throughput screening and identification of novel inhibitors targeting the Mycobacterium tuberculosis Antigen 85 complex. A robust and well-validated HTS campaign, followed by a rigorous hit validation cascade, is essential for the successful discovery of new lead compounds that can be further developed into effective anti-tuberculosis drugs. The fluorescence-based assay described offers a sensitive, reliable, and scalable method for primary screening, while the outlined validation workflow helps to ensure the quality and therapeutic potential of the identified hits.

References

Application Notes and Protocols for Identifying Potential Ag85 Inhibitors using Molecular Docking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Antigen 85 (Ag85) complex of Mycobacterium tuberculosis is a family of three crucial mycolyltransferases (Ag85A, Ag85B, and Ag85C) that are essential for the biosynthesis of the mycobacterial cell wall.[1][2][3] These enzymes catalyze the transfer of mycolic acids to arabinogalactan and the formation of trehalose dimycolate (TDM), also known as cord factor, a key virulence factor.[4][5] The critical role of the Ag85 complex in bacterial survival and pathogenesis makes it an attractive target for the development of novel anti-tuberculosis drugs.[2][6][7] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of small molecules to a target protein, thereby enabling the identification of potential inhibitors.[8] This document provides detailed application notes and protocols for utilizing molecular docking to identify and validate potential inhibitors of the Ag85 complex.

Data Presentation: Potential Ag85 Inhibitors

The following tables summarize quantitative data from various molecular docking studies against the Ag85 complex.

Table 1: Binding Affinities of Repurposed Drugs against Ag85A [8]

CompoundBinding Affinity (kcal/mol)
Selamectin-11.42
Imatinib-10.70
Eltrombopag-10.44
Pimozide-10.31
Fluspirilene-10.16
Moxidectin-10.55
Pranlukast-10.93

Table 2: Binding Affinities of Repurposed Drugs against Ag85B and Ag85C [8]

ComplexBinding Affinity (kcal/mol)
Ag85B-Eltrombopag-21.55 ± 2.55
Ag85B-Imatinib-8.54 ± 3.86
Ag85C-Eltrombopag-21.52 ± 2.86
Ag85C-Cyclosporine-22.21 ± 2.81

Table 3: Re-docking and Native Ligand Binding Affinities [9]

ComplexLigandBinding Affinity (kcal/mol)RMSD (Å)
Ag85BTrehalose (Native)-5.821.12
Ag85CCyC (Native)-6.841.48

Mandatory Visualizations

Signaling Pathway

Ag85_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis TMM Trehalose Monomycolate (TMM) TDM Trehalose Dimycolate (TDM) (Cord Factor) Ag85 Ag85 Complex (Ag85A, Ag85B, Ag85C) TMM->Ag85 AG Arabinogalactan Mycolyl_AG Mycolyl-Arabinogalactan Ag85->TDM Mycolyl-transfer Ag85->Mycolyl_AG Mycolyl-transfer Inhibitor Potential Inhibitor Inhibitor->Ag85 Docking_Workflow cluster_prep Preparation cluster_dock Docking & Analysis cluster_validation Post-Docking Validation PDB 1. Retrieve Protein Structure (e.g., Ag85A: 1SFR, Ag85B: 1F0P, Ag85C: 5OCJ) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid 4. Grid Box Generation (Define binding site) PrepProt->Grid LigandDB 3. Ligand Library Preparation Docking 5. Molecular Docking (e.g., AutoDock Vina) LigandDB->Docking Grid->Docking Analysis 6. Analysis of Results (Binding energy, interactions) Docking->Analysis MD 7. Molecular Dynamics Simulation (Assess stability) Analysis->MD Hit 8. Hit Identification MD->Hit Experimental_Validation_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_lead Lead Optimization Hit Identified Hit Compounds EnzymeAssay 1. In Vitro Enzymatic Assay (e.g., Ag85C inhibition) Hit->EnzymeAssay IC50 2. Determine IC50 EnzymeAssay->IC50 WholeCell 3. Whole-Cell Screening (M. tuberculosis growth inhibition) IC50->WholeCell MIC 4. Determine MIC WholeCell->MIC Intracellular 5. Intracellular Killing Assay (Infected macrophages) MIC->Intracellular Lead Lead Compound Intracellular->Lead

References

Application Notes and Protocols for Testing Ag85 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro and in vivo evaluation of inhibitors targeting the Antigen 85 (Ag85) complex of Mycobacterium tuberculosis (Mtb). The Ag85 complex, comprising three key mycolyltransferases (Ag85A, Ag85B, and Ag85C), is essential for the biosynthesis of the mycobacterial cell wall and represents a promising target for novel anti-tuberculosis drugs.[1][2][3]

Introduction to the Ag85 Complex

The Ag85 complex plays a crucial role in the final stages of mycobacterial cell wall synthesis, specifically in the transfer of mycolic acids to arabinogalactan and to other trehalose molecules to form trehalose dimycolate (TDM), also known as cord factor.[4][5] TDM is a major virulence factor for Mtb.[4] By inhibiting the Ag85 enzymes, the integrity of the cell wall is compromised, leading to bacterial growth inhibition.[3][4] The three isoforms of the Ag85 complex, Ag85A, Ag85B, and Ag85C, are highly homologous, suggesting that a single inhibitor could potentially target all three enzymes.[6][7]

In Vitro Models for Testing Ag85 Inhibitors

In vitro models offer a controlled environment to assess the direct interaction of inhibitors with the Ag85 enzymes and their impact on mycobacterial growth. These assays are crucial for initial screening and characterization of potential drug candidates.

Enzyme Inhibition Assays

Enzyme inhibition assays directly measure the ability of a compound to block the catalytic activity of purified Ag85 proteins.

This assay quantifies the transfer of a radiolabeled mycolic acid from a donor substrate to an acceptor.

Protocol:

  • Reaction Mixture Preparation: In a total volume of 200 µL, combine the following in a microcentrifuge tube:

    • Purified Ag85 protein (A, B, or C) to a final concentration of 8 µM.

    • Trehalose monomycolate (TMM) purified from Mtb (15 µg).

    • [U-¹⁴C]-trehalose (1.25 µCi/mL; specific activity, 600 mCi/mol).

    • Test inhibitor at the desired concentration (e.g., 10 µM). A control reaction without the inhibitor should be included.

  • Incubation: Incubate the reaction mixture for 60 minutes at 37°C.

  • Reaction Termination and Extraction: Stop the reaction by adding 3 mL of chloroform:methanol (2:1, v/v) and 300 µL of water. Vortex thoroughly and centrifuge to separate the phases.

  • Analysis: The lower organic phase, containing the radiolabeled trehalose dimycolate (TDM), is collected. The amount of radioactivity incorporated into TDM is quantified using a scintillation counter. A reduction in radioactivity in the presence of the inhibitor indicates enzymatic inhibition.[7]

This assay utilizes a synthetic substrate that releases a fluorescent molecule upon cleavage by Ag85, providing a continuous and high-throughput compatible method.

Protocol:

  • Reagents:

    • Purified Ag85C protein.

    • Resorufin butyrate (acyl donor).

    • Trehalose (acyl acceptor).

    • Assay buffer: 50 mM sodium phosphate (pH 7.5).

  • Reaction Setup: In a 96-well plate, add the test inhibitor at various concentrations.

  • Enzyme Reaction: Add resorufin butyrate and trehalose to the wells. Initiate the reaction by adding the purified Ag85C enzyme.

  • Measurement: Monitor the increase in fluorescence over time using a plate reader (excitation λ ~530 nm, emission λ ~590 nm). The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Determine the initial reaction velocities and calculate the half-maximal inhibitory concentration (IC50) of the inhibitor.[8]

Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding.[9][10] An increase in the melting temperature (Tm) of the Ag85 protein in the presence of an inhibitor suggests direct binding.[9]

Protocol:

  • Reaction Mixture: In a 384-well PCR plate, prepare a reaction mixture containing:

    • Purified Ag85 protein (e.g., 2 µM).

    • SYPRO™ Orange dye (e.g., 5x concentration).

    • Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl).

    • Test inhibitor at the desired concentration.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a temperature gradient from 25°C to 95°C, with continuous fluorescence monitoring.

  • Data Analysis: The unfolding of the protein exposes hydrophobic residues, which bind to the SYPRO Orange dye, causing an increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). The change in Tm (ΔTm) in the presence of the inhibitor compared to the control (protein alone) indicates the stabilizing effect of the compound.[9][11]

Cell-Based Assays: Macrophage Infection Model

This model assesses the efficacy of inhibitors against Mtb residing within macrophages, which is more representative of the in vivo environment.[12][13][14]

Protocol:

  • Macrophage Culture: Seed macrophages (e.g., THP-1 monocytes differentiated into macrophages, or bone marrow-derived macrophages) in a 96-well plate and allow them to adhere.[12][15]

  • Mtb Infection: Infect the macrophage monolayer with Mtb (e.g., H37Rv strain) at a specific multiplicity of infection (MOI), for instance, an MOI of 5.[16]

  • Inhibitor Treatment: After a few hours of infection, wash the cells to remove extracellular bacteria and add fresh culture medium containing the test inhibitor at various concentrations.

  • Incubation: Incubate the infected cells for a defined period (e.g., 3-5 days).

  • Assessment of Bacterial Viability:

    • Colony Forming Unit (CFU) Assay: Lyse the macrophages and plate serial dilutions of the lysate on Middlebrook 7H10 or 7H11 agar. Count the colonies after 3-4 weeks of incubation to determine the number of viable intracellular bacteria.[16]

    • Resazurin Microtiter Assay (REMA): After lysing the macrophages, add the viability indicator dye resazurin to the lysate. The reduction of blue resazurin to pink resorufin by metabolically active bacteria can be quantified colorimetrically or fluorometrically.[12]

Quantitative Data from In Vitro Studies

InhibitorTargetAssayIC50 / KiMIC (Mtb H37Rv)Reference
EbselenAg85 ComplexFluorometric AssayKi = 63 nM10-20 µg/mL[7]
I3-AG85Ag85CBroth Microdilution-Identical for drug-susceptible and resistant strains[4]
6-azido-6-deoxytrehalose (ADT)Ag85 ComplexEnzymatic Assay-200 µg/mL (M. aurum)[5]
Cyclipostin Analogs (CyC)Ag85CFluorescence-basedEC50 values for CyC7β, CyC8β, and CyC17-[17]
SelamectinAg85 ComplexComputational DockingBinding Affinity: -11.42 kcal/mol-[18]
ImatinibAg85 ComplexComputational DockingBinding Affinity: -10.70 kcal/mol-[18]
EltrombopagAg85 ComplexComputational DockingBinding Affinity: -11.14 kcal/mol-[18]

In Vivo Models for Testing Ag85 Inhibitors

In vivo models are essential for evaluating the pharmacokinetic properties, efficacy, and potential toxicity of drug candidates in a whole-organism context.

Mouse Model of Tuberculosis

Mice are a commonly used model for tuberculosis research due to their susceptibility to Mtb infection and the availability of various genetic strains.[19][20]

Protocol:

  • Animal Strain: BALB/c or C57BL/6 mice are frequently used.

  • Infection:

    • Aerosol Infection: Infect mice with a low dose of Mtb (e.g., 50-100 CFU) using an aerosol exposure system to mimic natural infection.[21]

    • Intravenous Infection: Alternatively, infect mice via tail vein injection with a higher dose of Mtb (e.g., 10⁶ CFU).[22]

  • Treatment: Begin treatment with the test inhibitor at a specified time point post-infection (e.g., 24 days for chronic infection models).[21] Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment:

    • Bacterial Load: At various time points during and after treatment, sacrifice cohorts of mice and determine the bacterial load (CFU) in the lungs and spleen.[21][22]

    • Survival Studies: Monitor the survival of infected and treated mice over a longer period.

    • Histopathology: Examine lung tissue for granuloma formation and inflammation.

Guinea Pig Model of Tuberculosis

Guinea pigs are highly susceptible to Mtb and develop a disease pathology, including caseous necrotic granulomas, that closely resembles human tuberculosis, making them a valuable model for drug efficacy testing.[23][24][25]

Protocol:

  • Animal Strain: Outbred Dunkin-Hartley guinea pigs are commonly used.[24]

  • Infection: Infect guinea pigs with a low dose of Mtb via the aerosol route.[25]

  • Treatment: Initiate treatment with the test inhibitor at a predetermined time post-infection.

  • Efficacy Assessment:

    • Bacterial Burden: Determine the CFU counts in the lungs, spleen, and lymph nodes.

    • Pathology: Perform gross pathological examination and histopathology of the lungs to assess the extent of granulomatous inflammation and necrosis.

    • Survival: Monitor long-term survival as an endpoint.

Visualizing Experimental Workflows and Pathways

Ag85 Mycolyltransferase Activity and Inhibition

Ag85_Inhibition cluster_enzyme Enzyme TMM Trehalose Monomycolate (TMM) Ag85 Ag85 Complex (Ag85A, B, C) TMM->Ag85 Trehalose Trehalose Trehalose->Ag85 TDM Trehalose Dimycolate (TDM) (Cord Factor) Ag85->TDM Mycolyltransfer Mycolated_AG Mycolated Arabinogalactan Ag85->Mycolated_AG Mycolyltransfer Inhibitor Ag85 Inhibitor Inhibitor->Ag85 Inhibition In_Vitro_Workflow Start Compound Library Primary_Screen Primary Screen: Enzyme Inhibition Assay (e.g., Fluorometric) Start->Primary_Screen Hits Initial Hits Primary_Screen->Hits Secondary_Screen Secondary Screen: Thermal Shift Assay (TSA) for Direct Binding Hits->Secondary_Screen Confirmed_Binders Confirmed Binders Secondary_Screen->Confirmed_Binders Cell_Based_Assay Cell-Based Assay: Macrophage Infection Model Confirmed_Binders->Cell_Based_Assay Active_In_Cellulo Active Compounds (Intracellular Mtb) Cell_Based_Assay->Active_In_Cellulo Lead_Optimization Lead Optimization Active_In_Cellulo->Lead_Optimization In_Vivo_Workflow Start Lead Compounds from In Vitro Studies Mouse_Model Mouse Model of TB (Aerosol Infection) Start->Mouse_Model Treatment Treatment with Test Compound Mouse_Model->Treatment Efficacy_Mouse Efficacy Assessment: - Lung & Spleen CFU - Histopathology Treatment->Efficacy_Mouse Promising_Candidates Promising Candidates Efficacy_Mouse->Promising_Candidates Guinea_Pig_Model Guinea Pig Model of TB (Confirmatory Studies) Promising_Candidates->Guinea_Pig_Model Efficacy_GP Efficacy Assessment: - CFU & Pathology (Granuloma Analysis) Guinea_Pig_Model->Efficacy_GP Preclinical_Candidate Preclinical Candidate Efficacy_GP->Preclinical_Candidate

References

Application Notes and Protocols: Ag85C Inhibition Assay using Resorufin Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Antigen 85 (Ag85) complex, comprising three homologous proteins Ag85A, Ag85B, and Ag85C, plays a pivotal role in the biosynthesis of the mycobacterial cell wall, making it an attractive target for novel anti-tuberculosis drugs.[1][2][3] These enzymes are mycolyltransferases that catalyze the transfer of mycolic acids to trehalose to form trehalose monomycolate (TMM) and trehalose dimycolate (TDM, cord factor), as well as to arabinogalactan.[4][5][6] Inhibition of the Ag85 complex disrupts the integrity of the mycobacterial cell envelope, hindering bacterial growth.[7][8] This document provides a detailed protocol for an in vitro inhibition assay of Ag85C using resorufin butyrate as a fluorogenic substrate. This assay offers a sensitive and high-throughput compatible method for screening and characterizing potential Ag85C inhibitors.[1][9]

Principle of the Assay

The assay is based on the transesterification activity of the Ag85C enzyme.[1] In this fluorometric assay, resorufin butyrate, a non-fluorescent molecule, serves as the acyl donor, and trehalose acts as the acyl acceptor.[1][9] Ag85C catalyzes the transfer of the butyryl group from resorufin butyrate to trehalose. This enzymatic reaction releases the highly fluorescent molecule resorufin.[1][10] The increase in fluorescence intensity is directly proportional to the enzymatic activity of Ag85C.[2] Potential inhibitors of Ag85C will decrease the rate of resorufin formation, leading to a reduced fluorescence signal. The fluorescence is typically measured at an excitation wavelength of approximately 500-570 nm and an emission wavelength of 580-593 nm.[1][9][11][12]

Data Presentation

The inhibitory activity of compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50). This is achieved by measuring the Ag85C activity over a range of inhibitor concentrations and fitting the data to a dose-response curve. The results can be summarized in a table for clear comparison of inhibitor potencies.

CompoundType of InhibitionIC50 / KiReference
EbselenCovalent63 nM (Ki)[1][2]
I3-AG85Non-covalentMIC of 50-100 µM against M. tuberculosis[7][8]
6-azido-6-deoxytrehaloseSubstrate analog60% inhibition at unspecified concentration[7][13]
Phosphonate inhibitorsNot specifiedMIC range of 188 to 319 µg/ml against M. avium[7]

Experimental Protocols

Materials and Reagents
  • Recombinant Mycobacterium tuberculosis Ag85C protein

  • Resorufin butyrate

  • Trehalose

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Sodium phosphate buffer (50 mM, pH 7.5)[1][9]

  • Test compounds (potential inhibitors)

  • Positive control inhibitor (e.g., Ebselen)

  • 96-well or 384-well black, flat-bottom assay plates

  • Fluorescence plate reader with appropriate filters

Preparation of Solutions
  • Assay Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.5.[1][9]

  • Ag85C Enzyme Stock Solution: Reconstitute or dilute the purified Ag85C enzyme in the assay buffer to a desired stock concentration. The final concentration in the assay is typically around 500 nM.[9][14]

  • Trehalose Stock Solution: Dissolve trehalose in the assay buffer to create a stock solution. The final concentration in the assay is typically 4 mM.[9][14]

  • Resorufin Butyrate Stock Solution: Dissolve resorufin butyrate in DMSO to create a 10 mM stock solution.[9] This stock should be protected from light and stored at -20°C.

  • Test Compound Stock Solutions: Dissolve test compounds and the positive control inhibitor in 100% DMSO to create stock solutions of appropriate concentrations (e.g., 10 mM).

Assay Procedure

The following protocol is for a single well in a 96-well plate format. Adjust volumes as necessary for other plate formats. The final reaction volume is 100 µL.

  • Compound Addition: To each well, add 1 µL of the test compound dilution in DMSO or DMSO alone for the control wells (final DMSO concentration should be 1%).

  • Enzyme and Acceptor Addition: Add 50 µL of a solution containing Ag85C enzyme and trehalose in assay buffer to each well. This solution should be prepared to achieve a final concentration of 500 nM Ag85C and 4 mM trehalose in the 100 µL final volume.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the test compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 49 µL of a solution of resorufin butyrate in assay buffer. This solution should be prepared to achieve a final concentration of 100 µM resorufin butyrate in the 100 µL final volume.[9][14]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 20-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~500 nm and an emission wavelength of ~593 nm.[1][9]

Controls
  • Positive Control: Wells containing Ag85C, trehalose, resorufin butyrate, and a known inhibitor (e.g., Ebselen).

  • Negative Control (No Inhibition): Wells containing Ag85C, trehalose, resorufin butyrate, and DMSO (vehicle).

  • No Enzyme Control: Wells containing trehalose, resorufin butyrate, and assay buffer (no Ag85C) to determine background fluorescence.

  • No Substrate Control: Wells containing Ag85C, trehalose, and assay buffer (no resorufin butyrate) to check for intrinsic fluorescence of the enzyme or compounds.

Data Analysis
  • Calculate Initial Reaction Velocities (V₀): For each well, determine the initial rate of the reaction by plotting fluorescence intensity against time and calculating the slope of the linear portion of the curve.

  • Normalize Data: Express the initial velocities of the wells containing test compounds as a percentage of the activity of the negative control (no inhibition).

  • Generate IC50 Curves: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data using a suitable nonlinear regression model (e.g., four-parameter logistic equation) to determine the IC50 value for each test compound.

Visualizations

Ag85C_Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products cluster_inhibition Inhibition Resorufin_Butyrate Resorufin Butyrate (Non-fluorescent) Ag85C Ag85C Resorufin_Butyrate->Ag85C Binds to active site Trehalose Trehalose (Acyl Acceptor) Trehalose->Ag85C Resorufin Resorufin (Fluorescent) Ag85C->Resorufin Releases Butyryl_Trehalose Butyryl-Trehalose Ag85C->Butyryl_Trehalose Releases Inhibitor Inhibitor Inhibitor->Ag85C Blocks active site

Caption: Enzymatic reaction and inhibition of Ag85C.

Ag85C_Assay_Workflow start Start prepare_reagents 1. Prepare Reagents (Enzyme, Substrates, Buffers, Compounds) start->prepare_reagents add_compounds 2. Add Test Compounds/Controls to Plate prepare_reagents->add_compounds add_enzyme_acceptor 3. Add Ag85C and Trehalose add_compounds->add_enzyme_acceptor pre_incubate 4. Pre-incubate at 37°C add_enzyme_acceptor->pre_incubate initiate_reaction 5. Initiate with Resorufin Butyrate pre_incubate->initiate_reaction measure_fluorescence 6. Kinetic Fluorescence Measurement (Ex: ~500 nm, Em: ~593 nm) initiate_reaction->measure_fluorescence data_analysis 7. Data Analysis (Calculate V₀ and IC50) measure_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Ag85C inhibition assay.

References

Application of Mass Spectrometry to Elucidate Antigen 85 Inhibitor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Antigen 85 (Ag85) complex, comprising three protein isoforms (Ag85A, Ag85B, and Ag85C), is crucial for the biosynthesis of the mycobacterial cell wall, making it a prime target for novel anti-tuberculosis therapeutics.[1][2] These enzymes catalyze the transfer of mycolic acids to trehalose, forming trehalose monomycolate (TMM) and trehalose dimycolate (TDM), essential components for the integrity and virulence of Mycobacterium tuberculosis.[3] Mass spectrometry (MS) has emerged as a powerful and versatile tool for studying the interaction of small molecule inhibitors with the Ag85 complex.[3] This application note details the use of various MS techniques to characterize Ag85 inhibitor binding, providing both qualitative and quantitative insights crucial for drug discovery and development.

Key Mass Spectrometry Approaches for Ag85 Inhibitor Studies

Mass spectrometry offers a suite of techniques to probe the binding of inhibitors to the Ag85 complex. The primary methods include:

  • Native Electrospray Ionization Mass Spectrometry (Native ESI-MS): This technique allows for the study of non-covalent protein-ligand complexes in their near-native state. It provides information on binding stoichiometry and can be used to determine dissociation constants (Kd).

  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS monitors the exchange of backbone amide hydrogens with deuterium in the solvent.[4] Inhibitor binding can alter the protein's conformation, leading to changes in the exchange rates in specific regions, thereby mapping the binding site and allosteric effects.[4]

  • Electrospray Ionization Mass Spectrometry (ESI-MS) Based Enzyme Assays: ESI-MS can be employed to directly monitor the enzymatic activity of Ag85 by quantifying the substrates and products over time.[3] This allows for the determination of inhibitor potency (e.g., IC50) and the elucidation of the mechanism of inhibition.[3]

  • Covalent Inhibitor Characterization: For inhibitors that form covalent bonds with Ag85, mass spectrometry can precisely identify the modified amino acid residue and quantify the extent of adduct formation.

Data Presentation: Quantitative Analysis of Ag85 Inhibitor Interactions

The following tables summarize quantitative data obtained from various studies on Ag85, including enzymatic kinetics and inhibitor binding affinities.

Table 1: Kinetic Parameters of Ag85 Isoforms

Ag85 IsoformSubstrateKM (app) (μM)kcat (app) (s-1)kcat/KM (M-1s-1)Reference
Ag85ATrehalose1750.01482[3]
Ag85BTrehalose1120.00330[3]
Ag85CTrehalose620.1822952[3]

Table 2: Computationally Determined Binding Affinities of Potential Ag85 Inhibitors

Ag85 IsoformCompoundBinding Affinity (kcal/mol)Reference
Ag85ASelamectin-11.42[5]
Ag85AImatinib-10.70[5]
Ag85AEltrombopag-10.44[5]
Ag85APranlukast-10.93[5]
Ag85CEltrombopag-11.14[5]
Ag85CImatinib-10.56[5]

Table 3: Binding Affinity of Ag85 Isoforms to Fibronectin

Ag85 IsoformKD (nM)Reference
Ag85A68.4 ± 4.6[6]
Ag85B36.7 ± 5.4[6]
Ag85C33.6 ± 4.2[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Ag85 enzymatic pathway and the general experimental workflows for the mass spectrometry techniques described.

Ag85_Pathway Ag85 Mycolyltransferase Pathway TMM1 Trehalose Monomycolate (TMM) Ag85 Ag85 Enzyme TMM1->Ag85 TMM2 Trehalose Monomycolate (TMM) TMM2->Ag85 Trehalose Trehalose Trehalose->Ag85 Arabinogalactan Arabinogalactan (AG) Arabinogalactan->Ag85 TDM Trehalose Dimycolate (TDM) Ag85->TDM Mycolated_AG Mycolated Arabinogalactan Ag85->Mycolated_AG Inhibitor Inhibitor Inhibitor->Ag85

Caption: The Ag85 mycolyltransferase pathway and point of inhibition.

Native_MS_Workflow Native ESI-MS Workflow for Ag85-Inhibitor Binding cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Analysis Ag85 Purified Ag85 Buffer_Exchange Buffer Exchange to Volatile Buffer (e.g., Ammonium Acetate) Ag85->Buffer_Exchange Inhibitor Inhibitor Inhibitor->Buffer_Exchange Incubation Incubation of Ag85 and Inhibitor Buffer_Exchange->Incubation ESI Native Electrospray Ionization Incubation->ESI MS Mass Spectrometry ESI->MS Spectrum Mass Spectrum Analysis MS->Spectrum Stoichiometry Determine Binding Stoichiometry Spectrum->Stoichiometry Kd Calculate Dissociation Constant (Kd) Spectrum->Kd

Caption: Workflow for Native ESI-MS analysis of Ag85-inhibitor complexes.

HDX_MS_Workflow HDX-MS Workflow for Ag85-Inhibitor Interaction cluster_labeling Deuterium Labeling cluster_quench_digest Quenching and Digestion cluster_analysis LC-MS Analysis cluster_data Data Analysis Apo_Ag85 Apo-Ag85 Labeling Incubation at Various Time Points Apo_Ag85->Labeling Ag85_Inhibitor Ag85-Inhibitor Complex Ag85_Inhibitor->Labeling D2O_Buffer D2O Labeling Buffer D2O_Buffer->Labeling Quench Quench Reaction (Low pH and Temperature) Labeling->Quench Digestion Online Pepsin Digestion Quench->Digestion LC Peptide Separation (UPLC) Digestion->LC MS_Analysis Mass Spectrometry LC->MS_Analysis Deuterium_Uptake Measure Deuterium Uptake MS_Analysis->Deuterium_Uptake Comparison Compare Uptake between Apo and Complex States Deuterium_Uptake->Comparison Mapping Map Binding Site and Conformational Changes Comparison->Mapping

Caption: Workflow for HDX-MS analysis of Ag85 conformational changes upon inhibitor binding.

Experimental Protocols

Protocol 1: Native ESI-MS for Non-Covalent Ag85-Inhibitor Complex Analysis

Objective: To determine the stoichiometry and dissociation constant (Kd) of a non-covalently bound inhibitor to Ag85.

Materials:

  • Purified Ag85 protein (isoform of interest)

  • Inhibitor stock solution

  • Volatile buffer: 150 mM Ammonium Acetate, pH 7.4

  • Micro Bio-Spin 6 chromatography columns (or similar for buffer exchange)

  • Nano-electrospray ionization mass spectrometer

Methodology:

  • Buffer Exchange:

    • Equilibrate a Micro Bio-Spin 6 column with 150 mM ammonium acetate buffer by washing it three times.

    • Apply the purified Ag85 protein sample to the column and centrifuge to exchange the buffer.

    • Determine the protein concentration after buffer exchange.

  • Sample Preparation:

    • Prepare a series of samples containing a fixed concentration of Ag85 (e.g., 5 µM) and varying concentrations of the inhibitor (e.g., from 0 to 50 µM).

    • Incubate the samples at room temperature for 30 minutes to allow the binding to reach equilibrium.

  • Native ESI-MS Analysis:

    • Introduce the samples into the mass spectrometer using a nano-ESI source.

    • Optimize instrument parameters for the transmission of non-covalent complexes (e.g., increase source and collision cell pressures, use gentle desolvation conditions).

    • Acquire mass spectra over an appropriate m/z range to detect both the free Ag85 and the Ag85-inhibitor complex.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the masses of the observed species.

    • Calculate the relative abundance of the free Ag85 and the bound complex from the peak intensities.

    • Determine the dissociation constant (Kd) by fitting the fraction of bound protein as a function of inhibitor concentration to a suitable binding model.

Protocol 2: HDX-MS for Mapping Ag85-Inhibitor Binding Sites

Objective: To identify the regions of Ag85 involved in inhibitor binding and to detect any allosteric conformational changes.

Materials:

  • Purified Ag85 protein

  • Inhibitor stock solution

  • Labeling buffer: 20 mM Tris-HCl, 75 mM NaCl in D2O, pD 7.4

  • Quench buffer: 4 M Guanidine-HCl, 0.5 M TCEP, 100 mM Citric Acid, pH 2.3[7]

  • Immobilized pepsin column

  • UPLC-MS system

Methodology:

  • Sample Preparation:

    • Prepare two sets of samples: Apo-Ag85 and Ag85-inhibitor complex (with a saturating concentration of the inhibitor).

  • Deuterium Labeling:

    • Initiate the exchange reaction by diluting the apo-Ag85 and the Ag85-inhibitor complex samples into the D2O labeling buffer at a 1:10 ratio.[7]

    • Incubate the reactions for various time points (e.g., 10s, 1min, 10min, 60min) at a controlled temperature (e.g., 4°C).

  • Quenching and Digestion:

    • At each time point, quench the exchange reaction by adding an equal volume of ice-cold quench buffer.[7]

    • Immediately inject the quenched sample into the UPLC system, where it flows through an immobilized pepsin column for online digestion at a low temperature (e.g., 0.5°C).

  • LC-MS Analysis:

    • Separate the resulting peptides on a C18 column with a fast gradient.

    • Analyze the eluting peptides using a high-resolution mass spectrometer.

    • Perform MS/MS on a non-deuterated sample to identify the peptide sequences.

  • Data Analysis:

    • Use specialized software to determine the centroid mass of the isotopic distribution for each peptide at each time point.

    • Calculate the level of deuterium uptake for each peptide in both the apo and inhibitor-bound states.

    • Generate differential deuterium uptake plots to identify regions with significant protection (indicating binding) or deprotection (indicating conformational changes) upon inhibitor binding.

Protocol 3: ESI-MS Based Enzyme Assay for Ag85 Inhibition

Objective: To determine the inhibitory potency (e.g., IC50) of a compound against Ag85 enzymatic activity.

Materials:

  • Purified Ag85c enzyme

  • Substrates: Trehalose and 6,6'-di-hexanoyltrehalose (TDH)

  • Inhibitor stock solution

  • Reaction buffer: 1 mM TEA buffer, pH 7.2

  • Quench solution (e.g., acetonitrile with an internal standard)

  • LC-MS system

Methodology:

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing Ag85c (e.g., 10 nM), trehalose (e.g., 250 µM), and TDH (e.g., 250 µM) in the reaction buffer.[3]

    • Prepare a series of reactions with varying concentrations of the inhibitor.

    • Initiate the reaction by adding the enzyme and incubate at 37°C.[3]

  • Time-Course Analysis:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to the quench solution.

  • LC-MS Analysis:

    • Separate the substrates and products (e.g., 6-hexanoyltrehalose, TMH) using reverse-phase liquid chromatography.

    • Quantify the amount of product formed at each time point by monitoring the total ion counts (TICs) of the corresponding ions in the mass spectrometer.[3]

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

Mass spectrometry provides a powerful, label-free approach to comprehensively study the binding of inhibitors to the Antigen 85 complex. From determining binding affinities and stoichiometry with native MS to mapping interaction sites and allosteric effects with HDX-MS, and quantifying inhibitory potency with MS-based enzyme assays, these techniques are indispensable tools in the discovery and development of novel therapeutics against tuberculosis. The detailed protocols and workflows presented here serve as a guide for researchers to effectively apply these methods in their drug discovery programs targeting Ag85.

References

Visualizing the Elusive: Techniques for Localizing Antigen 85 in Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers

The Antigen 85 (Ag85) complex, a family of essential mycolyltransferases (Ag85A, Ag85B, and Ag85C), plays a pivotal role in the biosynthesis of the unique mycobacterial cell wall and is a major secreted protein of Mycobacterium tuberculosis.[1][2] Its localization is of significant interest to researchers developing new drugs and vaccines against tuberculosis. Understanding where Ag85 is located—be it on the cell surface, in the cytoplasm, or secreted into the host cell environment—provides critical insights into its function in mycobacterial physiology and pathogenesis.[2][3][4] This document provides detailed application notes and protocols for several key techniques used to visualize Ag85 localization.

Immunofluorescence Microscopy

Immunofluorescence (IF) is a classic and powerful technique to localize proteins in situ using specific antibodies. This method is particularly valuable as it does not require genetic modification of the mycobacteria.

Application Notes:

An adapted immunofluorescence staining method based on agarose embedding and thin sectioning has proven effective for localizing antigens in mycobacteria, including M. tuberculosis and M. ulcerans. This technique is especially useful for slow-growing mycobacterial species where genetic manipulation for fluorescent protein tagging can be challenging. Monoclonal antibodies specific to components of the Ag85 complex are commercially available and can be used for this purpose.[5] Co-localization studies can also be performed using this method to determine the spatial relationship of Ag85 with other cellular components.

Experimental Workflow: Immunofluorescence of Ag85

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging start Grow Mycobacteria fix Fix Cells (e.g., Formalin) start->fix embed Embed in Agarose fix->embed section Thin Sectioning embed->section permeabilize Permeabilize Sections section->permeabilize block Blocking (e.g., BSA) permeabilize->block primary_ab Incubate with Primary Antibody (anti-Ag85) block->primary_ab secondary_ab Incubate with Fluorochrome-labeled Secondary Antibody primary_ab->secondary_ab mount Mount Sections secondary_ab->mount image Fluorescence Microscopy mount->image

Caption: Workflow for immunofluorescence localization of Ag85.

Detailed Protocol: Agarose Embedding-Based Immunofluorescence

This protocol is adapted from a method for staining mycobacterial antigens.

  • Bacterial Culture: Grow mycobacteria (e.g., M. tuberculosis H37Rv) in a suitable medium like BacT® to mid-log phase (OD600 of ~0.8).

  • Fixation: Harvest the bacteria and fix them, for example, with 4% paraformaldehyde (PFA) for at least 2 hours.

  • Agarose Embedding: Resuspend the fixed bacterial pellet in sterile PBS and mix with an equal volume of molten 2% low-melting-point agarose. Allow the mixture to solidify.

  • Dehydration and Sectioning: Dehydrate the agarose block through a graded series of ethanol and embed in paraffin. Cut thin sections (3-5 µm) using a microtome.

  • Antigen Retrieval & Permeabilization: Deparaffinize the sections and rehydrate them. Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval). Permeabilize the cells with a detergent like Triton X-100.

  • Blocking: Block non-specific antibody binding by incubating the sections in a blocking buffer (e.g., PBS with 5% Bovine Serum Albumin) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for the Ag85 complex (e.g., monoclonal anti-Mycobacterium tuberculosis Ag85 Complex, Clone CS-90) diluted in blocking buffer, typically overnight at 4°C.[5]

  • Secondary Antibody Incubation: After washing thoroughly with PBS, incubate the sections with a fluorochrome-conjugated secondary antibody (e.g., FITC- or Alexa Fluor-conjugated goat anti-mouse IgG) for 1-2 hours at room temperature in the dark.

  • Mounting and Imaging: Wash the sections again, mount with an anti-fade mounting medium, and visualize using a fluorescence or confocal microscope.

Fluorescent Protein Fusions

Genetically encoding a fluorescent protein, such as Green Fluorescent Protein (GFP), and fusing it to Ag85 allows for the visualization of the protein in live mycobacteria.[3]

Application Notes:

This technique is powerful for studying the dynamic localization of proteins.[3][6] However, it can be challenging for slow-growing mycobacteria due to low transformation efficiency. It is crucial to validate that the fluorescent tag does not interfere with the protein's function or localization. GFP-based reporter plasmids have been specifically engineered for use in mycobacteria.[7] This approach can be used to study protein secretion and the topology of membrane proteins.[6][7]

Experimental Workflow: Ag85-GFP Fusion Localization

GFP_Fusion_Workflow cluster_construct Plasmid Construction cluster_transform Mycobacterial Transformation cluster_expression Expression & Imaging clone Clone Ag85 gene into mycobacterial expression vector with a GFP tag transform Transform Mycobacteria with the fusion plasmid clone->transform select Select for Transformants transform->select culture Culture Transformed Mycobacteria select->culture induce Induce Protein Expression (if needed) culture->induce image Live-Cell Fluorescence Microscopy induce->image

Caption: Workflow for visualizing Ag85 using a GFP fusion.

Detailed Protocol: Generating and Visualizing Ag85-GFP Fusions
  • Vector Construction: Amplify the gene encoding the Ag85 component of interest (e.g., fbpB for Ag85B) from mycobacterial genomic DNA. Clone this gene in-frame with the GFP gene into a suitable mycobacterial expression vector (e.g., pJB(+) or similar).[7]

  • Transformation: Prepare competent mycobacterial cells (e.g., M. smegmatis or M. tuberculosis) and transform them with the Ag85-GFP fusion plasmid via electroporation.

  • Selection and Culture: Plate the transformed cells on a selective medium (containing the appropriate antibiotic) and incubate until colonies appear.

  • Expression: Inoculate a liquid culture with a positive transformant. If using an inducible promoter (like the hsp60 promoter), add the inducer at the appropriate growth phase.[7]

  • Live-Cell Imaging: Harvest the cells during the desired growth phase. Wash and resuspend them in PBS or an appropriate imaging medium. Mount the cells on a microscope slide or in an imaging chamber and visualize using a fluorescence microscope equipped with the correct filter sets for GFP.

Metabolic Labeling with Fluorescent Probes

This innovative approach leverages the enzymatic activity of the Ag85 complex to incorporate fluorescently tagged substrates into the cell wall.[8][9]

Application Notes:

Metabolic labeling is a powerful tool for visualizing the sites of Ag85 activity in live cells.[8][10] The technique utilizes the promiscuity of the Ag85 mycolyltransferases, which can process analogs of their natural substrate, trehalose monomycolate (TMM).[8][9] By incubating mycobacteria with fluorescent trehalose analogs (e.g., 6-FlTre or FITC-trehalose), researchers can directly visualize the locations of active Ag85 complexes, which are often at the cell poles and septa.[8][10][11] A fluorogenic probe, Quencher-Trehalose-Fluorophore (QTF), has also been developed that only becomes fluorescent after being processed by Ag85, allowing for real-time monitoring of mycolic acid membrane biosynthesis.[10]

Signaling Pathway: Ag85-Mediated Metabolic Labeling

Metabolic_Labeling_Pathway cluster_cell Mycobacterial Cell Ag85 Ag85 Complex (Mycolyltransferase) TDM Trehalose Dimycolate (TDM) Ag85->TDM Transfers mycolate from another TMM mAG Mycolyl-AG Ag85->mAG Transfers mycolate to AG Fluor_Product Fluorescent Cell Wall Glycolipid Ag85->Fluor_Product Incorporation into Cell Wall TMM Trehalose Monomycolate (TMM) TMM->Ag85 AG Arabinogalactan (AG) CW Cell Wall Probe Fluorescent Trehalose Analog (e.g., 6-FlTre) Probe->Ag85 Uptake & Processing Fluor_Product->CW Localization

Caption: Ag85 incorporates fluorescent trehalose analogs into the cell wall.

Detailed Protocol: Fluorescent Trehalose Labeling

This protocol is based on methods for labeling mycobacteria with fluorescent trehalose analogs.[8][9]

  • Bacterial Culture: Grow mycobacteria (M. smegmatis or M. tuberculosis) in a standard growth medium to the desired optical density.

  • Labeling: Add the fluorescent trehalose analog (e.g., 100 µM 6-FlTre) to the culture.[8] Incubate the bacteria for a duration equivalent to at least five doubling times to ensure sufficient incorporation.[8]

  • Washing: Harvest the labeled cells by centrifugation. Wash the cells extensively with fresh medium or PBS to remove any unincorporated probe. This step is critical to reduce background fluorescence.

  • Imaging: Resuspend the final cell pellet in PBS. Mount the cells for microscopy and visualize using a fluorescence microscope with appropriate filters for the fluorophore used (e.g., FITC filter set for fluorescein-based probes).

Advanced and Complementary Techniques

Correlative Light-Electron Microscopy (CLEM)

For ultimate resolution, CLEM combines the advantages of fluorescence microscopy (for identifying bacteria expressing a fluorescent marker or labeled with a probe) with the ultrastructural detail of electron microscopy.[12] A bioorthogonal CLEM (B-CLEM) approach has been used to study M. tuberculosis within macrophages by combining fluorescent protein expression, metabolic labeling of the cell wall, and proteome labeling.[12]

Single-Molecule Force Spectroscopy

Using Atomic Force Microscopy (AFM), researchers can probe the mechanical interactions between Ag85 on the bacterial surface and host proteins like fibronectin.[13] These studies have shown that Ag85 proteins are distributed randomly across the mycobacterial cell surface rather than being clustered in specific domains.[13]

Quantitative Data Summary

The following tables summarize quantitative data from the cited literature regarding Ag85 localization and related assays.

Table 1: Subcellular Localization of M. tuberculosis in Macrophages after Drug Treatment (B-CLEM Analysis) [12]

TreatmentSmall Vacuoles (%)Large Vacuoles (%)No Detectable Vacuole (%)
Isoniazid20783
Rifampicin12853
Heat-killed< 595< 0.5

Table 2: Binding Affinities of M. avium subsp. paratuberculosis Ag85 Proteins to Fibronectin [4]

Ag85 ComponentDissociation Constant (KD) (nM)
Ag85A68.4 ± 4.6
Ag85B36.7 ± 5.4
Ag85C33.6 ± 4.2

Table 3: Inhibition of Ag85B Binding to Fibronectin by a Synthetic Peptide [4]

InhibitorConcentrationReduction in Binding (%)
Peptide P17-26Not specified73.3

References

Application Notes and Protocols for Evaluating Ag85 Inhibitor Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis therapeutics.

Introduction: Targeting the Mycobacterium tuberculosis Ag85 Complex

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) strains.[1] This necessitates the development of novel therapeutics acting on new targets. The Antigen 85 (Ag85) complex is a family of three secreted mycolyltransferase proteins—Ag85A, Ag85B, and Ag85C—that are essential for the biosynthesis of the mycobacterial cell wall.[2][3] These enzymes catalyze the final step in the synthesis of trehalose dimycolate (TDM, or cord factor), a key virulence factor, and are involved in linking mycolic acids to the arabinogalactan-peptidoglycan complex.[2][4][5] By disrupting the integrity of the Mtb cell wall, inhibitors targeting the Ag85 complex represent a promising strategy for developing new anti-tubercular agents.[2][5][6]

This document provides detailed protocols and application notes for the preclinical evaluation of Ag85 inhibitors using established animal models of tuberculosis.

The Ag85 Complex: Mechanism of Action and Inhibition

The Ag85 proteins are crucial for the structural integrity and virulence of Mtb.[2][7] They transfer mycolic acids from one molecule of trehalose monomycolate (TMM) to another to form TDM, and also to arabinogalactan to form the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, a core component of the cell wall.[5][6] Inhibition of this process weakens the bacterium, making it more susceptible to host immune responses.[2]

Ag85_Pathway Role of Ag85 Complex in Mtb Cell Wall Synthesis cluster_synthesis Mycolic Acid Pathway cluster_ag85 Ag85 Complex Action cluster_products Cell Wall Components cluster_inhibitor Therapeutic Intervention TMM Trehalose Monomycolate (TMM) Ag85 Ag85 Complex (Ag85A, B, C) TMM->Ag85 Substrate AG Arabinogalactan (AG) AG->Ag85 Substrate TDM Trehalose Dimycolate (TDM) (Cord Factor) Ag85->TDM Catalyzes mAGP Mycolyl-Arabinogalactan- Peptidoglycan (mAGP) Ag85->mAGP Catalyzes Inhibitor Ag85 Inhibitor Inhibitor->Ag85 Blocks Activity experimental_workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Therapeutic Intervention cluster_analysis Phase 3: Efficacy Assessment A1 Select Animal Model (e.g., BALB/c Mice) A2 Prepare Mtb Inoculum (e.g., H37Rv strain) A1->A2 A3 Low-Dose Aerosol Infection (Implant ~100 CFU/lungs) A2->A3 B1 Allow Infection to Establish (e.g., 4 weeks) A3->B1 B2 Initiate Treatment Regimens (Vehicle, Test Compound, Positive Control) B1->B2 B3 Administer Daily for 4-8 Weeks B2->B3 C1 Monitor Animal Health & Weight B3->C1 C2 Endpoint Analysis: Bacterial Load (CFU) in Lungs/Spleen B3->C2 C3 (Optional) Histopathology of Lungs B3->C3 C4 (Optional) Survival Study (Kaplan-Meier) B3->C4 decision_tree A In Vivo Efficacy Study Complete (e.g., 4-week mouse model) B Significant Reduction in CFU? (e.g., >1.0 log10 vs. vehicle) A->B C No B->C No D Yes B->D Yes E Stop: Lack of Efficacy. Consider structure-activity relationship (SAR) optimization or new chemical series. C->E F Advance to Extended Therapy Model (e.g., 8-week treatment) D->F G Assess Sterilizing Activity (Relapse study after treatment cessation) F->G H Evaluate in Advanced Model (e.g., C3HeB/FeJ mouse or rabbit model) G->H

References

Application Notes and Protocols for Clinical Trial Design of Novel Anti-Tuberculosis Drugs Targeting Antigen 85 (Ag85)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a leading cause of infectious disease mortality worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains underscores the urgent need for novel therapeutics with new mechanisms of action.[1] The Antigen 85 (Ag85) complex, a family of mycolyltransferases (Ag85A, Ag85B, and Ag85C), is essential for the biosynthesis of the mycobacterial cell wall, making it a promising target for new anti-TB drugs.[2][3] These enzymes are crucial for the final step in the synthesis of cord factor, a key virulence factor, and the attachment of mycolic acids to the arabinogalactan core.[2] Inhibition of Ag85 has been shown to restrict M.tb growth and disrupt cell wall integrity.[2][4]

These application notes provide a comprehensive framework for the clinical trial design of a novel small molecule inhibitor targeting the Ag85 complex, hereafter referred to as "Ag85i". The protocols and data presentation guidelines are intended to assist researchers, scientists, and drug development professionals in navigating the complex landscape of anti-TB drug development.

Signaling Pathway of Ag85 Inhibition

The Ag85 complex plays a pivotal role in the esterification of mycolic acids to the arabinogalactan-peptidoglycan complex, a critical step in maintaining the integrity of the mycobacterial cell wall. The proposed mechanism of action for a novel Ag85 inhibitor (Ag85i) involves the disruption of this process, leading to bactericidal or bacteriostatic effects.

Ag85_Inhibition_Pathway cluster_Mtb_Cell_Wall M. tuberculosis Cell Wall Synthesis cluster_outcome Outcome Mycolic_Acids Mycolic Acids Ag85 Ag85 Enzyme Complex (Ag85A, B, C) Mycolic_Acids->Ag85 Substrate Trehalose_Monomycolate Trehalose Monomycolate (TMM) Trehalose_Monomycolate->Ag85 Substrate Arabinogalactan Arabinogalactan (AG) Arabinogalactan->Ag85 Acceptor Trehalose_Dimycolate Trehalose Dimycolate (TDM) (Cord Factor) Virulence Virulence Trehalose_Dimycolate->Virulence Mycolyl_AG Mycolyl-Arabinogalactan Cell_Wall_Integrity Cell_Wall_Integrity Mycolyl_AG->Cell_Wall_Integrity Ag85->Trehalose_Dimycolate Catalyzes formation of Ag85->Mycolyl_AG Catalyzes mycolylation of Disrupted_Cell_Wall Disrupted Cell Wall Integrity Reduced_Virulence Reduced Virulence Ag85i Novel Ag85 Inhibitor (Ag85i) Ag85i->Ag85 Inhibits Bactericidal_Effect Bactericidal/Bacteriostatic Effect Disrupted_Cell_Wall->Bactericidal_Effect Reduced_Virulence->Bactericidal_Effect

Caption: Mechanism of action of a novel Ag85 inhibitor.

Clinical Development Plan

The clinical development of Ag85i will follow a phased approach, from initial safety and tolerability assessments in healthy volunteers to efficacy evaluations in TB patients.

Clinical_Trial_Workflow Preclinical Preclinical Studies (In vitro & In vivo) IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I: Safety & PK (Healthy Volunteers) IND->Phase1 Phase2 Phase II: Efficacy & Dose-Ranging (TB Patients) Phase1->Phase2 Phase2A Phase IIa: Early Bactericidal Activity (EBA) Phase2B Phase IIb: Dose-Ranging & Regimen Finding Phase2A->Phase2B Phase3 Phase III: Pivotal Efficacy & Safety (Large-scale, multicenter) Phase2B->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval NDA->Approval

Caption: Phased clinical development plan for a novel anti-TB drug.

Phase I Clinical Trial

Objective: To assess the safety, tolerability, and pharmacokinetics (PK) of single and multiple ascending doses of Ag85i in healthy volunteers.[5][6]

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

Patient Population: Healthy adult volunteers with no history of TB disease or latent TB infection (LTBI).

Endpoints:

  • Primary: Incidence and severity of adverse events (AEs) and serious adverse events (SAEs).

  • Secondary: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of Ag85i and its metabolites.

Data Presentation: Phase I Safety and Pharmacokinetics
ParameterPlacebo (n=X)Ag85i SAD Cohort 1 (Dose X mg) (n=Y)Ag85i SAD Cohort 2 (Dose Y mg) (n=Y)Ag85i MAD Cohort (Dose Z mg) (n=Y)
Adverse Events (AEs)
Any AE (%)
Drug-related AE (%)
Severe AE (%)
Pharmacokinetics
Cmax (ng/mL)N/A
Tmax (hr)N/A
AUC0-t (ng*hr/mL)N/A
t1/2 (hr)N/A

Phase II Clinical Trial

Phase II trials are crucial for establishing the preliminary efficacy and dose-response of Ag85i in patients with drug-susceptible TB.[7] This phase is often divided into two sub-phases:

  • Phase IIa (Early Bactericidal Activity - EBA): A short-term study (typically 7-14 days) to evaluate the early bactericidal activity of Ag85i monotherapy.[8]

  • Phase IIb (Dose-Ranging and Regimen Finding): A longer study (8-12 weeks) to identify the optimal dose of Ag85i in combination with other anti-TB drugs and to evaluate the safety and efficacy of different Ag85i-containing regimens.[9]

Objective:

  • Phase IIa: To determine the early bactericidal activity of different doses of Ag85i.

  • Phase IIb: To select the optimal dose of Ag85i for Phase III trials and to evaluate the efficacy and safety of Ag85i-containing regimens.

Study Design:

  • Phase IIa: Randomized, open-label, dose-ranging study.

  • Phase IIb: Randomized, controlled, multi-arm study comparing different doses of Ag85i in combination with standard-of-care drugs against the standard-of-care regimen alone.

Patient Population: Adults with newly diagnosed, uncomplicated, smear-positive pulmonary TB.

Endpoints:

  • Primary (Phase IIa): Change in log10 CFU of M.tb per mL of sputum over the first 7 or 14 days of treatment.

  • Primary (Phase IIb): Proportion of patients with negative sputum cultures on liquid and solid media at 8 weeks.

  • Secondary: Time to sputum culture conversion, safety and tolerability, and PK parameters.

Data Presentation: Phase II Efficacy and Safety
ParameterStandard of Care (n=X)Ag85i Regimen 1 (Dose X mg) (n=Y)Ag85i Regimen 2 (Dose Y mg) (n=Y)
Efficacy
Sputum Culture Conversion at 8 weeks (%)
Mean time to culture conversion (days)
Mean change in log10 CFU/mL sputum (Day 0-14)
Safety
Any Adverse Event (%)
Drug-related Adverse Event (%)
Serious Adverse Event (%)

Phase III Clinical Trial

Objective: To demonstrate the non-inferiority or superiority of a novel Ag85i-containing regimen compared to the standard of care in a large, diverse population of TB patients.[7][9]

Study Design: A randomized, controlled, double-blind, multicenter, non-inferiority trial.

Patient Population: Adults and adolescents with drug-susceptible pulmonary TB. Inclusion of patients with certain co-morbidities (e.g., HIV) is crucial.

Endpoints:

  • Primary: Proportion of patients with a favorable outcome (cure without relapse) at 12 or 18 months after the start of treatment.

  • Secondary: Time to sputum culture conversion, incidence of treatment failure and relapse, overall mortality, and safety and tolerability.

Data Presentation: Phase III Primary and Secondary Endpoints
EndpointStandard of Care Regimen (n=X)Investigational Ag85i Regimen (n=Y)Risk Difference (95% CI)
Primary Outcome
Favorable Outcome at 12 months (%)
Secondary Outcomes
Treatment Failure (%)
Relapse (%)
All-cause Mortality (%)
Time to Sputum Culture Conversion (median days)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of Ag85i that inhibits the visible growth of M.tb.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • M.tb H37Rv strain.

  • Ag85i stock solution.

  • 96-well microplates.

  • Resazurin solution.

Procedure:

  • Prepare a serial two-fold dilution of Ag85i in 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of M.tb H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (no drug) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add resazurin solution to each well and incubate for a further 24 hours.

  • The MIC is defined as the lowest drug concentration at which no color change from blue to pink is observed.

Protocol 2: Sputum Culture Conversion

Objective: To determine the time to a stable negative sputum culture, a key indicator of treatment efficacy.

Materials:

  • Sputum samples collected from patients at specified time points (e.g., baseline, weeks 2, 4, 8, 12, etc.).

  • N-acetyl-L-cysteine (NALC)-NaOH decontamination solution.

  • Phosphate buffer.

  • Lowenstein-Jensen (LJ) solid media.

  • Mycobacteria Growth Indicator Tube (MGIT) liquid culture system.

Procedure:

  • Collect sputum samples in sterile containers.

  • Decontaminate and concentrate the sputum samples using the NALC-NaOH method.

  • Inoculate the processed sputum onto both LJ slants and into MGIT tubes.

  • Incubate the cultures at 37°C.

  • Monitor LJ slants weekly for up to 8 weeks for the appearance of colonies.

  • Monitor MGIT tubes daily for fluorescence, indicating bacterial growth.

  • Sputum culture conversion is defined as two consecutive negative cultures taken at least 7 days apart.

Protocol 3: Early Bactericidal Activity (EBA) Assay

Objective: To quantify the early bactericidal effect of Ag85i on M.tb in patients.

Materials:

  • Serial sputum samples collected over the first 14 days of treatment.

  • NALC-NaOH decontamination solution.

  • Phosphate buffer.

  • Middlebrook 7H10 or 7H11 agar plates.

Procedure:

  • Collect sputum samples at baseline and at specified intervals (e.g., daily for the first 7 days, then on days 10 and 14).

  • Process the sputum samples as described in the Sputum Culture Conversion protocol.

  • Prepare serial dilutions of the processed sputum and plate onto 7H10 or 7H11 agar.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFU) on each plate.

  • Calculate the CFU per mL of sputum for each time point.

  • The EBA is determined by the rate of decline in log10 CFU/mL over the initial treatment period.

Go/No-Go Decision Logic in Drug Development

The progression of a drug candidate through the clinical trial phases is governed by a series of go/no-go decisions based on accumulating data.

Go_NoGo_Logic Phase1_Data Phase I Data: Safety, Tolerability, PK Go_NoGo1 Go/No-Go Decision 1 Phase1_Data->Go_NoGo1 Phase2_Start Initiate Phase II Trials Go_NoGo1->Phase2_Start Favorable Profile Stop1 Stop Development Go_NoGo1->Stop1 Unacceptable Toxicity or Poor PK Phase2_Data Phase II Data: Efficacy, Dose-Response, Safety Phase2_Start->Phase2_Data Go_NoGo2 Go/No-Go Decision 2 Phase2_Data->Go_NoGo2 Phase3_Start Initiate Phase III Trials Go_NoGo2->Phase3_Start Clear Efficacy & Acceptable Safety Stop2 Stop Development Go_NoGo2->Stop2 Lack of Efficacy or Safety Concerns Phase3_Data Phase III Data: Non-inferiority/Superiority, Safety Phase3_Start->Phase3_Data Go_NoGo3 Go/No-Go Decision 3 Phase3_Data->Go_NoGo3 NDA_Submission Submit New Drug Application (NDA) Go_NoGo3->NDA_Submission Positive Pivotal Trial Results Stop3 Stop Development Go_NoGo3->Stop3 Failure to Meet Primary Endpoint

Caption: Go/No-Go decision points in clinical development.

Conclusion

The development of novel anti-tuberculosis drugs targeting Ag85 holds significant promise for improving treatment outcomes, particularly for drug-resistant TB. A well-designed clinical trial program, as outlined in these application notes, is essential for rigorously evaluating the safety and efficacy of these new agents. By adhering to standardized protocols and employing clear, quantitative data presentation, researchers can streamline the drug development process and accelerate the delivery of new, life-saving treatments to patients in need.

References

Troubleshooting & Optimization

Technical Support Center: Purifying Active Ag85 Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of active Mycobacterium tuberculosis Antigen 85 (Ag85) enzymes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying active Ag85 enzymes?

The primary challenges in purifying active Ag85 enzymes (Ag85A, Ag85B, and Ag85C) stem from their inherent biophysical properties. As cell wall-associated proteins, they possess a hydrophobic nature, which often leads to the formation of insoluble inclusion bodies when expressed recombinantly, particularly in E. coli.[1] Key issues include:

  • Low yield of soluble protein: Overexpression often results in the majority of the protein being sequestered in insoluble aggregates.

  • Protein aggregation: The hydrophobic surfaces of Ag85 proteins can lead to aggregation during refolding, purification, and storage.

  • Maintaining enzymatic activity: The mycolyltransferase activity of Ag85 enzymes is dependent on their correct three-dimensional structure, which can be compromised during harsh purification steps.

  • Separation of isoforms: The high degree of sequence homology among Ag85A, Ag85B, and Ag85C makes their separation challenging.

Q2: Which expression system is best for producing soluble Ag85 enzymes?

While E. coli is a common host for recombinant protein production due to its rapid growth and ease of manipulation, it often leads to the formation of inclusion bodies for Ag85 proteins.[2] An alternative is to use Mycobacterium smegmatis, a non-pathogenic, fast-growing mycobacterial species. This system can sometimes improve the solubility of mycobacterial proteins like Ag85 by providing a more native folding environment. However, E. coli remains a viable option if coupled with a robust inclusion body solubilization and refolding strategy.

Q3: How can I improve the yield of soluble Ag85 protein during expression?

To increase the proportion of soluble Ag85 protein during expression in E. coli, consider the following strategies:

  • Lower induction temperature: Reducing the culture temperature to 18-25°C after induction can slow down the rate of protein synthesis, allowing more time for proper folding.[3]

  • Reduce inducer concentration: Using a lower concentration of the inducing agent (e.g., IPTG) can decrease the expression rate and potentially reduce the formation of inclusion bodies.

  • Use a different E. coli strain: Strains engineered to enhance the solubility of difficult proteins, such as Rosetta(DE3) or C41(DE3), may improve yields.[3]

  • Co-expression with chaperones: Co-expressing molecular chaperones can assist in the proper folding of the target protein.

Troubleshooting Guide

Problem 1: Low or no yield of purified Ag85 protein.

Possible Cause 1: Inefficient cell lysis and inclusion body isolation.

  • Solution: Ensure complete cell lysis by using a combination of lysozyme treatment and sonication or a French press. Optimize sonication parameters (pulse duration, intensity, and cooling periods) to maximize cell disruption without excessive heating, which can denature the protein. After lysis, pellet the inclusion bodies by high-speed centrifugation (e.g., 15,000 x g for 20 minutes).[4]

Possible Cause 2: Poor binding to affinity chromatography resin (e.g., Ni-NTA).

  • Solution (Denaturing Conditions): If purifying from inclusion bodies, ensure the His-tag is accessible. The use of strong denaturants like 6 M guanidine-HCl or 8 M urea in the binding buffer will completely unfold the protein, exposing the tag for efficient binding.[5][6]

  • Solution (Native Conditions): If your protein is soluble but does not bind, the His-tag may be buried within the folded protein. Consider re-cloning to move the tag to the other terminus or performing the purification under denaturing conditions.

Possible Cause 3: Protein loss during wash steps.

  • Solution: If the protein is eluting during the wash steps, your wash buffer may be too stringent. For His-tagged proteins, this could be due to an excessively high concentration of imidazole. Perform a gradient of the competing agent (e.g., imidazole) to determine the optimal concentration that removes non-specific binders without eluting the target protein.[7]

Problem 2: Purified Ag85 protein precipitates after dialysis or buffer exchange.

Possible Cause 1: Rapid removal of denaturant.

  • Solution: When refolding Ag85 from a denatured state, the removal of urea or guanidine-HCl must be gradual to prevent aggregation. Step-wise dialysis against decreasing concentrations of the denaturant is a common method.[8] For example, dialyze against buffers containing 4 M, 2 M, 1 M, and finally 0 M urea.

Possible Cause 2: Suboptimal buffer conditions for folded protein.

  • Solution: The final buffer composition is critical for maintaining Ag85 solubility. Key factors to optimize include:

    • pH: Proteins are often least soluble at their isoelectric point (pI). Ensure the buffer pH is at least one unit above or below the pI of the specific Ag85 isoform.

    • Ionic Strength: Low salt concentrations can sometimes lead to aggregation. Including 100-500 mM NaCl can help maintain solubility.

    • Additives: The inclusion of stabilizing agents such as 5-10% glycerol, or low concentrations of non-ionic detergents (e.g., 0.1% Tween-20) can prevent aggregation.[9]

Problem 3: The purified Ag85 enzyme has low or no mycolyltransferase activity.

Possible Cause 1: The protein is misfolded.

  • Solution: Improper refolding is a common cause of inactivity. On-column refolding can be an effective strategy. After binding the denatured protein to the affinity resin, a linear gradient from denaturing buffer (e.g., 6 M urea) to a native buffer is applied, allowing for gradual refolding while the protein is immobilized, which can reduce aggregation.[10]

Possible Cause 2: Incorrect assay conditions.

  • Solution: Ensure that all components of the mycolyltransferase assay are present and at the correct concentrations. The assay typically requires the Ag85 enzyme, a mycolic acid donor (e.g., trehalose monomycolate - TMM), and an acceptor substrate.[11][12] The reaction should be performed at an optimal temperature (e.g., 37°C) and for a sufficient duration.[11]

Quantitative Data Summary

The yield and purity of Ag85 enzymes can vary significantly based on the expression system, purification strategy, and specific isoform. The following table provides representative data from published literature.

Ag85 IsoformExpression SystemPurification MethodYieldPurityReference
Ag85BE. coliInclusion body solubilization, Ni-NTA (denaturing), on-column refolding7.5 mg/L of culture>95%[1]

Note: This table is intended as a guide. Actual results will vary depending on specific experimental conditions.

Experimental Protocols & Workflows

Protocol 1: Purification of His-tagged Ag85B from Inclusion Bodies

This protocol outlines the purification of a C-terminally His-tagged Ag85B protein expressed in E. coli.

1. Cell Lysis and Inclusion Body Isolation: a. Resuspend the cell pellet from 1 L of culture in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme). b. Incubate on ice for 30 minutes. c. Sonicate on ice until the suspension is no longer viscous. d. Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies. e. Wash the pellet twice with a wash buffer containing a mild detergent (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 1% Triton X-100) to remove membrane proteins.[4]

2. Solubilization and Affinity Chromatography (Denaturing): a. Solubilize the washed inclusion body pellet in 20 mL of denaturing binding buffer (20 mM Tris-HCl, pH 8.0, 0.5 M NaCl, 5 mM imidazole, 6 M Guanidine-HCl). b. Stir for 1-2 hours at room temperature to ensure complete solubilization. c. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes. d. Equilibrate a Ni-NTA column with denaturing binding buffer. e. Load the clarified lysate onto the column. f. Wash the column with 10 column volumes of denaturing wash buffer (20 mM Tris-HCl, pH 8.0, 0.5 M NaCl, 20 mM imidazole, 6 M urea).

3. On-Column Refolding and Elution: a. Apply a linear gradient over 20 column volumes from the denaturing wash buffer (with 6 M urea) to a native refolding buffer (20 mM Tris-HCl, pH 8.0, 0.5 M NaCl, 20 mM imidazole).[10] b. Wash the column with 5 column volumes of native wash buffer (20 mM Tris-HCl, pH 8.0, 0.5 M NaCl, 40 mM imidazole). c. Elute the refolded protein with native elution buffer (20 mM Tris-HCl, pH 8.0, 0.5 M NaCl, 250-500 mM imidazole).

Protocol 2: Mycolyltransferase Activity Assay (Colorimetric)

This assay measures the mycolyltransferase activity of Ag85 enzymes by quantifying the production of trehalose.[13]

  • Prepare a reaction mixture containing the natural substrate trehalose monomycolate (TMM) in a suitable buffer (e.g., phosphate buffer with a mild detergent).

  • Add the purified Ag85 enzyme to initiate the reaction. The enzyme will catalyze the transfer of a mycolyl group from one TMM molecule to another, producing trehalose dimycolate (TDM) and free trehalose.

  • Incubate the reaction at 37°C.

  • Stop the reaction and degrade the remaining trehalose using trehalase to produce glucose.

  • Quantify the amount of glucose produced using a colorimetric glucose oxidase assay. The amount of glucose is proportional to the mycolyltransferase activity.

Visualizations

experimental_workflow cluster_prep Inclusion Body Preparation cluster_purification Purification & Refolding start Cell Pellet from E. coli Expression lysis Cell Lysis (Lysozyme + Sonication) start->lysis wash_ib Wash Inclusion Bodies (Buffer with Triton X-100) lysis->wash_ib solubilize Solubilize in Denaturing Buffer (6M Guanidine-HCl or 8M Urea) wash_ib->solubilize bind Bind to Ni-NTA Column solubilize->bind wash_denaturing Wash (Denaturing Conditions) bind->wash_denaturing refold On-Column Refolding (Linear Urea Gradient 6M -> 0M) wash_denaturing->refold elute Elute with Imidazole refold->elute end Active Ag85 Enzyme elute->end

Caption: Workflow for purifying active Ag85 from inclusion bodies.

mycobacterial_cell_wall TMM1 Trehalose Monomycolate (TMM) Ag85 Ag85 Enzymes (Mycolyltransferase) TMM1->Ag85 TMM2 Trehalose Monomycolate (TMM) TMM2->Ag85 Trehalose Free Trehalose Trehalose->Ag85 Acceptor AG Arabinogalactan (AG) AG->Ag85 Acceptor TDM Trehalose Dimycolate (TDM) (Cord Factor) Ag85->TDM Mycolyl Group Transfer mAG Mycolated Arabinogalactan (Cell Wall Core) Ag85->mAG Mycolyl Group Transfer

Caption: Role of Ag85 enzymes in mycobacterial cell wall synthesis.

References

Optimizing Ag85 enzymatic assay conditions for inhibitor screening.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Antigen 85 (Ag85) enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental design, troubleshooting, and data interpretation for Ag85 inhibitor screening.

Frequently Asked Questions (FAQs)

Q1: What is the Antigen 85 complex and why is it a target for drug development?

The Antigen 85 (Ag85) complex in Mycobacterium tuberculosis consists of three key mycolyltransferase enzymes: Ag85A, Ag85B, and Ag85C.[1][2][3] These enzymes are crucial for the biosynthesis of the mycobacterial cell wall, specifically by catalyzing the transfer of mycolic acids to form essential components like trehalose dimycolate (TDM, or cord factor) and mycolated arabinogalactan.[4][5][6][7] The integrity of this unique cell wall is vital for the bacterium's survival, virulence, and resistance to drugs.[4] Consequently, inhibiting the Ag85 complex is a promising strategy for developing new anti-tubercular therapeutics.[4][8]

Q2: What are the differences between the Ag85 isoforms?

While the three isoforms (Ag85A, Ag85B, Ag85C) are structurally very similar and all possess mycolyltransferase activity, they exhibit differences in their catalytic efficiency and substrate specificity.[3][9] Genetic studies have highlighted that Ag85C is the most active and essential isoform; its loss results in a significant decrease in cell wall mycolate content.[4][10] In some enzymatic assays, Ag85A and Ag85B have been shown to be less active than Ag85C.[9][10] These variations may be controlled by non-conserved amino acids located in secondary sites outside the active site, suggesting they play distinct roles in cell wall synthesis.[9]

Q3: What are the common substrates used in Ag85 enzymatic assays?

The natural substrates for Ag85 are trehalose monomycolate (TMM) and trehalose.[5][6] However, due to the poor solubility of the long-chain mycolic acids, researchers often use synthetic analogs with shorter acyl chains as substrates. A common approach involves using 6,6'-di-hexanoyltrehalose (TDH) as the acyl donor and trehalose as the acyl acceptor, which produces 6-hexanoyltrehalose (TMH).[4] Other assays have been developed using artificial substrates that release a chromophore or fluorophore upon enzymatic activity.[11]

Q4: How do I choose the right assay for high-throughput screening (HTS) of inhibitors?

The choice of assay depends on available equipment, desired throughput, and the need for sensitivity.

  • Mass Spectrometry (MS)-Based Assays: These are highly accurate, label-free methods that monitor the consumption of natural or synthetic substrates (like TDH) and the formation of products (like TMH).[4][10] They are powerful for kinetic analysis and substrate profiling but may have lower throughput.[4]

  • Fluorescence-Based Assays: These assays are generally sensitive and well-suited for HTS. They often rely on synthetic substrates that release a fluorescent molecule upon cleavage. However, they are prone to interference from autofluorescent compounds.[11][12]

  • Colorimetric Assays: These assays produce a colored product that can be measured with a standard plate reader. One novel assay quantifies glucose from the degradation of trehalose, a product of Ag85 activity.[5] They are often robust and cost-effective for HTS.[5]

  • Radiometric Assays: While historically important for demonstrating mycolyltransferase activity, these assays use radiolabeled substrates and are not generally suitable for HTS due to safety and disposal concerns.[13]

Troubleshooting Guide

Assay Performance Issues

Q5: My enzyme activity is very low or absent. What should I check?

  • Reagent Integrity: Ensure all assay components were thawed completely and mixed gently before use.[14] Improperly thawed reagents can lead to heterogeneous solutions.[14] Verify that the enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles, which can diminish its activity.[11]

  • Assay Buffer Conditions: The assay buffer must be at the optimal temperature, typically room temperature, for the reaction to proceed efficiently.[14][15] Using ice-cold buffers can significantly slow down or halt enzyme activity.[14][15] Also, confirm the pH of the buffer is optimal for your specific Ag85 isoform.[11]

  • Protocol Adherence: Carefully review the protocol to ensure no steps were omitted or the order of reagent addition was incorrect.[14]

  • Enzyme Concentration: The enzyme concentration may be too low.[11] If initial tests show low activity, try increasing the enzyme concentration.

Q6: I'm observing high background fluorescence/absorbance. How can I reduce it?

  • Identify the Source: Run control wells to pinpoint the source of the background signal.[12]

    • Buffer Blank: Assay buffer only.

    • Substrate Blank: Buffer + Substrate (to check for auto-hydrolysis).

    • Compound Control: Buffer + Test Compound (to check for autofluorescence or color).[12]

  • Autofluorescent Compounds: Test compounds are a common source of background fluorescence.[12] If a compound is identified as autofluorescent, it may need to be excluded or tested in an alternative assay format (e.g., colorimetric or MS-based).

  • Media Components: In cell-based assays, components like fetal bovine serum and phenol red can cause autofluorescence.[16] Consider performing the final measurement in a buffer like PBS.[16]

Q7: My results are inconsistent and show high variability between wells. What is the cause?

  • Pipetting Inaccuracy: Inaccurate pipetting, especially of small volumes, is a major source of variability.[14] To minimize this, use calibrated pipettes, avoid pipetting very small volumes, and prepare a master reaction mix containing common reagents to add to each well.[14]

  • Temperature Gradients: Ensure the microplate and all reagents have equilibrated to the reaction temperature before starting the assay.[11] Avoid placing the plate on surfaces that are hot or cold.[11]

  • Evaporation: Evaporation from wells, particularly the outer wells, can concentrate reagents and alter results.[11] This is especially critical for long incubation times. Use plate sealers to minimize evaporation.[11]

  • Compound Precipitation: Visually inspect the wells for any signs of precipitation. If a test compound is not fully soluble in the assay buffer, it can cause inconsistent results.[11] You may need to adjust the buffer composition or lower the compound concentration.[11]

Inhibitor Screening Issues

Q8: I'm getting a non-linear reaction rate over time. Why is this happening?

  • Substrate Depletion: If the reaction proceeds for too long, the substrate concentration will decrease, leading to a slowdown in the reaction rate. For kinetic studies and inhibitor screening, it is crucial to measure the initial reaction velocity (V₀) where the rate is linear.[11][17]

  • Inner Filter Effect (IFE): In fluorescence assays, high concentrations of assay components (including the product or test compounds) can absorb either the excitation or emitted light, leading to a non-linear and lower-than-expected signal.[12] The simplest way to mitigate this is to dilute the sample.[11][12]

  • Enzyme Saturation: At very high substrate concentrations, the enzyme may become saturated, and the reaction rate will no longer be proportional to the substrate concentration.[11] For inhibitor studies, the substrate concentration should ideally be at or below the Michaelis constant (Kₘ).[11][17]

Q9: How can I identify and exclude false-positive inhibitors from my screening results?

False positives are compounds that appear to be inhibitors but act through non-specific mechanisms. It is critical to perform counter-screens to identify them.

  • Check for Autofluorescence: As mentioned in Q6, a compound that fluoresces at the same wavelength as the assay's product will appear to be an activator or mask inhibition. Prepare wells with only the buffer and the test compound to measure its intrinsic fluorescence.[12]

  • Perform a Quenching Assay: Some compounds can directly quench the fluorescence of the product, making them appear as inhibitors. To test for this, incubate the test compound with the fluorescent product of the enzymatic reaction (in the absence of the enzyme) and measure the fluorescence.[12] A decrease in signal indicates quenching.[12]

  • Assay Interference: Some substances are known to interfere with enzymatic assays, such as EDTA (>0.5 mM), SDS (>0.2%), and Tween-20 (>1%).[14] Ensure your sample preparation avoids these if they are known to affect your assay.[14]

Data Presentation

Table 1: Kinetic Parameters for Ag85 Isoforms Assay conditions involved using 500 μM TDH (trehalose 6,6'-di-hexanoate) as the acyl donor and varying concentrations of trehalose as the acceptor.

IsoformKₘ (Trehalose, µM)k_cat (s⁻¹)k_cat/Kₘ (M⁻¹s⁻¹)
Ag85A 1750.01482
Ag85B 1120.00330
Ag85C 620.1822952
(Data sourced from an ESI-MS based assay.[4])

Table 2: Recommended Starting Conditions for Ag85 Assays These are general ranges and should be optimized for your specific assay format and enzyme preparation.

ParameterTypical Range/ValueNotes
Enzyme Concentration 10 - 500 nMHighly dependent on the specific activity of the isoform and assay type.[4][11]
Substrate Concentration 1 - 20 µM (Fluorescent)For inhibitor studies, aim for a concentration at or below the Kₘ.[11][17]
10 - 250 µM (Trehalose)Used in MS-based assays with a saturating co-substrate.[4]
Buffer pH 7.2A common starting point for Ag85 assays.[4][9]
Incubation Temperature 25 - 37°CUse the optimal temperature for your specific enzyme.[11] 37°C is common.[4][9]
Incubation Time 30 - 120 minutesShould be within the linear range of the reaction.[11]

Experimental Protocols

Protocol 1: General MS-Based Ag85 Activity Assay

This protocol is adapted from established methods for monitoring Ag85 activity using natural substrates.[4][9]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 20 mM phosphate buffer or 1 mM TEA buffer, pH 7.2).[4][9]

    • Enzyme Stock: Prepare a concentrated stock of purified Ag85 (e.g., Ag85C) in assay buffer. Store in aliquots at -80°C.

    • Substrate Stocks: Prepare concentrated stock solutions of the acyl donor (e.g., 6,6'-di-hexanoyltrehalose, TDH) and the acyl acceptor (e.g., trehalose) in a suitable solvent.

  • Assay Procedure:

    • Prepare a master mix containing assay buffer and the acyl donor (e.g., final concentration of 500 µM TDH).

    • Add the acyl acceptor (trehalose) to wells at various concentrations for kinetic analysis or a fixed concentration for inhibitor screening.

    • For inhibitor screening, add test compounds to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.

    • Initiate the reaction by adding the Ag85 enzyme (e.g., final concentration of 10-50 nM Ag85C).

    • Incubate the plate at 37°C for a predetermined time (e.g., 160 minutes) that falls within the linear range of the reaction.

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Data Analysis:

    • Analyze the samples using Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Monitor the total ion counts (TICs) corresponding to the substrates (trehalose, TDH) and the product (6-hexanoyltrehalose, TMH).

    • Quantify the concentrations based on calibration curves.

    • Calculate the reaction velocity (ν) and determine kinetic parameters or percentage inhibition.

Protocol 2: General Fluorescence-Based Assay for Inhibitor Screening

This is a generalized workflow. Specific reagents and concentrations must be optimized.[11]

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer optimized for pH and salt concentration for your Ag85 isoform.

    • Enzyme Working Solution: On the day of the experiment, dilute the Ag85 stock to the desired working concentration in cold assay buffer. Keep on ice.

    • Substrate Working Solution: Dilute a fluorescent substrate stock to its final working concentration in the assay buffer. Protect this solution from light.

  • Assay Procedure:

    • Dispense a small volume of test compound or control vehicle into the wells of a black, clear-bottom microplate.

    • Add the Ag85 enzyme working solution to all wells. A brief pre-incubation of the enzyme and inhibitor (e.g., 15-30 minutes) may be desired.

    • Initiate the reaction by adding the substrate working solution to all wells.

    • Incubate the plate at the optimal temperature (e.g., 37°C), protected from light.

    • Measure the fluorescence signal at appropriate excitation and emission wavelengths using a plate reader. For kinetic assays, take readings at multiple time points to determine the initial rate.

  • Data Analysis:

    • Subtract the background fluorescence from a "no enzyme" control well.

    • Calculate the reaction velocity by determining the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each compound relative to the vehicle control.

    • For promising hits, perform dose-response experiments to determine the IC₅₀ value.

Visualizations

Ag85_Catalytic_Cycle cluster_step1 Step 1: Acylation cluster_step2 Step 2: Deacylation (Acyl Transfer) Ag85 Ag85 TMM Substrate (e.g., TMM) Mycolyl_Ag85 Acyl-Enzyme Intermediate TMM->Mycolyl_Ag85 + Ag85 Trehalose_Released Trehalose Mycolyl_Ag85->Trehalose_Released - Trehalose Mycolyl_Ag85_2 Acyl-Enzyme Intermediate TMMAg85 TMMAg85 Product Product (e.g., TDM, mAG) Mycolyl_Ag85_2->Product + Acceptor Ag85_Regen Regenerated Ag85 Mycolyl_Ag85_2->Ag85_Regen - Product Acceptor Acceptor (e.g., TMM, Arabinan) Mycolyl_Ag85_2Acceptor Mycolyl_Ag85_2Acceptor

Caption: The two-step catalytic cycle of Ag85 mycolyltransferase.

Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen (Single Concentration) Start->Primary_Screen Identify_Hits Identify Initial 'Hits' (% Inhibition > Threshold) Primary_Screen->Identify_Hits Dose_Response Dose-Response Curve (Determine IC50) Identify_Hits->Dose_Response Counter_Screens Counter-Screens for False Positives Dose_Response->Counter_Screens Confirmed_Hits Confirmed Hits Counter_Screens->Confirmed_Hits MOA_Studies Mechanism of Action (e.g., Kinetics, Binding) Confirmed_Hits->MOA_Studies Lead_Op Lead Optimization MOA_Studies->Lead_Op

Caption: A typical experimental workflow for enzyme inhibitor screening.

Troubleshooting_High_Background Start High Background Signal Observed Check_Buffer Run 'Buffer Only' Control Start->Check_Buffer Buffer_High Is Buffer Signal High? Check_Buffer->Buffer_High Contaminated_Reagents Source: Contaminated Buffer or Reagents Buffer_High->Contaminated_Reagents Yes Check_Compound Run 'Buffer + Compound' Control Buffer_High->Check_Compound No Compound_High Is Compound Signal High? Check_Compound->Compound_High Autofluorescence Source: Compound Autofluorescence/Color Compound_High->Autofluorescence Yes Check_Substrate Run 'Buffer + Substrate' Control Compound_High->Check_Substrate No Substrate_High Is Substrate Signal High? Check_Substrate->Substrate_High Substrate_Degradation Source: Substrate Degradation/Impurity Substrate_High->Substrate_Degradation Yes End Background Source Unidentified. Consider Assay Design. Substrate_High->End No

Caption: A logical workflow for troubleshooting high background signals.

References

Technical Support Center: Covalent Modification of Antigen 85 (Ag85) by Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the covalent modification of the Mycobacterium tuberculosis Antigen 85 (Ag85) complex by inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: No or low covalent modification of Ag85 observed.

Q: My mass spectrometry (MS) data does not show the expected mass shift for covalent adduct formation between my inhibitor and Ag85. What are the possible reasons?

A: Several factors could contribute to the lack of observable covalent modification. Consider the following troubleshooting steps:

  • Inhibitor Reactivity and Stability:

    • Warhead Reactivity: Ensure the electrophilic warhead of your inhibitor is sufficiently reactive to form a covalent bond with the target residue on Ag85 (e.g., Cys209 or Ser124).[1][2][3] The reactivity of the warhead is a critical factor in the second step of covalent inhibition.[4]

    • Compound Stability: Verify the stability of your inhibitor under the experimental conditions (buffer, pH, temperature, and incubation time). Degradation of the compound will prevent it from reacting with the target protein.

  • Experimental Conditions:

    • Incubation Time: Covalent inhibition is time-dependent.[5] You may need to increase the incubation time to allow for the covalent reaction to proceed to a detectable level. For example, inhibition of Ag85C by p-chloromercuribenzoic acid was more significant after an overnight incubation compared to a 2-hour incubation.[1][6]

    • Inhibitor Concentration: The extent of modification is also concentration-dependent.[5] Try increasing the concentration of your inhibitor.

    • Buffer Components: Certain buffer components, such as reducing agents (e.g., DTT, TCEP), can compete with the target residue for reaction with your inhibitor, especially if it targets a cysteine. Ensure your buffer is free of such interfering substances.

  • Protein Integrity and Conformation:

    • Protein Activity: Confirm that your Ag85 protein is properly folded and active. Misfolded protein may not present the target residue in the correct orientation for covalent modification.

    • Target Residue Accessibility: The target residue (e.g., Cys209) must be accessible to the inhibitor.[7] While Cys209 is solvent-accessible, conformational changes in the protein could potentially limit its accessibility.[5]

Troubleshooting Workflow: No Covalent Modification

Start No mass shift in MS Check_Inhibitor Verify Inhibitor Reactivity & Stability Start->Check_Inhibitor Check_Conditions Optimize Experimental Conditions Start->Check_Conditions Check_Protein Assess Protein Integrity Start->Check_Protein End_Fail Consult Further Check_Inhibitor->End_Fail Degraded or Unreactive Increase_Conc Increase Inhibitor Concentration Check_Conditions->Increase_Conc Increase_Time Increase Incubation Time Check_Conditions->Increase_Time Check_Buffer Check for Interfering Buffer Components Check_Conditions->Check_Buffer Confirm_Activity Confirm Protein Activity Check_Protein->Confirm_Activity End_Success Modification Observed Increase_Conc->End_Success Increase_Time->End_Success Check_Buffer->End_Fail Interference Present Confirm_Activity->End_Fail Inactive Protein

Caption: Troubleshooting logic for absent covalent modification.

Issue 2: Covalent modification is observed, but there is no or low inhibition of Ag85 enzymatic activity.

Q: I have confirmed covalent adduct formation via mass spectrometry, but my enzymatic assay shows minimal inhibition of Ag85. Why is this happening?

A: This scenario suggests that the covalent modification has occurred but has not led to the expected disruption of the enzyme's catalytic machinery. Here are some possible explanations:

  • Modification of a Non-Critical Residue: Your inhibitor may be reacting with a nucleophilic residue on the surface of Ag85 that is not critical for its enzymatic activity. Covalent modification of Cys209, for instance, inhibits Ag85 by inducing a conformational change that disrupts the catalytic triad.[1][2][8] If your inhibitor modifies a different residue, it may not cause this inactivating conformational change.

  • Ineffective Conformational Change: Even if the correct residue (e.g., Cys209) is modified, the resulting conformational change might not be sufficient to fully disrupt the active site's hydrogen-bonded network.[1][8] The structure and properties of the inhibitor itself can influence the extent of this structural rearrangement.[5][7]

  • Assay-Specific Issues:

    • Assay Sensitivity: Your enzymatic assay may not be sensitive enough to detect partial inhibition. Consider using a more sensitive assay format.

    • Substrate Concentration: If you are using a high concentration of the substrate in your enzymatic assay, it might be able to outcompete the effect of a weak or partial inhibitor. Try performing the assay at different substrate concentrations.

Signaling Pathway: Allosteric Inhibition of Ag85C by Ebselen

Ebselen Ebselen Inhibitor Cys209 Covalent Modification of Cys209 Ebselen->Cys209 Helix_Shift Conformational Change (α9 helix shift) Cys209->Helix_Shift Disruption Disruption of Catalytic Triad Hydrogen Bonding Helix_Shift->Disruption Inactivation Enzyme Inactivation Disruption->Inactivation

Caption: Mechanism of allosteric inhibition of Ag85C.

Issue 3: High background or non-specific binding of the inhibitor.

Q: My inhibitor appears to be reacting with multiple proteins in my sample, or I am observing high non-specific binding. How can I improve selectivity?

A: Achieving selectivity is a common challenge in the development of covalent inhibitors.[4][9] Here’s how you can address this issue:

  • Optimize Inhibitor Reactivity: Highly reactive electrophiles can lead to non-specific binding with off-target proteins, particularly those with accessible nucleophilic residues.[10] Consider synthesizing analogs with attenuated electrophilicity to improve the selectivity for your target.

  • Enhance Non-Covalent Binding Affinity: The initial non-covalent binding event is crucial for the inhibitor's selectivity.[4] Optimizing the non-covalent interactions between your inhibitor and the Ag85 binding pocket can increase the local concentration of the inhibitor near the target residue, favoring specific modification over off-target reactions.

  • Experimental Controls:

    • Competition Experiments: Pre-incubate your protein with a known, non-covalent binder of the target site before adding your covalent inhibitor. A reduction in covalent modification would suggest that the binding is specific to that site.

    • Mutant Controls: Use a mutant version of Ag85 where the target nucleophilic residue is replaced with a non-reactive amino acid (e.g., Cys209Gly).[1] A lack of covalent modification in the mutant would confirm that the reaction is specific to the intended residue.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the covalent inhibition of Ag85.

Table 1: Inhibition of Ag85C by Thiol-Reactive Compounds

CompoundIncubation TimeRemaining Activity (%)
p-chloromercuribenzoic acid2 hours~60%
p-chloromercuribenzoic acidOvernight~30%
Data from inhibition of Ag85C by p-chloromercuribenzoic acid.[6]

Table 2: Kinetic Parameters for Ag85C Inhibition by Ebselen and Derivatives

Inhibitorkinact/KI (μM-1 Min-1)
Ebselen0.3057 ± 0.0140
Adamantyl ebselen0.0065 ± 0.0003
Azido ebselen0.1845 ± 0.0094
These values indicate that ebselen inhibits Ag85C almost 50-fold faster than adamantyl ebselen.[5]

Table 3: Covalent Inhibition of Ag85C by Tetrahydrolipstatin (THL)

Inhibitorkinact/KI (μM-1 Min-1)
Tetrahydrolipstatin (THL)7.9 ± 1.0 × 10-3
Rate of covalent inhibition of Ag85C by THL.[11]

Detailed Experimental Protocols

Protocol 1: Mass Spectrometry Analysis of Ag85-Inhibitor Adducts

This protocol outlines the general steps for confirming covalent modification of Ag85 using intact protein mass spectrometry.

  • Incubation:

    • Incubate purified Ag85 protein with your covalent inhibitor at a desired molar excess (e.g., 10-fold).

    • Include a control sample of Ag85 incubated with the vehicle (e.g., DMSO) only.

    • Incubate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours to overnight).

  • Sample Cleanup:

    • Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column suitable for your protein's size. This step is crucial to prevent ion suppression in the mass spectrometer.

  • Mass Spectrometry Analysis:

    • Analyze the samples using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.[12]

    • Acquire spectra for both the control and inhibitor-treated samples.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the average mass of the intact protein in both samples.[2][12]

    • A successful covalent modification will result in a mass increase in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor.[13]

Experimental Workflow: MS Analysis of Covalent Adducts

Start Start Incubate Incubate Ag85 with Inhibitor Start->Incubate Cleanup Remove Excess Inhibitor Incubate->Cleanup MS_Analysis ESI-TOF MS Analysis Cleanup->MS_Analysis Deconvolute Deconvolute Spectra MS_Analysis->Deconvolute Compare_Mass Compare Mass to Control Deconvolute->Compare_Mass End Confirm Adduct Compare_Mass->End

Caption: Workflow for confirming covalent adducts via MS.

Protocol 2: Fluorescence-Based Enzymatic Assay for Ag85 Activity

This protocol describes a common method to measure the enzymatic activity of Ag85 and assess the level of inhibition.

  • Pre-incubation of Ag85 with Inhibitor:

    • Pre-incubate Ag85 (e.g., 500 nM final concentration) with various concentrations of the covalent inhibitor for a defined period (e.g., 2 hours).[1]

    • Include a control reaction with Ag85 and vehicle only.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding a fluorescent substrate.

    • The specific substrate will depend on the assay being performed. Some assays measure the mycolyltransferase activity of Ag85.[1][2]

  • Fluorescence Measurement:

    • Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for your substrate.

    • The rate of the reaction is determined from the linear phase of the fluorescence curve.

  • Data Analysis:

    • Normalize the activity of the inhibitor-treated samples to the activity of the unmodified Ag85 control.[1]

    • Plot the remaining activity as a function of inhibitor concentration to determine parameters like IC50. For time-dependent inhibition, plot the observed rate constant (kobs) against inhibitor concentration to determine kinact/KI.[5]

References

Technical Support Center: Improving the Specificity of Small Molecule Inhibitors for the Ag85 Complex

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on small molecule inhibitors for the Mycobacterium tuberculosis Antigen 85 (Ag85) complex.

Frequently Asked Questions (FAQs)

Q1: What is the function of the Ag85 complex and why is it a good drug target?

The Ag85 complex is a family of three essential mycolyltransferases (Ag85A, Ag85B, and Ag85C) secreted by Mycobacterium tuberculosis.[1][2][3] These enzymes are crucial for the biosynthesis of the mycobacterial cell wall, a unique and protective barrier for the bacterium.[2][4] Specifically, they catalyze the transfer of mycolic acids to arabinogalactan to form mycolyl-arabinogalactan-peptidoglycan (mAG) and to trehalose to form trehalose dimycolate (TDM), also known as cord factor.[5][6] TDM is a major virulence factor.[7] By inhibiting the Ag85 complex, the integrity of the cell wall is compromised, making the bacterium more susceptible to the host immune system and other antimicrobial agents.[2][4] Since the Ag85 enzymes are secreted, they are more accessible drug targets, potentially avoiding common resistance mechanisms like drug efflux.[5]

Q2: What are the known classes of small molecule inhibitors for the Ag85 complex?

Several classes of small molecule inhibitors targeting the Ag85 complex have been investigated. These primarily include:

  • Trehalose analogs: These compounds, such as 6-azido-6-deoxytrehalose (ADT), are designed to mimic the natural substrate of the Ag85 enzymes.[8]

  • Covalent inhibitors: Ebselen is a notable example that covalently modifies a conserved cysteine residue (C209) near the active site of Ag85C, leading to an allosteric inhibition of the enzyme.[5][9][10]

  • Thiophene derivatives: A derivative of 2-amino-cyclohepta[b]thiophene-3-carbonitrile, I3-AG85, has shown antimycobacterial activity by inhibiting TDM synthesis.[11]

  • Computational hits: Various computational drug repurposing studies have identified potential inhibitors like selamectin, imatinib, and eltrombopag, although these require further experimental validation.[12]

Q3: How do the three isoforms of the Ag85 complex (Ag85A, Ag85B, and Ag85C) differ, and should I target a specific one?

The three isoforms, Ag85A, Ag85B, and Ag85C, are highly homologous, with virtually identical active sites.[7] This suggests that a single inhibitor could potentially inhibit all three enzymes.[5][7] However, there are differences in their substrate specificity and enzymatic activity, which appear to be determined by regions outside the active site.[6] For instance, Ag85C is the most active isoform in vitro, and its deletion leads to a significant reduction in cell wall-linked mycolates.[6][13] While targeting all three is a viable strategy, understanding the subtle differences could aid in the design of more specific inhibitors. The high level of conservation in the active site suggests that developing an isoform-specific inhibitor would be challenging.

Q4: My inhibitor shows high potency in an in vitro enzymatic assay but poor whole-cell activity. What could be the reason?

This is a common challenge in drug discovery. Several factors could contribute to this discrepancy:

  • Poor cell wall permeability: The unique and complex mycobacterial cell wall is a formidable barrier for many small molecules.[12] Your inhibitor may not be able to reach its target inside the bacterium.

  • Efflux pumps: The inhibitor might be actively transported out of the cell by efflux pumps, a common drug resistance mechanism.

  • Metabolic instability: The compound could be rapidly metabolized and inactivated by the mycobacterium.

  • Off-target effects in a cellular context: The inhibitor might have off-target effects that are not apparent in a purified enzyme assay.

  • Requirement for reductive activation: Some anti-tubercular drugs need to be activated by mycobacterial enzymes. Your compound might lack this property.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High background noise in my in vitro enzymatic assay. 1. Contamination of recombinant Ag85 protein. 2. Substrate instability or precipitation. 3. Non-specific binding of detection reagents.1. Repurify the Ag85 protein. Perform SDS-PAGE and Western blot to check for purity. 2. Ensure proper solubilization of the substrate. Consider using detergents like CHAPS.[8] 3. Include appropriate controls (no enzyme, no substrate) to determine the source of the background.
Inconsistent IC50 values for my inhibitor. 1. Inhibitor precipitation at higher concentrations. 2. Instability of the inhibitor in the assay buffer. 3. Variability in enzyme activity between batches.1. Check the solubility of your inhibitor in the assay buffer. Use a suitable solvent like DMSO at a low final concentration (e.g., <0.5%). 2. Assess the stability of the inhibitor over the assay time course. 3. Standardize the enzyme concentration and activity for each experiment.
My inhibitor appears to be non-specific and inhibits other enzymes. 1. The inhibitor targets a common structural motif present in other enzymes. 2. The inhibitor is a reactive compound that non-specifically modifies proteins.1. Perform counter-screening against a panel of other bacterial and host enzymes, particularly other serine hydrolases. 2. For covalent inhibitors, assess their reactivity with free thiols (e.g., using a DTNB assay) to gauge general reactivity.
Difficulty in confirming target engagement in whole cells. 1. The inhibitor does not reach a high enough intracellular concentration. 2. The downstream metabolic effect is difficult to measure.1. Use radiolabeled or fluorescently tagged versions of your inhibitor to track its uptake. 2. Employ metabolic labeling with precursors like [14C]-acetate to monitor the synthesis of TMM and TDM. A successful inhibitor should lead to a decrease in TDM and a potential accumulation of TMM.[11]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of Selected Ag85 Inhibitors

InhibitorTarget(s)IC50Assay TypeReference
EbselenAg85A, Ag85B, Ag85C~1 µMFluorescence-based (resorufin butyrate)[5]
6-azido-6-deoxytrehalose (ADT)Ag85A, Ag85B, Ag85CNot specifiedEnzymatic assay[8]
I3-AG85Ag85CNot specifiedN/A[11]
Phenyl-gly-gly-phe-trehaloseAg85C150 µMMS-based[14]

Table 2: Whole-Cell Activity of Selected Ag85 Inhibitors

InhibitorM. tuberculosis StrainMICReference
EbselenH37Rv20 µg/mL[6]
6-azido-6-deoxytrehalose (ADT)M. aurum200 µg/mL[8]
I3-AG85H37Rv~50 µM[11]

Experimental Protocols

Protocol 1: In Vitro Radiometric Mycolyltransferase Assay for Ag85 Activity

This assay measures the transfer of a radiolabeled mycolic acid from trehalose monomycolate (TMM) to trehalose to form TDM.

Materials:

  • Purified recombinant Ag85 protein (A, B, or C)

  • [U-14C]-trehalose

  • Unlabeled TMM

  • Test inhibitor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., Chloroform:Methanol, 2:1)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, add the assay buffer, the test inhibitor at the desired concentration, and purified Ag85 enzyme. Include a control with no inhibitor.

  • Pre-incubate the mixture for 15-30 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding unlabeled TMM and [U-14C]-trehalose.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Vortex and centrifuge to separate the phases. The radiolabeled TDM product will be in the organic phase.

  • Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Protocol 2: Whole-Cell [14C]-Acetate Labeling to Assess Mycolic Acid Synthesis

This protocol assesses the effect of an inhibitor on the synthesis of mycolic acid-containing lipids in live M. tuberculosis.

Materials:

  • M. tuberculosis culture (e.g., H37Rv)

  • 7H9 growth medium

  • Test inhibitor

  • [1-14C]-acetic acid

  • Lipid extraction solvents (e.g., Chloroform:Methanol)

  • TLC plates and developing solvents

  • Phosphorimager or autoradiography film

Procedure:

  • Grow M. tuberculosis to mid-log phase.

  • Aliquot the culture into tubes and add the test inhibitor at various concentrations. Include an untreated control.

  • Incubate the cultures for a specific duration (e.g., 16-24 hours) at 37°C.

  • Add [1-14C]-acetic acid to each culture and incubate for another 8-16 hours to allow for incorporation into lipids.

  • Harvest the cells by centrifugation and wash with PBS.

  • Extract the total lipids from the cell pellet using appropriate organic solvents.

  • Normalize the lipid extracts based on cell density (OD600) or total radioactivity.

  • Spot the normalized lipid extracts onto a TLC plate.

  • Develop the TLC plate using a suitable solvent system to separate TMM and TDM.

  • Dry the plate and visualize the radiolabeled lipids using a phosphorimager or by exposing it to autoradiography film.

  • Quantify the band intensities to determine the relative amounts of TMM and TDM. A decrease in the TDM/TMM ratio indicates inhibition of Ag85 activity.[5]

Visualizations

Ag85_Mechanism cluster_cell_wall Mycobacterial Cell Wall cluster_cytoplasm Cytoplasm / Periplasm Arabinogalactan Arabinogalactan Ag85 Ag85 Arabinogalactan->Ag85 Acceptor mAG Mycolyl-Arabinogalactan (mAG) TMM Trehalose Monomycolate (TMM) TMM->Ag85 Mycolyl donor Trehalose Trehalose Trehalose->Ag85 Acceptor TDM Trehalose Dimycolate (TDM) Ag85->mAG Mycolyl transfer Ag85->TDM Mycolyl transfer

Caption: Mechanism of mycolyl transfer catalyzed by the Ag85 complex.

Inhibitor_Workflow Start Start Inhibitor_Screening In Vitro Enzymatic Assay (e.g., Radiometric, Fluorescence) Start->Inhibitor_Screening Hit_Identification Identify 'Hits' (IC50 < Threshold) Inhibitor_Screening->Hit_Identification Whole_Cell_Assay Whole-Cell Activity Assay (MIC determination) Hit_Identification->Whole_Cell_Assay Active_in_Cell Active in Whole Cells? Whole_Cell_Assay->Active_in_Cell Specificity_Assay Target Engagement & Specificity Assays Active_in_Cell->Specificity_Assay Yes Troubleshoot Troubleshoot Permeability, Efflux, Metabolism Active_in_Cell->Troubleshoot No Lead_Optimization Lead Optimization Specificity_Assay->Lead_Optimization Troubleshoot->Whole_Cell_Assay

Caption: Experimental workflow for identifying and validating Ag85 inhibitors.

Troubleshooting_Logic Problem High In Vitro Activity, No Whole-Cell Activity Permeability Assess Cell Permeability (e.g., radiolabeled compound) Problem->Permeability Permeable Is it Permeable? Permeability->Permeable Efflux Test with Efflux Pump Inhibitors Efflux_Substrate Efflux Substrate? Efflux->Efflux_Substrate Metabolism Analyze for Metabolites (e.g., LC-MS) Metabolized Is it Metabolized? Metabolism->Metabolized Permeable->Efflux Yes Optimize_Structure Optimize Physicochemical Properties Permeable->Optimize_Structure No Efflux_Substrate->Metabolism No Modify_Structure Modify Structure to Block Metabolism or Efflux Recognition Efflux_Substrate->Modify_Structure Yes Metabolized->Modify_Structure Yes

References

Technical Support Center: Strategies to Minimize Off-target Effects of Ag85 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Antigen 85 (Ag85) complex inhibitors. The Ag85 complex, comprising Ag85A, Ag85B, and Ag85C, is essential for the biosynthesis of the mycobacterial cell wall, making it a key target for novel anti-tuberculosis therapeutics.[1][2] However, ensuring the specificity of small molecule inhibitors is crucial to reduce potential toxicity and improve their therapeutic index.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects of small molecule inhibitors?

A1: Off-target effects occur when a drug interacts with proteins other than its intended target. For kinase inhibitors, this can involve binding to multiple kinases due to the conserved ATP-binding site.[3] Other common off-target effects include cytotoxicity, genotoxicity, and interference with various host cell signaling pathways.[4] For instance, the Ag85 inhibitor ebselen is known to be a multi-target compound, affecting processes like inflammation, apoptosis, and oxidative stress by interacting with various thiol-containing proteins.[5][6][7]

Q2: Why is it important to assess the off-target effects of Ag85 inhibitors early in development?

A2: Early assessment of off-target effects is critical to avoid costly failures in later stages of drug development. Identifying and mitigating off-target interactions can reduce the risk of adverse drug reactions and toxicity.[8] A compound with a lower selectivity score, indicating it interacts with a smaller number of off-target proteins, generally has a lower potential for off-target effects.[9]

Q3: How can I determine if my Ag85 inhibitor has off-target effects?

A3: A multi-pronged approach is recommended. This includes:

  • In silico prediction: Computational models can predict potential off-target interactions.[1][2]

  • In vitro screening: Test your inhibitor against a panel of relevant human enzymes, such as kinases.[10][11][12]

  • Cell-based assays: Evaluate the cytotoxicity of your inhibitor against various human cell lines, such as HepG2 (liver) and A549 (lung).[4][13][14]

Q4: What is a selectivity score and how is it interpreted?

A4: A selectivity score is a metric used to quantify the specificity of an inhibitor. One common method is to divide the number of kinases that are inhibited below a certain threshold (e.g., 3 µM) by the total number of kinases tested.[11] A lower score indicates higher selectivity.[9] It's important to note that the interpretation of selectivity can be complex, and different methods for calculating selectivity exist.[8][10][11][12][15]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Mammalian Cell Lines
  • Possible Cause: The inhibitor has significant off-target effects on essential host cell proteins.

  • Troubleshooting Steps:

    • Determine the Therapeutic Index (TI): Calculate the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. A higher TI is desirable.

    • Perform a Kinase Selectivity Profile: Screen the inhibitor against a broad panel of human kinases to identify potential off-target interactions.[10][11][12]

    • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your inhibitor to identify modifications that reduce cytotoxicity while maintaining on-target potency.

    • Mechanism of Cytotoxicity Assay: Investigate the mode of cell death (e.g., apoptosis vs. necrosis) to understand the cytotoxic mechanism.

Issue 2: Inconsistent Results in Cytotoxicity Assays
  • Possible Cause: Variability in experimental conditions.

  • Troubleshooting Steps:

    • Standardize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. High cell density can lead to high background signals.[16]

    • Optimize Compound Concentration and Incubation Time: Perform dose-response and time-course experiments to determine the optimal conditions for your assay.[17][18]

    • Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level.

    • Gentle Handling: Avoid forceful pipetting, which can damage cells and affect viability measurements.[16]

    • Use Positive and Negative Controls: Include a known cytotoxic compound as a positive control and a vehicle-only control as a negative control.

Issue 3: Inhibitor Shows Broad Activity Against Multiple Kinases
  • Possible Cause: The inhibitor targets the highly conserved ATP-binding site of kinases.

  • Troubleshooting Steps:

    • Quantify Selectivity: Calculate a selectivity score (e.g., Gini score or selectivity score) to objectively measure the promiscuity of your inhibitor.[11][12]

    • Structural Biology: If the structure of your inhibitor bound to Ag85 is known, compare it to the structures of kinases to identify features that could be modified to improve selectivity.

    • Develop a More Selective Inhibitor: Use the selectivity data to guide the design of new analogs with improved specificity. Even small structural changes can significantly alter the target profile.[10]

Data Presentation

Summarize quantitative data in structured tables to facilitate comparison.

Table 1: On-target vs. Off-target Activity of a Hypothetical Ag85 Inhibitor

Target/Cell LineIC50 / CC50 (µM)
M. tuberculosis Ag85C0.5
Human Kinase 1> 50
Human Kinase 215
Human Kinase 3> 50
HepG2 (Human Liver)25
A549 (Human Lung)30

Table 2: Kinase Selectivity Profile of a Hypothetical Ag85 Inhibitor

KinasePercent Inhibition @ 10 µM
Ag85C (Target)95%
Kinase A12%
Kinase B8%
Kinase C75%
Kinase D5%

Experimental Protocols

Protocol 1: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxicity of Ag85 inhibitors against a human cell line (e.g., HepG2).[4]

Materials:

  • Human cell line (e.g., HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Ag85 inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the Ag85 inhibitor in complete culture medium. The final DMSO concentration should be ≤ 0.5%.

  • Remove the medium from the cells and add 100 µL of the inhibitor dilutions. Include vehicle-only controls.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Protocol 2: Kinase Selectivity Profiling

This is a general protocol for assessing the selectivity of an Ag85 inhibitor against a panel of human kinases using a radiometric assay.[12]

Materials:

  • Panel of purified human kinases

  • Specific kinase substrates

  • Kinase assay buffer

  • Ag85 inhibitor stock solution (in DMSO)

  • [γ-³³P]ATP

  • 96- or 384-well plates

  • Stop solution (e.g., EDTA)

  • Phosphocellulose paper and wash buffer

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the Ag85 inhibitor in the kinase assay buffer.

  • In a multi-well plate, add the kinase, its specific substrate, and the inhibitor dilution.

  • Initiate the reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of inhibition for each kinase at each inhibitor concentration.

Visualizations

Experimental_Workflow cluster_0 Initial Screening cluster_1 Off-Target Assessment cluster_2 Data Analysis & Optimization Inhibitor_Discovery Ag85 Inhibitor Discovery On_Target_Assay On-Target Potency (IC50 vs Ag85) Inhibitor_Discovery->On_Target_Assay Lead Compound Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT on HepG2, A549) On_Target_Assay->Cytotoxicity_Assay Kinase_Profiling Kinase Selectivity Profiling On_Target_Assay->Kinase_Profiling Data_Analysis Calculate Therapeutic Index & Selectivity Score Cytotoxicity_Assay->Data_Analysis Kinase_Profiling->Data_Analysis SAR_Optimization Structure-Activity Relationship (SAR) Optimization Data_Analysis->SAR_Optimization SAR_Optimization->On_Target_Assay Improved Analogs

Caption: Workflow for assessing and minimizing off-target effects of Ag85 inhibitors.

Signaling_Pathway_Considerations Ag85_Inhibitor Ag85 Inhibitor Ag85_Complex M. tb Ag85 Complex Ag85_Inhibitor->Ag85_Complex On-Target Inhibition Host_Kinase Host Kinase Off-Target Ag85_Inhibitor->Host_Kinase Off-Target Interaction Cell_Wall_Synthesis Mycobacterial Cell Wall Synthesis Ag85_Complex->Cell_Wall_Synthesis Blocks Host_Signaling Host Cell Signaling Pathway Host_Kinase->Host_Signaling Dysregulates Cytotoxicity Cytotoxicity Host_Signaling->Cytotoxicity

Caption: Logical relationship between on-target and potential off-target effects.

References

Technical Support Center: Addressing Drug Resistance Against Ag85 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antigen 85 (Ag85) inhibitors for Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Ag85 inhibitor demonstrates high potency in an in vitro enzymatic assay but shows significantly lower activity in whole-cell M. tuberculosis assays. What are the possible reasons for this discrepancy?

A1: This is a common challenge in early-stage drug discovery. Several factors could contribute to this observation:

  • Cell Wall Permeability: The mycobacterial cell wall is notoriously impermeable to many small molecules.[1][2] Your inhibitor may not be able to efficiently cross this barrier to reach the periplasmic space where the Ag85 complex is active.

  • Efflux Pumps: M. tuberculosis possesses numerous efflux pumps that can actively transport foreign compounds out of the cell, thereby reducing the intracellular concentration of your inhibitor to sub-inhibitory levels.

  • Inhibitor Metabolism/Degradation: The inhibitor might be modified or degraded by other mycobacterial enzymes, rendering it inactive.

  • Target Engagement in the Cellular Context: The conformation or accessibility of the Ag85 active site within the complex cellular environment might differ from that of the purified recombinant enzyme used in your in vitro assay.

Troubleshooting Steps:

  • Assess Cell Wall Permeability: Consider co-administering your inhibitor with a known cell wall permeabilizing agent, such as a β-lactam, to see if this enhances its activity.

  • Investigate Efflux Pump Involvement: Test the activity of your inhibitor in the presence of broad-spectrum efflux pump inhibitors like verapamil or reserpine. A significant decrease in the Minimum Inhibitory Concentration (MIC) would suggest that your compound is a substrate for one or more efflux pumps.

  • Evaluate Compound Stability: Incubate your inhibitor with M. tuberculosis lysate or live cells and analyze its stability over time using methods like LC-MS.

Q2: I have generated an M. tuberculosis mutant resistant to my Ag85 inhibitor, but sequencing of the target Ag85 gene (fbpA, fbpB, or fbpC) did not reveal any mutations. What other resistance mechanisms should I investigate?

A2: Resistance to Ag85 inhibitors can be multifactorial and may not always involve mutations in the target genes. Here are other potential mechanisms to explore:

  • Overexpression of the Ag85 Complex: The resistant mutant may have upregulated the expression of one or more of the Ag85 genes, effectively titrating out the inhibitor.

  • Activation of Efflux Pumps: The mutation could be in a regulatory gene that controls the expression of an efflux pump, leading to its overexpression and increased export of your inhibitor.

  • Alterations in Cell Wall Composition: The mutant might have compensatory changes in its cell wall structure that reduce its dependence on the Ag85-mediated pathways or decrease the permeability to your inhibitor.

  • Activation of Alternative Biosynthetic Pathways: While Ag85 is crucial, M. tuberculosis may have redundant or alternative pathways for maintaining its cell wall integrity that could be upregulated in the resistant mutant.

Troubleshooting Workflow:

start Resistant Mutant with No Target Gene Mutation qRT_PCR Quantitative Real-Time PCR (qRT-PCR) for fbpA, fbpB, fbpC expression start->qRT_PCR efflux_assay Efflux Pump Activity Assay (e.g., Ethidium Bromide Efflux) start->efflux_assay lipid_analysis Cell Wall Lipid Profile Analysis (TLC, Mass Spectrometry) start->lipid_analysis wgs Whole Genome Sequencing (WGS) start->wgs overexpression Target Overexpression Detected qRT_PCR->overexpression efflux_upregulation Increased Efflux Activity Detected efflux_assay->efflux_upregulation cell_wall_alt Altered Lipid Profile Detected lipid_analysis->cell_wall_alt regulatory_mutation Identify Mutations in Regulatory Genes or Other Pathways wgs->regulatory_mutation

Figure 1. Troubleshooting workflow for resistant mutants lacking target gene mutations.

Q3: Can resistance to an inhibitor targeting one member of the Ag85 complex (e.g., Ag85C) be overcome by the activity of the other isoforms (Ag85A and Ag85B)?

A3: This is a critical consideration due to the high degree of homology and functional redundancy among the Ag85 isoforms.

  • Broad-Spectrum Inhibition is Key: An ideal Ag85 inhibitor should have activity against all three isoforms. A study on the inhibitor I3-AG85 showed it was active against an Ag85C-deficient mutant, suggesting it inhibits the other Ag85 proteins as well.[3] This broad-spectrum activity is a promising strategy to mitigate the development of resistance through the action of the other isoforms.

  • Potential for Compensatory Upregulation: If an inhibitor is highly specific for one isoform, it is plausible that the bacterium could compensate by upregulating the expression of the other two.

  • Covalent, Allosteric Inhibition: Targeting a conserved residue near the active site that, when modified, disrupts the catalytic machinery of all three isoforms could be a robust strategy to prevent resistance. The covalent modification of a cysteine residue (C209 in Ag85C) by the inhibitor ebselen has been shown to restructure the active site, and mutations at this site lead to a significant decrease in enzymatic activity.[4] This suggests that resistance to such an inhibitor would come at a high fitness cost to the bacterium.[4]

Data Presentation

Table 1: In Vitro Efficacy of a Novel Ag85 Inhibitor (I3-AG85) Against Drug-Susceptible and -Resistant M. tuberculosis Strains

M. tuberculosis StrainResistance ProfileMIC of I3-AG85 (µM)
H37RvDrug-Susceptible200
MDR Strain 1Resistant to Isoniazid, Rifampicin≤200
MDR Strain 2Resistant to Isoniazid, Rifampicin≤200
XDR Strain 1Resistant to Isoniazid, Rifampicin, Fluoroquinolones, Kanamycin≤200
XDR Strain 2Resistant to Isoniazid, Rifampicin, Fluoroquinolones, Amikacin≤200

Data adapted from Warrier et al. (2016).[3]

Table 2: Kinetic Parameters for M. tuberculosis Antigen 85C

SubstrateKM (mM)kcat (s-1)
Synthetic Substrate0.047 ± 0.0080.062

Data from a coupled colorimetric assay.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Assay for Antigen 85C Inhibition (Coupled Colorimetric Assay)

This protocol describes a high-throughput colorimetric assay to measure the enzymatic activity of Ag85C and assess the potency of inhibitors. The assay uses a synthetic substrate that releases a chromogenic product upon enzymatic activity.

Materials:

  • Recombinant M. tuberculosis Antigen 85C enzyme

  • Synthetic substrate (e.g., octanoyl-β-D-glucosyl-p-nitrophenol)

  • β-glucosidase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test inhibitor compounds

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Dilute the recombinant Ag85C enzyme and β-glucosidase in assay buffer to their optimal working concentrations.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of the test inhibitor to the wells. Include a control with no inhibitor (vehicle control) and a control with no Ag85C enzyme (background control).

    • Add the recombinant Ag85C enzyme to each well (except the background control) and incubate for a predetermined time at 37°C to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the synthetic substrate to all wells.

    • Immediately add β-glucosidase to all wells.

    • Incubate the plate at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 405 nm at regular intervals to monitor the production of p-nitrophenolate.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear phase of the absorbance curves.

    • Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Whole Genome Sequencing of Resistant M. tuberculosis Mutants

This protocol provides a general workflow for identifying mutations that may confer resistance to Ag85 inhibitors.

Materials:

  • M. tuberculosis genomic DNA extraction kit

  • Next-generation sequencing (NGS) library preparation kit (e.g., Illumina)

  • NGS instrument

  • Bioinformatics software for sequence alignment and variant calling

Procedure:

  • Genomic DNA Extraction:

    • Culture the resistant M. tuberculosis mutant and the parental wild-type strain to mid-log phase.

    • Extract high-quality genomic DNA from both strains using a validated protocol for mycobacteria, ensuring minimal DNA shearing.[5][6]

  • Library Preparation:

    • Quantify the extracted DNA and assess its purity.

    • Prepare sequencing libraries from the genomic DNA of both the resistant and wild-type strains according to the manufacturer's protocol. This typically involves DNA fragmentation, end-repair, A-tailing, adapter ligation, and PCR amplification.

  • Sequencing:

    • Sequence the prepared libraries on an NGS platform.

  • Bioinformatic Analysis:

    • Assess the quality of the sequencing reads.

    • Align the sequencing reads from both the resistant and wild-type strains to a reference M. tuberculosis genome (e.g., H37Rv).

    • Perform variant calling to identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) that are present in the resistant mutant but absent in the wild-type strain.

    • Annotate the identified variants to determine the affected genes and the nature of the mutations (e.g., missense, nonsense, frameshift). Pay close attention to mutations in the fbpA, fbpB, and fbpC genes, as well as genes related to efflux pumps and cell wall biosynthesis.

Visualizations

cluster_0 Potential Resistance Mechanisms to Ag85 Inhibitors target_modification Target Modification (Mutations in fbpA, fbpB, fbpC) resistance Drug Resistance target_modification->resistance target_overexpression Target Overexpression target_overexpression->resistance efflux Increased Efflux Pump Activity efflux->resistance permeability Decreased Cell Wall Permeability permeability->resistance bypass Activation of Bypass Pathways bypass->resistance inhibitor Ag85 Inhibitor inhibitor->target_modification Inhibitory Pressure inhibitor->target_overexpression Inhibitory Pressure inhibitor->efflux Inhibitory Pressure inhibitor->permeability Inhibitory Pressure inhibitor->bypass Inhibitory Pressure

Figure 2. Logical relationships of potential resistance mechanisms to Ag85 inhibitors.

TMM Trehalose Monomycolate (TMM) Ag85 Ag85 Complex (Ag85A, Ag85B, Ag85C) TMM->Ag85 TDM Trehalose Dimycolate (TDM) (Cord Factor) Ag85->TDM mAGP Mycolyl-Arabinogalactan- Peptidoglycan (mAGP) Ag85->mAGP cell_wall Cell Wall Integrity & Virulence TDM->cell_wall mAGP->cell_wall inhibitor Ag85 Inhibitor inhibitor->Ag85 Inhibits

Figure 3. Simplified biochemical pathway of the Ag85 complex and the action of inhibitors.

References

Technical Support Center: Enhancing the Bioavailability of Ag85-Targeting Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the bioavailability of compounds targeting the Mycobacterium tuberculosis Antigen 85 (Ag85) complex.

Frequently Asked Questions (FAQs)

Q1: What is the Ag85 complex and why is it a good drug target?

A1: The Antigen 85 (Ag85) complex consists of three proteins (Ag85A, Ag85B, and Ag85C) that are crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] These enzymes are vital for the structural integrity and virulence of Mycobacterium tuberculosis.[1] Targeting the Ag85 complex can disrupt the bacterial cell wall, making it a promising strategy for developing new tuberculosis therapies, especially in light of increasing drug resistance.[1]

Q2: What are the common bioavailability challenges with small molecule inhibitors targeting Ag85?

A2: Many small molecule inhibitors targeting enzymes like the Ag85 complex are often lipophilic ("fat-loving") to effectively penetrate the lipid-rich mycobacterial cell envelope.[2][3] This lipophilicity frequently leads to poor aqueous solubility, which is a major hurdle for oral drug development, potentially causing incomplete absorption and low, erratic bioavailability.[4][5] Additionally, these compounds can be subject to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[6]

Q3: How can I predict if my Ag85-targeting compound will have poor oral bioavailability?

A3: Lipinski's Rule of Five is a useful guideline for predicting the druglikeness of a compound for oral administration.[7] It suggests that poor absorption or permeation is more likely if a compound violates more than one of the following criteria:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular weight under 500 daltons.

  • A calculated octanol-water partition coefficient (log P) not exceeding 5.[7]

While there are many exceptions, this rule provides a good starting point for identifying potential bioavailability issues early in development.[7][8]

Q4: What are the main strategies to enhance the bioavailability of my compound?

A4: The primary strategies can be broadly categorized into three areas:

  • Formulation-Based Approaches: These involve creating advanced drug delivery systems such as lipid-based formulations (e.g., SMEDDS), solid dispersions, and nanoparticles to improve solubility and absorption.[4]

  • Chemical Modification (Prodrugs): This involves synthesizing an inactive derivative (prodrug) of the active compound that has improved solubility and/or permeability.[9] The prodrug is then converted to the active drug within the body.[9]

  • Use of Excipients: This includes the addition of permeation enhancers that facilitate the transport of the drug across the intestinal membrane.[6]

Troubleshooting Guides

Issue 1: My Ag85-targeting compound shows good in vitro activity but fails in animal models due to poor exposure.

  • Question: I have a potent Ag85 inhibitor, but after oral administration in mice, the plasma concentrations are undetectable or very low. What should I investigate first?

  • Answer: The first step is to determine the root cause of the low exposure by assessing the compound's fundamental physicochemical properties: aqueous solubility and membrane permeability. A compound with low solubility will not dissolve effectively in the gastrointestinal tract, and a compound with low permeability will not be absorbed into the bloodstream even if it is dissolved.[4] We recommend performing a kinetic solubility assay and a Caco-2 permeability assay to diagnose the problem.

  • Question: My compound has very low aqueous solubility (<10 µg/mL). What are my options?

  • Answer: For poorly soluble compounds, several strategies can be employed:

    • Formulation: Consider formulating the compound in a lipid-based system or as a nanoparticle suspension.[4] These techniques can significantly enhance the dissolution rate and apparent solubility in the gut.[4]

    • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve the dissolution rate.[4]

    • Prodrug Approach: Synthesizing a more soluble prodrug, for example, by adding a phosphate or amino acid promoiety, can be highly effective.[10]

  • Question: My compound has good solubility but poor permeability in the Caco-2 assay (Papp < 1 x 10⁻⁶ cm/s). What should I do?

  • Answer: Poor permeability suggests the compound cannot efficiently cross the intestinal epithelium.

    • Prodrug Strategy: A common approach is to create a more lipophilic prodrug by masking polar functional groups with an ester or another suitable group.[11] This can enhance passive diffusion across the cell membrane.[11]

    • Permeation Enhancers: Although less common in early development due to potential toxicity, co-formulating with a permeation enhancer could be explored.

    • Identify Efflux: A bidirectional Caco-2 assay should be performed to determine if your compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio (Papp B-A / Papp A-B) greater than 2 indicates active efflux. If so, medicinal chemistry efforts could focus on modifying the structure to avoid transporter recognition.

Issue 2: My formulation approach is not yielding the desired improvement in bioavailability.

  • Question: I formulated my compound as a simple suspension, but the oral bioavailability is still low. Why might this be?

  • Answer: A simple suspension may not be sufficient for a highly lipophilic and poorly soluble compound. The particle size in the suspension might be too large for effective dissolution, or the compound may be "wetting" poorly. Advanced formulations like solid dispersions, lipid-based delivery systems (SMEDDS), or nanoparticles are often required to overcome these challenges.[4]

  • Question: I attempted to make a prodrug, but it is not converting to the active parent drug in vivo. What could be the problem?

  • Answer: The success of a prodrug strategy depends on the presence of the appropriate enzymes (e.g., esterases, phosphatases) in the target tissue or systemic circulation to cleave the promoiety.[11] If conversion is low, the chosen linker may be too stable. You may need to redesign the promoiety to be more susceptible to enzymatic hydrolysis.[11] In vitro stability studies in plasma and liver microsomes can help predict the rate of conversion in vivo.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a high-throughput method to assess the kinetic solubility of a compound, which is relevant for early drug discovery.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for direct UV method)

  • Pipettes and tips

  • Plate shaker/incubator

  • Nephelometer or UV spectrophotometer plate reader

Procedure:

  • Prepare Stock Solution: Dissolve the test compound in DMSO to create a 10 mM stock solution.

  • Plate Setup: Add 2 µL of the 10 mM DMSO stock solution to the wells of a 96-well plate.

  • Add Buffer: Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubate: Seal the plate and shake at room temperature (or 37°C) for 2 hours.

  • Measurement (Choose one):

    • Nephelometric Method: Measure the light scattering in each well using a nephelometer. Higher readings indicate greater precipitation and lower solubility.

    • Direct UV Method: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate. Measure the UV absorbance at the compound's λmax. Calculate the concentration based on a standard curve prepared in a 1% DMSO/PBS solution.

Protocol 2: Caco-2 Permeability Assay

This assay is the industry standard for predicting intestinal permeability and identifying potential efflux transporter substrates.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose

  • Test compound and control compounds (e.g., propranolol - high permeability, atenolol - low permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Assay Preparation:

    • Wash the monolayers on both the apical (top) and basolateral (bottom) sides with pre-warmed HBSS.

    • Prepare the dosing solution of your test compound in HBSS (e.g., at 10 µM).

  • Apical to Basolateral (A→B) Permeability:

    • Add the dosing solution to the apical chamber.

    • Add fresh HBSS to the basolateral chamber.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • Basolateral to Apical (B→A) Permeability (for efflux assessment):

    • Add the dosing solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

    • Incubate and sample as described for A→B transport.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: ER = Papp (B→A) / Papp (A→B).

Protocol 3: General Ester Prodrug Synthesis from a Carboxylic Acid

This protocol describes a general method for creating a simple alkyl ester prodrug from a parent drug containing a carboxylic acid, a common strategy to increase lipophilicity.

Materials:

  • Parent drug with a carboxylic acid group

  • Anhydrous dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • An alcohol (e.g., ethanol, propanol) corresponding to the desired ester

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the parent drug (1 equivalent) in anhydrous DCM.

  • Add Reagents: Add the alcohol (1.1 equivalents) and a catalytic amount of DMAP to the solution.

  • Coupling: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester prodrug using silica gel column chromatography to obtain the final product.

  • Characterization: Confirm the structure and purity of the synthesized prodrug using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary

The following tables provide a summary of physicochemical and pharmacokinetic properties for a range of anti-tuberculosis compounds, including known Ag85 inhibitors, to serve as a benchmark for researchers.

Table 1: Physicochemical Properties of Selected Anti-TB Compounds

CompoundTargetMW ( g/mol )cLogPH-Bond DonorsH-Bond AcceptorsLipinski ViolationsReference
IsoniazidInhA137.14-0.7220[4][12]
RifampicinRpoB822.944.96133[4][12]
EbselenAg85 Complex 274.223.1020[13]
I3-AG85Ag85C 248.37>3.0 (est.)120[14]
Salicyl-AMSMbtA410.38-0.14100[6]
BedaquilineAtpE555.536.8152[4][12]
PretomanidDprE1/Metabolism359.311.1060[4][12]

Table 2: In Vitro and In Vivo Pharmacokinetic Parameters of Selected Anti-TB Compounds

CompoundKinetic Solubility (µM) at pH 7.4Caco-2 Papp A→B (10⁻⁶ cm/s)Mouse Oral Bioavailability (%)Mouse Cmax (µg/mL)Mouse T½ (h)Reference
Isoniazid>1001.890--[4][12]
Rifampicin1.30.220--[4][12]
EbselenPoorly Soluble-Bioavailable--
I3-AG85Poorly Soluble-Not ReportedNot ReportedNot Reported[14]
Salicyl-AMS--<1 (Oral)1.2 (Oral, 200 mg/kg)-[6]
Bedaquiline<0.1<0.118--[4][12]
Pretomanid10.31.045--[4][12]

Note: Data for some compounds, particularly early-stage inhibitors like I3-AG85, is limited in the public domain. The table reflects currently available information.

Visualizations

Workflow for Bioavailability Assessment and Enhancement

bioavailability_workflow start Start: Potent Ag85 Inhibitor Identified physchem Physicochemical Characterization start->physchem solubility Aqueous Solubility Assay (Kinetic/Equilibrium) physchem->solubility permeability Permeability Assay (e.g., Caco-2) physchem->permeability decision Analyze Data: Solubility, Permeability, PK solubility->decision permeability->decision pk_study In Vivo Pharmacokinetic Study (Mouse) pk_study->decision decision->pk_study If properties look promising formulate Formulation Strategy (Nanoparticles, Lipid-Based) decision->formulate If Low Solubility prodrug Chemical Modification (Prodrug Synthesis) decision->prodrug If Low Permeability or Low Solubility optimize Lead Optimization (Improve Intrinsic Properties) decision->optimize If multiple issues fail Re-design or Abandon Compound decision->fail If properties are intractable retest_pk Re-evaluate in In Vivo PK Study formulate->retest_pk prodrug->retest_pk optimize->physchem success Proceed to Efficacy Studies retest_pk->success Bioavailability Goal Met retest_pk->fail Bioavailability Goal Not Met strategy_decision_tree cluster_q1_yes cluster_q1_no q1 Is aqueous solubility low? q2 Is membrane permeability low? q1->q2 Yes q1->q2 No q1->q2:nw Yes q1->q2:ne No i1 i2 q3 Is compound an efflux substrate? q2->q3 Yes q2->q3:nw Yes s1 Nanoparticle or Lipid-Based Formulation q2->s1 No q2->s1:ne No s2 Prodrug (Hydrophilic) or Salt Formation q2->s2 No s5 Proceed with PK studies q2->s5 No q2->s5:ne No s6 Combination Approach: Formulation + Prodrug q2->s6 Yes q2->s6:nw Yes s3 Prodrug (Lipophilic) q3->s3 No q3->s3:ne No s4 Medicinal Chemistry (Modify structure to avoid efflux) q3->s4 Yes q3->s4:nw Yes nanoprecipitation phase1 Organic Phase: Drug + Polymer (e.g., PLGA) in water-miscible solvent (e.g., Acetone) mixing Rapid Injection of Organic Phase into Aqueous Phase with Stirring phase1->mixing phase2 Aqueous Phase: Stabilizer (e.g., PVA, Poloxamer) in water phase2->mixing nanosuspension Nanoparticle Suspension Forms (Solvent Diffusion) mixing->nanosuspension evaporation Solvent Evaporation (e.g., Magnetic Stirring, Rotary Evaporator) nanosuspension->evaporation final_product Purified Drug-Loaded Nanoparticles (via Centrifugation/ Lyophilization) evaporation->final_product

References

Technical Support Center: Refining Molecular Dynamics Simulations of Ag85-Ligand Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in molecular dynamics (MD) simulations of Ag85-ligand interactions.

Troubleshooting Guides

This section addresses common issues encountered during MD simulations of Ag85-ligand complexes.

Problem: Ligand Aggregation in Solution

Symptoms:

  • Ligands aggregate with each other in the simulation box instead of interacting with the Ag85 nanocluster.

  • Visual inspection of the trajectory shows ligand-ligand clusters forming.

Possible Causes & Solutions:

CauseSolution
Inaccurate Force Field Parameters The non-bonded interaction parameters (Lennard-Jones) for the ligand or the silver atoms may be inaccurate, leading to artificially strong ligand-ligand attraction. Solution: Carefully validate your force field parameters. Consider using polarizable force fields for more accurate representation of metal-ligand interactions.[1][2]
High Ligand Concentration A high concentration of ligands in the simulation box can increase the probability of ligand-ligand encounters and aggregation.[3] Solution: Reduce the concentration of the ligand in your system setup.[3]
Insufficient Equilibration The system may not be properly equilibrated, causing ligands to be trapped in a local energy minimum where they are aggregated. Solution: Extend the equilibration time, potentially using a higher temperature for a short period (simulated annealing) to overcome energy barriers, followed by a gradual cooling to the production temperature.
Incorrect Initial Configuration Placing ligands too close to each other in the initial setup can promote aggregation. Solution: Distribute ligands randomly and sufficiently far from each other in the initial simulation box.
Problem: Unstable Nanocluster Structure

Symptoms:

  • The Ag85 nanocluster significantly deforms or disintegrates during the simulation.

  • Root Mean Square Deviation (RMSD) of the nanocluster backbone atoms continuously increases without reaching a plateau.

Possible Causes & Solutions:

CauseSolution
Inadequate Force Field for Silver The chosen force field may not accurately describe the metallic bonding and surface properties of the silver nanocluster. The face-centered cubic (fcc) packing of silver atoms should be maintained for stable clusters.[2][4] Solution: Utilize a force field specifically parameterized for noble metals, such as an Embedded Atom Model (EAM) potential or a well-validated Lennard-Jones potential. For enhanced accuracy, consider a polarizable force field.[1][2]
Insufficient Equilibration of the Solvated System Rapid heating or pressure changes during equilibration can introduce instability into the nanocluster. Solution: Employ a multi-stage equilibration protocol. Start with a short NVT (constant volume and temperature) equilibration, followed by a longer NPT (constant pressure and temperature) equilibration to allow the system to relax to the correct density.[5]
High Simulation Temperature The simulation temperature may be too close to or above the melting point of the nanocluster, which is significantly lower than that of bulk silver.[6] Solution: Verify the melting temperature of your specific nanocluster size and ensure your simulation temperature is well below it.[6]

Frequently Asked Questions (FAQs)

1. How do I choose the right force field for my Ag85-ligand simulation?

Choosing an appropriate force field is critical. For the Ag85 nanocluster, potentials that can reproduce the properties of bulk silver, such as the face-centered cubic (fcc) crystal structure, are a good starting point.[4] Many-body potentials like the Embedded Atom Method (EAM) are often suitable for metallic systems.[7] For interactions with ligands, a combination of a metallic potential for Ag-Ag interactions and a standard biomolecular force field (e.g., CHARMM, AMBER) for the ligand can be used. However, the cross-interaction terms (Ag-ligand) need to be carefully parameterized. The use of polarizable force fields can provide a more accurate description of the induced polarization at the metal-ligand interface.[1][2]

2. My simulation runs fine, but how do I know if the results are reliable?

Assessing the reliability of your simulation involves several checks:

  • System Stability: Monitor key properties like RMSD, Radius of Gyration (RoG), and potential energy over time. These should reach a stable plateau during the production run, indicating the system has equilibrated.[5]

  • Structural Integrity: Visually inspect the trajectory to ensure the nanocluster maintains its overall shape and the ligand interacts in a chemically reasonable manner.

  • Convergence: For binding free energy calculations, ensure that the calculated energy has converged by extending the simulation time and checking if the running average of the energy remains stable.

  • Comparison with Experimental Data: If available, compare simulation results (e.g., binding affinities, structural parameters) with experimental data for validation.

3. What are the key parameters to analyze in an Ag85-ligand MD trajectory?

Several analyses can provide insights into the interaction:

  • Root Mean Square Deviation (RMSD): Measures the deviation of the backbone atoms from a reference structure, indicating conformational stability.[5]

  • Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein or ligand.[5]

  • Radius of Gyration (RoG): Indicates the compactness of the nanocluster or the ligand-nanocluster complex.[5]

  • Interaction Energy: Calculates the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and the nanocluster to quantify the binding strength.[5]

  • Hydrogen Bond Analysis: Identifies and quantifies the formation of hydrogen bonds between the ligand and any surface-capping molecules on the nanocluster.

  • Radial Distribution Function (RDF): Describes the probability of finding an atom of one group at a certain distance from an atom of another group, useful for understanding the local structure and solvation shells.[2]

4. How long should I run my MD simulation?

The required simulation time depends on the process you are studying. For simple conformational analysis of a bound ligand, tens to hundreds of nanoseconds may be sufficient.[5] To study ligand binding/unbinding events or large conformational changes, much longer simulations on the microsecond to millisecond timescale might be necessary, often requiring enhanced sampling techniques. It is crucial to run the simulation long enough for the properties of interest to converge.[3]

Experimental Protocols

A detailed methodology for a typical MD simulation of an Ag85-ligand complex is outlined below.

Protocol: Standard Molecular Dynamics Simulation of an Ag85-Ligand Complex

  • System Preparation:

    • Obtain or build the initial coordinates for the Ag85 nanocluster and the ligand.

    • Use a molecular modeling package (e.g., GROMACS, AMBER, NAMD) to place the ligand at a desired starting position relative to the nanocluster.

    • Solvate the system in a periodic box with an appropriate solvent (e.g., water).

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries from the initial setup. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

  • Equilibration:

    • NVT Ensemble (Constant Volume and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) over a period of 100-200 ps while keeping the volume constant. Apply position restraints to the heavy atoms of the nanocluster and ligand to allow the solvent to equilibrate around them.

    • NPT Ensemble (Constant Pressure and Temperature): Continue the equilibration at the target temperature and pressure (e.g., 1 atm) for a longer period (e.g., 1-10 ns). Gradually release the position restraints to allow the entire system to relax. Monitor the pressure and density of the system to ensure they have reached a stable equilibrium.

  • Production Run:

    • Run the simulation for the desired length of time without any restraints. Save the coordinates (trajectory) and energy data at regular intervals for later analysis.

  • Trajectory Analysis:

    • Use analysis tools provided with the MD software or external packages to calculate properties such as RMSD, RMSF, RoG, interaction energies, and hydrogen bonds.[8][9][10]

Data Presentation

Table 1: Typical Simulation Parameters for Ag85-Ligand Interactions

ParameterTypical Value/MethodRationale
Force Field (Ag) EAM or Polarizable FFAccurately models metallic bonding and surface effects.[1][7]
Force Field (Ligand) CHARMM36, AMBER, GROMOSWell-established for organic and biological molecules.[5]
Solvent Model TIP3P, SPC/EStandard explicit water models.
Ensemble NPT (isothermal-isobaric)Simulates constant temperature and pressure, mimicking experimental conditions.
Temperature 300 KRepresentative of room temperature.
Pressure 1 atmStandard atmospheric pressure.
Time Step 2 fsA standard time step for simulations with rigid bonds to hydrogen.
Equilibration Time 1-10 nsEnsures the system is well-relaxed before data collection.
Production Time 100 ns - 1 µsDependent on the specific research question.[3][5]

Table 2: Common Analysis Metrics and Their Interpretation

MetricDescriptionInterpretation
RMSD (nm) Root Mean Square Deviation from a reference structure.A stable, low RMSD indicates the system has reached equilibrium.[5]
RMSF (nm) Root Mean Square Fluctuation of individual atoms.Highlights flexible regions of the nanocluster surface or ligand.[5]
RoG (nm) Radius of Gyration.A stable RoG suggests the overall compactness of the complex is maintained.[5]
Interaction Energy (kJ/mol) Non-bonded energy between the nanocluster and ligand.A more negative value indicates stronger binding.[5]

Visualizations

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis P1 Build/Obtain Coordinates (Ag85 & Ligand) P2 Solvate in Periodic Box P1->P2 P3 Add Ions P2->P3 S1 Energy Minimization P3->S1 S2 NVT Equilibration (Heating) S1->S2 S3 NPT Equilibration (Pressure Coupling) S2->S3 S4 Production MD Run S3->S4 A1 Trajectory Analysis (RMSD, RMSF, RoG) S4->A1 A2 Interaction Energy Calculation S4->A2 A3 Structural & Property Analysis A1->A3 A2->A3

Caption: General workflow for a molecular dynamics simulation.

Troubleshooting_Flow Start Simulation Issue Detected Q1 Is the nanocluster structure unstable? Start->Q1 A1_Yes Check/Validate Ag Force Field Review Equilibration Protocol Verify Simulation Temperature Q1->A1_Yes Yes Q2 Are ligands aggregating? Q1->Q2 No End Refined Simulation A1_Yes->End A2_Yes Check Ligand/Cross FF Parameters Reduce Ligand Concentration Improve Initial Configuration Q2->A2_Yes Yes Q3 Is the trajectory not converging? Q2->Q3 No A2_Yes->End A3_Yes Extend Simulation Time Consider Enhanced Sampling Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for common MD issues.

References

Improving the success rate of co-crystallization of Ag85 with inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the co-crystallization of the Antigen 85 (Ag85) complex (Ag85A, Ag85B, and Ag85C) with inhibitors. This resource is designed for researchers, scientists, and drug development professionals to improve the success rate of obtaining high-quality co-crystals for structural studies.

Frequently Asked Questions (FAQs)

Q1: What is the Ag85 complex and why is it a target for drug development?

The Antigen 85 complex is a family of three essential mycolyltransferase enzymes (Ag85A, Ag85B, and Ag85C) secreted by Mycobacterium tuberculosis.[1][2][3] These enzymes are crucial for the biosynthesis of the mycobacterial cell wall, specifically in the formation of trehalose dimycolate (TDM or "cord factor") and the mycolation of arabinogalactan.[1][3] As the cell wall is vital for the survival and pathogenicity of the bacteria, inhibiting the Ag85 complex is a promising strategy for developing new anti-tuberculosis drugs.[2]

Q2: What are the known inhibitors of the Ag85 complex?

Several inhibitors of the Ag85 complex have been identified through both computational and experimental methods. These include:

  • Ebselen and its derivatives: These are covalent, allosteric inhibitors that modify a conserved cysteine residue (Cys209 in Ag85C) near the active site.[4][5][6]

  • Substrate analogs: Molecules like 6-azido-6-deoxytrehalose (ADT) mimic the natural substrates of Ag85 enzymes and competitively inhibit their function.[7]

  • Computationally predicted inhibitors: A number of compounds, including selamectin, imatinib, and eltrombopag, have been identified through in silico screening as potential inhibitors with high binding affinities.[8]

  • Other small molecules: Diethyl phosphate has been co-crystallized with Ag85C, acting as a serine-reactive covalent inhibitor.[1][7]

Q3: What are the main challenges in co-crystallizing Ag85 with inhibitors?

Researchers may encounter several challenges, including:

  • Protein aggregation: Ag85 proteins, particularly at the high concentrations required for crystallization, have a tendency to aggregate.

  • Inhibitor solubility: Many small molecule inhibitors have low solubility in aqueous buffers used for crystallization, leading to precipitation.

  • Obtaining diffraction-quality crystals: Initial crystal hits may be small, poorly ordered, or diffract weakly.

  • Differences between Ag85 isoforms: The three isoforms (A, B, and C) have high sequence identity in the active site but differ in other regions, which can affect their crystallization behavior and interaction with inhibitors.[1][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the co-crystallization of Ag85 with inhibitors.

Problem 1: Protein Aggregation or Precipitation

Symptoms:

  • The protein solution becomes cloudy or forms visible precipitate upon concentration or addition of the inhibitor.

  • Crystallization drops show amorphous precipitate instead of clear solutions or crystals.

Possible Causes and Solutions:

CauseRecommended Solution
High Protein Concentration Start with a lower protein concentration (e.g., 4-5 mg/mL) and gradually increase it. A typical starting range is 5-25 mg/mL, but this is highly protein-dependent.
Buffer Conditions Optimize the buffer pH to be at least one unit away from the protein's isoelectric point (pI) to increase net charge and solubility. Screen different salts (e.g., NaCl, KCl) and ionic strengths.
Presence of Aggregates in Stock Before setting up crystallization trials, centrifuge the protein-inhibitor complex at high speed (e.g., 14,000 xg for 10-15 minutes at 4°C) to remove any pre-existing aggregates.
Inhibitor-Induced Aggregation If the inhibitor is dissolved in an organic solvent like DMSO, add it to the protein solution slowly while gently mixing to avoid localized high concentrations that can cause precipitation. Ensure the final concentration of the organic solvent is low (typically <5%).
Disulfide Bond Formation If the Ag85 isoform has surface-exposed cysteines, consider adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the buffer to prevent intermolecular disulfide bonds.
Hydrophobic Interactions Include additives that can reduce non-specific hydrophobic interactions, such as low concentrations of non-denaturing detergents (e.g., 0.1% CHAPS) or small amounts of glycerol (5-10%).
Problem 2: No Crystals or Only Clear Drops

Symptoms:

  • Crystallization drops remain clear after an extended period, indicating the solution is undersaturated.

Possible Causes and Solutions:

CauseRecommended Solution
Protein Concentration Too Low Increase the protein concentration in increments. A pre-crystallization test (PCT) can help determine an appropriate starting concentration range.
Precipitant Concentration Too Low Use a broader range of precipitant concentrations in your screening. If using a commercial screen, you can create a finer grid around the promising but clear conditions.
Suboptimal pH Screen a wider range of pH values. The optimal pH for crystallization may differ from the optimal pH for protein stability.
Need for Nucleation Sites Try seeding techniques. Microseeding or macroseeding with crushed crystals from a previous, less successful experiment can promote nucleation.
Incorrect Temperature Set up crystallization trials at different temperatures (e.g., 4°C and 20°C) as temperature can significantly affect protein solubility and crystal growth.
Problem 3: Poor Crystal Quality (Small, Twinned, or Poor Diffraction)

Symptoms:

  • Crystals are too small for X-ray diffraction, appear as clusters of multiple crystals, or diffract weakly.

Possible Causes and Solutions:

CauseRecommended Solution
Rapid Nucleation and Growth Lower the protein and/or precipitant concentration to slow down the crystallization process. Varying the drop ratio (protein:precipitant) can also fine-tune the equilibration rate.
Suboptimal Growth Conditions Perform additive screening around the initial hit condition. Small molecules, salts, or detergents can sometimes improve crystal packing and diffraction quality.
Crystal Dehydration Controlled dehydration of the crystal can sometimes improve diffraction. This can be achieved by briefly exposing the crystal to a solution with a higher precipitant concentration or to air.[9]
Presence of Flexible Regions If the protein has known flexible loops, consider protein engineering to remove or mutate these regions to create a more rigid molecule that is more amenable to crystallization.
Cryo-Cooling Issues Optimize the cryoprotectant solution to prevent ice formation during flash-cooling, which can damage the crystal lattice and degrade diffraction.

Experimental Protocols

Protocol 1: Purification of Recombinant Ag85B

This protocol is adapted from methods for purifying recombinant mycobacterial proteins.

1. Expression:

  • Clone the Ag85B gene into an expression vector (e.g., pET series) with a purification tag (e.g., 6xHis-tag).
  • Transform the plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow the bacterial culture in Luria-Bertani (LB) or Terrific Broth (TB) medium at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5-1 mM) and continue to grow the culture at a lower temperature (e.g., 16-22°C) overnight to improve protein solubility.

2. Lysis and Initial Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and 5 mM β-mercaptoethanol).
  • Lyse the cells by sonication on ice.
  • Centrifuge the lysate at high speed to pellet the cell debris.

3. Immobilized Metal Affinity Chromatography (IMAC):

  • Load the clarified supernatant onto a Ni-NTA or other suitable IMAC resin.
  • Wash the column with the lysis buffer to remove unbound proteins.
  • Elute the His-tagged Ag85B protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-300 mM).

4. Tag Cleavage and Further Purification (Optional but Recommended):

  • If a cleavable tag was used, dialyze the eluted protein against a buffer compatible with the specific protease (e.g., TEV or Thrombin) and add the protease.
  • Perform a second IMAC step (reverse IMAC) to remove the cleaved tag and the tagged protease. The flow-through will contain the purified Ag85B.

5. Size-Exclusion Chromatography (SEC):

  • As a final polishing step, load the protein onto a size-exclusion chromatography column (e.g., Superdex 75 or 200) equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). This step is crucial for removing any remaining aggregates and ensuring a homogenous protein sample for crystallization.
  • Analyze the fractions by SDS-PAGE to confirm purity.

6. Concentration and Storage:

  • Pool the fractions containing pure, monomeric Ag85B and concentrate the protein to the desired concentration for crystallization (typically 5-25 mg/mL).
  • Flash-freeze aliquots in liquid nitrogen and store at -80°C.

Protocol 2: Co-crystallization of Ag85C with Ebselen using Hanging Drop Vapor Diffusion

This protocol is based on reported successful co-crystallization conditions.[4]

1. Preparation of the Protein-Inhibitor Complex:

  • Thaw an aliquot of purified Ag85C on ice.
  • Prepare a stock solution of ebselen in DMSO (e.g., 10-40 mM).
  • Add the ebselen stock solution to the Ag85C protein solution to achieve a final protein concentration of approximately 4.0-5.1 mg/mL and a protein-to-inhibitor molar ratio of 1:1.1.[4]
  • Incubate the mixture on ice for at least 15 minutes to allow for complex formation.[4]
  • Centrifuge the complex at high speed for 10-15 minutes at 4°C to remove any precipitate.

2. Setting up the Crystallization Plate:

  • Use a 24-well or 96-well crystallization plate.
  • Pipette the reservoir solution into the wells. A successful condition for the Ag85C-ebselen complex is 0.1 M sodium acetate trihydrate, pH 4.5, and 25% (w/v) polyethylene glycol 3350.[9] For an adamantyl ebselen derivative, a successful condition was 0.1 M BIS-TRIS pH 5.5, and 25% w/v polyethylene glycol 3,350.[4]
  • Pipette a small volume (e.g., 1 µL) of the protein-inhibitor complex onto a siliconized glass coverslip.
  • Pipette an equal volume (1 µL) of the reservoir solution into the protein drop.
  • Invert the coverslip over the reservoir and seal it with vacuum grease to create a hanging drop.

3. Incubation and Crystal Monitoring:

  • Incubate the plate at a constant temperature (e.g., 16°C or 20°C).[4]
  • Monitor the drops periodically under a microscope for crystal growth over several days to weeks.

Quantitative Data Summary

The following tables summarize the quantitative data for successful co-crystallization experiments with Ag85C and its inhibitors. Data for Ag85A and Ag85B with inhibitors are less commonly reported in detail.

Table 1: Co-crystallization Conditions for Ag85C with Ebselen and Derivatives

ParameterAg85C with EbselenAg85C with Azido EbselenAg85C with Adamantyl Ebselen
Protein Concentration 5.1 mg/mL[9]4.2 mg/mL[4]4.0 mg/mL[4]
Inhibitor Stock 10 mM in DMSO[9]10 mM in DMSO[4]40 mM in DMSO[4]
Protein:Inhibitor Ratio 1:1.1 (molar)[4]1:1.1 (molar)[4]1:1.1 (molar)[4]
Precipitant Solution 0.1 M NaOAc pH 4.5, 25% PEG 3350[9]0.1 M NH4OAc, 0.05 M HEPES pH 7.5, 12.5% PEG 3350[4]0.1 M BIS-TRIS pH 5.5, 25% PEG 3350[4]
Crystallization Method Hanging Drop Vapor Diffusion[9]Hanging Drop Vapor Diffusion[4]Hanging Drop Vapor Diffusion[4]
Temperature Not specified16°C[4]16°C[4]
Incubation Time Not specified1 week[4]4 days[4]

Table 2: Co-crystallization Conditions for Ag85C with Other Compounds

ParameterAg85C with IodoacetamideAg85C with p-chloromercuribenzoic acid
Protein Concentration 5.5 mg/mL[9]6.2 mg/mL[9]
Ligand Concentration 50 mM[9]1.4-fold molar excess[9]
Precipitant Solution 0.2 M Li2SO4, 0.1 M Bis-Tris pH 5.5, 25% PEG 3350[9]0.1 M NaOAc pH 4.5, 25% PEG 3350[9]
Crystallization Method Hanging Drop Vapor Diffusion[9]Hanging Drop Vapor Diffusion[9]
Temperature Room Temperature (incubation)[9]Not specified
Incubation Time Not specifiedNot specified

Visualizations

Experimental Workflow for Co-crystallization

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_analysis Analysis protein_purification Ag85 Protein Purification (IMAC, SEC) complex_formation Protein-Inhibitor Complex Formation protein_purification->complex_formation inhibitor_prep Inhibitor Stock Preparation (e.g., in DMSO) inhibitor_prep->complex_formation screening Crystallization Screening (Hanging Drop Vapor Diffusion) complex_formation->screening incubation Incubation (Controlled Temperature) screening->incubation monitoring Crystal Monitoring incubation->monitoring harvesting Crystal Harvesting & Cryo-protection monitoring->harvesting Crystals Formed diffraction X-ray Diffraction Data Collection harvesting->diffraction structure Structure Solution & Refinement diffraction->structure troubleshooting_workflow start Co-crystallization Experiment outcome Observe Drops start->outcome clear_drops Clear Drops (Undersaturated) outcome->clear_drops No Change precipitate Amorphous Precipitate (Oversaturated) outcome->precipitate Precipitation poor_crystals Poor Crystals (Small, Twinned) outcome->poor_crystals Microcrystals good_crystals Good Crystals (Success!) outcome->good_crystals Diffraction-quality Crystals action_clear Increase Protein/Inhibitor Conc. Increase Precipitant Conc. Try Seeding clear_drops->action_clear action_precipitate Decrease Protein/Inhibitor Conc. Decrease Precipitant Conc. Optimize Buffer (pH, Additives) precipitate->action_precipitate action_poor Additive Screening Slower Equilibration Optimize Temperature poor_crystals->action_poor action_clear->start Re-screen action_precipitate->start Re-screen action_poor->start Optimize allosteric_inhibition Ag85C_active Active Ag85C Catalytic Triad (S124, E228, H260) Intact Kinked α9 Helix Covalent_Complex Ag85C-Ebselen Complex Cys209 Covalently Modified Ag85C_active->Covalent_Complex Mycolyltransferase_Activity Mycolyltransferase Activity Ag85C_active->Mycolyltransferase_Activity Ebselen Ebselen Ebselen->Covalent_Complex Binds to Cys209 Ag85C_inactive Inactive Ag85C Disrupted Catalytic Triad Straightened α9 Helix Covalent_Complex->Ag85C_inactive Conformational Change No_Activity Inhibition of Cell Wall Synthesis Ag85C_inactive->No_Activity

References

Validation & Comparative

Comparative Analysis of Antigen 85 (Ag85) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Antigen 85 (Ag85) complex, comprising three homologous proteins (Ag85A, Ag85B, and Ag85C), is a crucial enzyme complex in Mycobacterium tuberculosis responsible for the biosynthesis of mycolic acids, essential components of the bacterial cell wall.[1][2] This makes the Ag85 complex a prime target for the development of novel anti-tuberculosis drugs. This guide provides a comparative analysis of various inhibitors targeting the Ag85 complex, supported by available experimental data and detailed methodologies to aid researchers in drug discovery and development.

Inhibitory Activity: A Comparative Overview

The following table summarizes the quantitative data for various Ag85 inhibitors. It is important to note that for some compounds, particularly those identified through computational screening, experimental IC50 values against the purified enzyme are not yet available in published literature.

InhibitorTarget(s)IC50/KiMIC (M. tuberculosis)Mechanism of Action
Ebselen Ag85 ComplexIC50: ~0.5 µM to >100 µM (Ag85C, derivative dependent)[3]; Ki: 63 nM (Ag85C)[4]20 µg/mL[3][5]Covalent, allosteric inhibition[5][6][7]
I3-AG85 Primarily Ag85CNot Reported200 µM (MDR/XDR strains)[1][8]Binds to Ag85C, disrupting TDM synthesis[1][8]
6-azido-6-deoxytrehalose (ADT) Ag85A, Ag85B, Ag85CNot Reported200 µg/mL (M. aurum)[8]Substrate analog[8]
Selamectin Ag85 Complex (Predicted)Not ReportedNot ReportedComputationally predicted to bind to the active site
Imatinib Ag85 Complex (Predicted)Not ReportedNot ReportedComputationally predicted to bind to the active site
Eltrombopag Ag85 Complex (Predicted)Not ReportedNot ReportedComputationally predicted to bind to the active site

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of inhibitory activities. Below are protocols for two common assays used to evaluate Ag85 inhibition.

Fluorescence-Based Mycolyltransferase Assay

This assay continuously monitors the mycolyltransferase activity of Ag85 enzymes using a fluorogenic substrate.[5][7]

Materials:

  • Recombinant Ag85C enzyme

  • Resorufin butyrate (acyl donor)

  • Trehalose (acyl acceptor)

  • Test inhibitor compound

  • Assay buffer: 50 mM sodium phosphate, pH 7.5[5]

  • DMSO (for dissolving inhibitor)

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of the test inhibitor to the wells. Include a control with no inhibitor.

  • Add the recombinant Ag85C enzyme to each well and incubate for a specified time at 37°C to allow for inhibitor binding.[5]

  • Initiate the enzymatic reaction by adding resorufin butyrate and trehalose.

  • Monitor the increase in fluorescence (λex = 500 nm, λem = 593 nm) at 37°C.[5][7] The production of resorufin from the hydrolysis of resorufin butyrate by Ag85C results in a fluorescent signal.

  • The initial reaction velocities are calculated from the linear phase of the fluorescence curve.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Radiometric Mycolyltransferase Assay

This assay measures the incorporation of a radiolabeled substrate into the product, providing a direct measure of enzyme activity.[7]

Materials:

  • Recombinant Ag85C enzyme

  • Trehalose monomycolate (TMM) (acyl donor)

  • [U-14C] trehalose (acyl acceptor)[7]

  • Test inhibitor compound

  • Assay buffer

  • Scintillation vials and fluid

  • Thin-layer chromatography (TLC) equipment

Procedure:

  • Prepare a reaction mixture containing the assay buffer, TMM, and [U-14C] trehalose.

  • Add the test inhibitor at various concentrations. A no-inhibitor control is included.

  • Add the Ag85C enzyme to initiate the reaction.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction (e.g., by heat inactivation or addition of a quenching solution).

  • Extract the lipids from the reaction mixture.

  • Separate the radiolabeled product (trehalose dimycolate - TDM) from the substrate using TLC.

  • Quantify the radioactivity in the TDM spot using a scintillation counter.

  • Calculate the percentage of inhibition based on the reduction in TDM formation in the presence of the inhibitor compared to the control.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the mechanism of action of ebselen and a general workflow for screening Ag85 inhibitors.

G Mechanism of Ebselen Inhibition on Ag85C cluster_Ag85C Ag85C Enzyme Active_Site Active Site (Catalytic Triad: Ser124, Glu228, His260) Inactive_Enzyme Inactive_Enzyme Active_Site->Inactive_Enzyme Inhibition of Mycolyltransferase Activity Cys209 Cys209 Cys209->Active_Site Conformational Change (Disrupts H-bond network) Ebselen Ebselen Ebselen->Cys209 Covalent Modification (Selenenylsulfide bond)

Caption: Covalent allosteric inhibition of Ag85C by ebselen.

G General Workflow for Ag85 Inhibitor Screening Start Compound Library Assay High-Throughput Screening (HTS) Start->Assay Primary_Hits Primary Hits Assay->Primary_Hits Activity Detected Assay->Inactive No Activity Dose_Response Dose-Response and IC50 Determination Primary_Hits->Dose_Response Lead_Compounds Lead Compounds Dose_Response->Lead_Compounds Mechanism_Studies Mechanism of Action Studies Lead_Compounds->Mechanism_Studies Final_Candidate Optimized Inhibitor Mechanism_Studies->Final_Candidate

Caption: A typical workflow for identifying and characterizing Ag85 inhibitors.

References

The Evolving Landscape of Tuberculosis Treatment: A Comparative Analysis of Antigen 85 Inhibitors Against Drug-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

The persistent global threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (M. tuberculosis) necessitates the urgent development of novel therapeutic strategies. One promising avenue of research focuses on the inhibition of the Antigen 85 (Ag85) complex, a family of enzymes crucial for the biosynthesis of the mycobacterial cell wall. This guide provides a comparative overview of the efficacy of emerging Ag85 inhibitors against drug-resistant M. tuberculosis strains, supported by experimental data, detailed methodologies, and a visualization of the underlying mechanism of action.

The Critical Role of the Antigen 85 Complex

The Ag85 complex, comprising three proteins (Ag85A, Ag85B, and Ag85C), plays a pivotal role in the final stages of mycobacterial cell wall synthesis.[1] These mycolyltransferases catalyze the transfer of mycolic acids from trehalose monomycolate (TMM) to the arabinogalactan-peptidoglycan complex, forming the essential structural component mycolyl-arabinogalactan (mAG).[2] They also catalyze the formation of trehalose dimycolate (TDM), a cord factor crucial for the virulence and persistence of M. tuberculosis.[3] By inhibiting the Ag85 complex, these novel therapeutic agents disrupt the integrity of the cell wall, rendering the bacterium more susceptible to host immune responses and other antimicrobial drugs.[1]

Comparative Efficacy of Ag85 Inhibitors

The following table summarizes the in vitro efficacy of two notable Ag85 inhibitors, I3-AG85 and ebselen , against various drug-resistant M. tuberculosis strains. The data is presented as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium.

InhibitorM. tuberculosis StrainResistance ProfileMIC (μM)MIC (μg/mL)Reference
I3-AG85 H37RvDrug-Susceptible200~62.5[3]
MDR 1RIF, INH, STR, EMB, PZA200~62.5[3]
MDR 2RIF, INH, STR, EMB200~62.5[3]
MDR 3RIF, INH, STR, EMB200~62.5[3]
MDR 4RIF, INH, STR, EMB, PZA200~62.5[3]
MDR 5RIF, INH, STR, EMB, PZA200~62.5[3]
MDR 6RIF, INH200~62.5[3]
MDR 7RIF, INH, STR, EMB200~62.5[3]
XDR 1RIF, INH, STR, EMB, PZA, KAN, OFL200~62.5[3]
XDR 2RIF, INH, STR, EMB, KAN, OFL200~62.5[3]
XDR 3RIF, INH, STR, EMB, PZA, KAN, OFL200~62.5[3]
Ebselen Drug-Sensitive Strains--20[4]
Multidrug-Resistant StrainsRIF, INH-20[4]

RIF: Rifampicin, INH: Isoniazid, STR: Streptomycin, EMB: Ethambutol, PZA: Pyrazinamide, KAN: Kanamycin, OFL: Ofloxacin

Key Observation: The novel inhibitor I3-AG85 demonstrates consistent efficacy across a broad panel of MDR and XDR M. tuberculosis strains, with a uniform MIC of 200 μM.[3] This suggests that its mechanism of action is distinct from that of current first- and second-line anti-TB drugs, making it a promising candidate for treating drug-resistant infections. Ebselen also shows activity against both drug-sensitive and multidrug-resistant strains with an MIC of 20 µg/mL.[4]

Mechanism of Action: Disrupting Cell Wall Synthesis

Ag85 inhibitors function by blocking the mycolyltransferase activity of the Ag85 complex. This disruption prevents the formation of TDM and the attachment of mycolic acids to the arabinogalactan core, leading to a compromised cell wall structure.

Ag85_Inhibition_Pathway cluster_synthesis Mycolic Acid Synthesis cluster_activation Activation & Transport cluster_ag85 Ag85 Complex Activity cluster_inhibition Inhibition FAS_I Fatty Acid Synthase I FAS_II Fatty Acid Synthase II FAS_I->FAS_II Mycolic_Acids Mycolic Acids FAS_II->Mycolic_Acids TMM Trehalose Monomycolate (TMM) Mycolic_Acids->TMM Activation Trehalose Trehalose Trehalose->TMM Ag85 Ag85 Complex (Ag85A, B, C) TMM->Ag85 TDM Trehalose Dimycolate (TDM) (Cord Factor) Ag85->TDM Mycolyl transfer mAG Mycolyl-Arabinogalactan (mAG) Ag85->mAG Mycolyl transfer Cell_Wall Mycobacterial Cell Wall TDM->Cell_Wall mAG->Cell_Wall Ag85_Inhibitors Ag85 Inhibitors (e.g., I3-AG85, Ebselen) Ag85_Inhibitors->Ag85 Inhibits

Caption: Mechanism of action of Ag85 inhibitors in M. tuberculosis.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of novel antimicrobial compounds. The Resazurin Microtiter Assay (REMA) is a widely used, simple, and cost-effective colorimetric method for assessing the susceptibility of M. tuberculosis.[5][6]

Resazurin Microtiter Assay (REMA) Protocol

1. Preparation of Media and Reagents:

  • Prepare Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid-albumin-dextrose-catalase).[5]

  • Prepare a 0.02% (w/v) stock solution of resazurin sodium salt in sterile distilled water and filter-sterilize. Store at 4°C for up to one week.[5][7]

  • Prepare stock solutions of the test compounds (e.g., I3-AG85, ebselen) in an appropriate solvent (e.g., DMSO) and create serial twofold dilutions in the 7H9 broth.

2. Inoculum Preparation:

  • Culture M. tuberculosis strains (drug-susceptible and resistant) in 7H9 broth to mid-log phase.

  • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

  • Dilute the adjusted inoculum 1:20 in 7H9 broth.[5]

3. Assay Procedure:

  • Dispense 100 µL of the appropriate drug dilutions into the wells of a 96-well microtiter plate. Include drug-free wells as growth controls and wells with media only as sterility controls.

  • Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control wells.

  • Seal the plates in a plastic bag and incubate at 37°C.[7]

4. Reading and Interpretation:

  • After 7-8 days of incubation, add 30 µL of the resazurin solution to each well.[5][7]

  • Re-incubate the plates overnight at 37°C.

  • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.[7]

  • The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[5]

Conclusion and Future Directions

The data presented here highlight the potential of Ag85 inhibitors as a novel class of therapeutics for combating drug-resistant tuberculosis. The consistent activity of compounds like I3-AG85 against a wide range of MDR and XDR strains is particularly encouraging.[3] Further research, including in vivo efficacy studies and structure-activity relationship analyses, is crucial to advance these promising inhibitors through the drug development pipeline. The development of new agents targeting the Ag85 complex offers a beacon of hope in the global fight against this devastating disease.

References

A Comparative Analysis of the Active Sites of Mycobacterium tuberculosis Antigen 85A, 85B, and 85C

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural nuances of the mycolyltransferases essential for mycobacterial cell wall biosynthesis, providing critical insights for tuberculosis drug development.

The Antigen 85 (Ag85) complex, comprising three homologous proteins—Ag85A, Ag85B, and Ag85C—plays a pivotal role in the biosynthesis of the unique and complex cell wall of Mycobacterium tuberculosis. These enzymes are responsible for the mycolyltransferase activity that synthesizes trehalose dimycolate (TDM), a key virulence factor, and attaches mycolic acids to the arabinogalactan core.[1][2][3][4] Given their essential role and extracellular location, the Ag85 proteins are attractive targets for novel anti-tubercular drug development.[5][6][7] This guide provides a detailed structural comparison of the active sites of Ag85A, Ag85B, and Ag85C, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Overall Structural Homology: A Tale of Three Siblings

X-ray crystallography has revealed that Ag85A, Ag85B, and Ag85C share a remarkable degree of structural similarity, all adopting an α/β-hydrolase fold.[2][3] The backbone root mean square deviation (RMSD) between the isoforms is approximately 0.9–1.3 Å, indicating that their three-dimensional structures are virtually identical.[5] This high level of conservation extends to the active site, suggesting a shared fundamental catalytic mechanism.[1][8][9]

The catalytic machinery resides within a well-defined active site pocket. A key feature is a hydrophobic pocket and a tunnel, approximately 21 Å in length, which is proposed to be the binding site for the long acyl chain of the trehalose monomycolate (TMM) substrate.[2]

The Catalytic Triad: A Conserved Core

At the heart of the mycolyltransferase activity lies a classic catalytic triad of serine, histidine, and glutamate residues. These residues are strictly conserved across Ag85A, Ag85B, and Ag85C, underscoring their fundamental role in catalysis.[2][3][10]

ResidueAg85A (PDB: 1SFR)Ag85B (PDB: 1F0N)Ag85C (PDB: 1DQZ)Role in Catalysis
Serine Ser124Ser124Ser124The nucleophile that attacks the carbonyl carbon of the acyl donor (TMM), forming a covalent acyl-enzyme intermediate.
Histidine His260His260His260Acts as a general base, accepting a proton from Ser124 to increase its nucleophilicity.
Glutamate Glu228Glu228Glu228Stabilizes the positive charge on the protonated histidine, completing the catalytic triad relay system.

Table 1: Conservation of the Catalytic Triad Residues across Ag85 Isoforms.

The spatial arrangement of this triad is crucial for the enzymatic reaction, which is proposed to follow a double-displacement (ping-pong) mechanism involving the formation of an acyl-enzyme intermediate.[11][12] The oxyanion hole, which stabilizes the tetrahedral intermediate formed during catalysis, is composed of the backbone amides of residues corresponding to Leu40 and Met125 in Ag85C.[2]

Beyond the Catalytic Triad: Subtle Differences Dictate Specificity

Despite the near-identical nature of their catalytic triads and overall active site architecture, the three Ag85 isoforms exhibit distinct differences in their enzymatic activity and substrate preference.[5] Ag85C is generally the most active isoform, particularly in transferring mycolates to free trehalose to form TMM.[5] In contrast, Ag85A is more efficient at utilizing TMM as both a donor and an acceptor to synthesize TDM.[5] Ag85B consistently shows the lowest mycolyltransferase activity, estimated to be 10- to 20-fold less than Ag85C.[5][13]

These functional distinctions are not governed by the core active site residues but rather by amino acid variations in regions distal to the catalytic triad, particularly within a secondary, lower-homology carbohydrate-binding site.[5]

FeatureAg85AAg85BAg85CImpact on Function
Overall Activity ModerateLow (10-20 fold less than Ag85C)HighAg85C is the most efficient mycolyltransferase overall.[5][13]
Substrate Preference TMM to TDMLess active with all substratesFree trehalose to TMMAg85A preferentially synthesizes TDM, while Ag85C is more adept at forming TMM from free trehalose.[5]
Key Variable Residues Met159, Gly160, Phe232Met159, Gly160, Phe232Trp157, Trp158, Leu232These residues are located near a secondary binding site and influence substrate selectivity and catalytic efficiency. Mutating these residues in Ag85A/B to match Ag85C increases their activity.[5]
Carbohydrate Binding Pocket 100% conserved among all three100% conserved among all three100% conserved among all threeThe primary carbohydrate binding site is identical, highlighting the role of secondary sites in determining specificity.[8]

Table 2: Comparative Enzymatic Properties and Key Residue Differences of Ag85 Isoforms.

Site-directed mutagenesis studies have confirmed the importance of these non-catalytic residues. For instance, mutating Trp158 in Ag85C to alanine resulted in a 10-fold reduction in activity, bringing it to a level comparable with Ag85B.[5] Conversely, introducing the Ag85C-specific residues (M159W, G160W, and F232L) into Ag85A or Ag85B led to a 2- to 10-fold enhancement in their activity.[5]

Experimental Methodologies

The structural and functional characterization of the Ag85 active sites has been achieved through a combination of powerful biochemical and biophysical techniques.

X-ray Crystallography

Protocol:

  • Protein Expression and Purification: The genes encoding Ag85A, Ag85B, and Ag85C are cloned into an expression vector (e.g., pET series) and transformed into E. coli. The proteins are typically expressed as His-tagged fusions to facilitate purification by immobilized metal affinity chromatography (IMAC).

  • Crystallization: Purified proteins are concentrated and subjected to crystallization screening using vapor diffusion methods (hanging or sitting drop). Various precipitants, buffers, and additives are screened to find conditions that yield diffraction-quality crystals.

  • Data Collection: Crystals are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a suitable detector.

  • Structure Solution and Refinement: The crystal structure is solved using molecular replacement, with a known homologous structure as a search model. The model is then refined against the experimental data to yield the final atomic coordinates. For inhibitor-bound structures, the ligand is modeled into the electron density maps.[1][2]

Enzyme Activity Assays

Protocol (Thin-Layer Chromatography - TLC):

  • Reaction Setup: The assay mixture contains the purified Ag85 enzyme, a radiolabeled acyl donor (e.g., [¹⁴C]-TMM), and an acceptor substrate (e.g., trehalose or unlabeled TMM) in a suitable buffer.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Lipid Extraction: The reaction is stopped, and the lipids are extracted using an organic solvent system (e.g., chloroform/methanol).

  • TLC Analysis: The extracted lipids are spotted onto a TLC plate and developed in a solvent system (e.g., chloroform/methanol/water).

  • Detection: The radiolabeled lipid products (e.g., [¹⁴C]-TDM) are visualized by autoradiography or phosphorimaging and quantified.[5]

Protocol (Mass Spectrometry - MS):

  • Reaction Setup: A non-radiolabeled acyl donor (e.g., trehalose dihexanoate - TDH) and acceptor (trehalose) are incubated with the Ag85 enzyme.

  • Analysis: Aliquots are taken at various time points, and the reaction is quenched. The formation of the product (trehalose monohexanoate - TMH) is monitored directly by electrospray ionization mass spectrometry (ESI-MS).[5][14] This method allows for precise kinetic analysis.

Visualizing the Ag85 Relationship and Experimental Logic

The following diagrams illustrate the relationship between the Ag85 isoforms and a typical workflow for their comparative analysis.

Ag85_Relationship cluster_Ag85 Antigen 85 Complex cluster_Properties Structural & Functional Properties Ag85A Ag85A (fbpA) Structure α/β-hydrolase fold (Highly Conserved) Ag85A->Structure Ag85B Ag85B (fbpB) Ag85B->Structure Ag85C Ag85C (fbpC) Ag85C->Structure ActiveSite Conserved Catalytic Triad (Ser, His, Glu) Structure->ActiveSite contains Specificity Differential Substrate Specificity & Activity Levels ActiveSite->Specificity influenced by non-active site residues Experimental_Workflow cluster_Expression Protein Production cluster_Analysis Comparative Analysis Cloning Gene Cloning (fbpA, fbpB, fbpC) Expression Protein Expression (E. coli) Cloning->Expression Purification IMAC Purification Expression->Purification Crystallography X-ray Crystallography Purification->Crystallography yields ActivityAssay Enzyme Activity Assays (TLC, MS) Purification->ActivityAssay for StructuralData StructuralData Crystallography->StructuralData 3D Structures (Active Site Conformation) Mutagenesis Site-Directed Mutagenesis ActivityAssay->Mutagenesis guides FunctionalData FunctionalData ActivityAssay->FunctionalData Kinetic Data (Substrate Specificity) Mutagenesis->FunctionalData

References

Comparative Analysis of Ag85 Inhibitor Cross-Reactivity with other Mycobacterial Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the exploration of novel drug targets and the development of specific inhibitors. The Antigen 85 (Ag85) complex, a family of mycolyltransferases essential for the biosynthesis of the mycobacterial cell wall, represents a promising target. This guide provides a comparative analysis of the cross-reactivity of known Ag85 inhibitors with other key mycobacterial enzymes, supported by available experimental data and detailed protocols to aid in the discovery and development of selective anti-tubercular agents.

Executive Summary

This guide focuses on two prominent inhibitors of the Ag85 complex: ebselen , a promiscuous covalent inhibitor, and I3-AG85 , a more specific, non-covalent inhibitor. While both effectively target the Ag85 complex, their off-target profiles within the mycobacterial proteome differ significantly. Ebselen exhibits cross-reactivity with other thiol-containing enzymes, such as thioredoxin reductase and L,d-transpeptidase 2. In contrast, I3-AG85 demonstrates a higher degree of selectivity for the Ag85 complex, highlighting its potential for more targeted therapeutic applications. Understanding these cross-reactivity profiles is crucial for predicting potential off-target effects, mechanisms of action, and the development of next-generation inhibitors with improved selectivity.

Data Presentation: Inhibitor Specificity Profile

The following table summarizes the known inhibitory activities of ebselen and I3-AG85 against the Ag85 complex and other selected mycobacterial enzymes. It is important to note that the data is compiled from various studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.

InhibitorPrimary TargetOther Mycobacterial Enzymes TestedIC50 / ActivityReference
Ebselen Ag85 Complex (A, B, C)Thioredoxin Reductase (TrxR)Active, covalent modification[1]
L,d-transpeptidase 2 (LdtMt2)Potent inhibitor[1]
Ag85Ck_inact/K_I = 0.306 µM⁻¹min⁻¹[2]
I3-AG85 Ag85 Complex (specifically Ag85C)Ag85ANo significant binding observed[3]
General Mycobacterial Growth (M. tuberculosis H37Rv)MIC = 12.5 µM[4]

Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are key indicators of inhibitor potency. A lower value indicates higher potency. k_inact/K_I is a measure of the efficiency of an irreversible inhibitor. The lack of comprehensive, standardized screening of these inhibitors against a broad panel of mycobacterial enzymes is a current knowledge gap.

Experimental Protocols

To facilitate further research and standardized comparison, detailed methodologies for key experiments are provided below.

Heterologous Expression and Purification of Mycobacterial Enzymes

A robust method for obtaining pure and active enzymes is fundamental for in vitro inhibition assays. The following is a generalized protocol for the expression of mycobacterial proteins in E. coli.

Workflow for Enzyme Expression and Purification

G cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Clone Clone Gene of Interest into Expression Vector (e.g., pET vector) Transform Transform Vector into E. coli Expression Strain (e.g., BL21(DE3)) Clone->Transform Culture Grow E. coli Culture to Mid-Log Phase Transform->Culture Induce Induce Protein Expression (e.g., with IPTG) Culture->Induce Harvest Harvest Cells by Centrifugation Induce->Harvest Lyse Cell Lysis (e.g., sonication) Harvest->Lyse Clarify Clarify Lysate by Centrifugation Lyse->Clarify Purify Purify Protein (e.g., Ni-NTA Chromatography for His-tagged proteins) Clarify->Purify Assay Enzyme Inhibition Assay Purify->Assay

Caption: Workflow for heterologous expression and purification of mycobacterial enzymes.

Methodology:

  • Cloning: The gene of interest is amplified from M. tuberculosis genomic DNA and cloned into a suitable expression vector, often containing a purification tag such as a polyhistidine (His)-tag.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: A starter culture is grown overnight and used to inoculate a larger volume of culture medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.

  • Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization. The lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a chromatography column (e.g., Ni-NTA for His-tagged proteins). The protein is washed and then eluted using a gradient of imidazole.

  • Quality Control: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a protein assay (e.g., Bradford or BCA). The activity of the purified enzyme should be confirmed before use in inhibition assays.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified mycobacterial enzyme.

Experimental Workflow for IC50 Determination

G cluster_prep Assay Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis Inhibitor Prepare Serial Dilutions of Inhibitor Mix Mix Enzyme and Inhibitor (Pre-incubation) Inhibitor->Mix Enzyme Prepare Enzyme Solution Enzyme->Mix Substrate Prepare Substrate Solution Initiate Initiate Reaction with Substrate Substrate->Initiate Mix->Initiate Measure Measure Reaction Rate (e.g., spectrophotometrically) Initiate->Measure Plot Plot % Inhibition vs. [Inhibitor] Measure->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: General workflow for determining the IC50 of an inhibitor.

Methodology:

  • Reagents:

    • Purified enzyme

    • Enzyme-specific substrate

    • Assay buffer (optimized for the specific enzyme)

    • Inhibitor stock solution (typically in DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure: a. Prepare serial dilutions of the inhibitor in the assay buffer. b. To each well of a 96-well plate, add the assay buffer, the inhibitor dilution, and the enzyme solution. Include controls with no inhibitor (100% activity) and no enzyme (background). c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. d. Initiate the reaction by adding the substrate to all wells. e. Immediately begin monitoring the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. f. Calculate the initial reaction velocity for each inhibitor concentration. g. Determine the percent inhibition for each concentration relative to the no-inhibitor control. h. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The mechanism of action of an inhibitor provides critical insights into its potential for cross-reactivity.

Mechanism of Ebselen Inhibition

Ebselen is a covalent inhibitor that targets a cysteine residue near the active site of Ag85C. This modification induces a conformational change that disrupts the catalytic triad, leading to enzyme inactivation. Its reactivity with cysteine residues explains its cross-reactivity with other cysteine-containing enzymes like thioredoxin reductase.

G Ebselen Ebselen Ag85C_active Active Ag85C (Cys209) Ebselen->Ag85C_active Covalent Modification TrxR Thioredoxin Reductase (Active Site Cys) Ebselen->TrxR Covalent Modification LdtMt2 L,d-transpeptidase 2 (Active Site Cys) Ebselen->LdtMt2 Covalent Modification Ag85C_inactive Inactive Ag85C (Conformational Change) Ag85C_active->Ag85C_inactive Inhibition TrxR_inactive Inactive TrxR TrxR->TrxR_inactive Inhibition LdtMt2_inactive Inactive LdtMt2 LdtMt2->LdtMt2_inactive Inhibition G I3_AG85 I3-AG85 Ag85C_binding_site Ag85C Binding Pocket I3_AG85->Ag85C_binding_site Non-covalent Binding Other_enzymes Other Mycobacterial Enzymes I3_AG85->Other_enzymes No Significant Binding Ag85C_inhibited Inhibited Ag85C Ag85C_binding_site->Ag85C_inhibited Inhibition

References

Ebselen: A Potent Covalent Inhibitor of Mycobacterium tuberculosis Antigen 85 Complex for Novel Anti-TB Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel drug targets and inhibitory mechanisms. The Antigen 85 (Ag85) complex, a family of essential mycolyltransferases (Ag85A, Ag85B, and Ag85C) responsible for the biosynthesis of the mycobacterial cell wall, has emerged as a promising target. This guide provides a comparative analysis of Ebselen, a potent inhibitor of the Ag85 complex, alongside other potential inhibitors, supported by experimental data and detailed protocols.

Comparative Analysis of Ag85 Complex Inhibitors

Ebselen has been identified as a significant inhibitor of the Mtb Ag85 complex.[1][2][3][4] Its unique mechanism of action and proven efficacy in vitro make it a compelling candidate for further development. This section compares the inhibitory potential of Ebselen and its derivatives with other reported compounds targeting the Ag85 complex.

Data Presentation: Inhibitory Potency against Mtb Ag85 Complex

The following table summarizes the available quantitative data for various inhibitors of the Mycobacterium tuberculosis Ag85 complex and whole-cell Mtb growth.

CompoundTargetIC50 (µM)MIC (µg/mL)Mechanism of ActionReference
Ebselen Ag85 Complex0.5 - >100 (Ag85C for derivatives)20Covalent modification of Cys209[2]
Azido-ebselen Ag85CNot explicitly stated, but potentNot explicitly statedCovalent modification of Cys209[5]
Adamantyl-ebselen Ag85CNot explicitly stated, but potentNot explicitly statedCovalent modification of Cys209[5]
I3-AG85 Ag85CNot determinedIdentical for drug-susceptible and resistant strainsBinds to Ag85C, blocking TDM synthesis[6][7][8]

Note: IC50 values for Ebselen derivatives against Ag85C were reported to range from 0.5 µM to >100 µM, but specific values for azido- and adamantyl-ebselen were not provided in the searched literature.[2] MIC values for I3-AG85 were stated to be identical against drug-susceptible H37Rv and resistant Mtb strains, but a specific numerical value was not found in the provided search results.

Mechanism of Action: Ebselen's Unique Covalent Inhibition

Ebselen distinguishes itself through a novel mechanism of covalent, allosteric inhibition.[1][3][4] It forms a covalent selenenylsulfide bond with a conserved, non-catalytic cysteine residue (Cys209) located near the active site of the Ag85 enzymes.[1][3][4] This modification induces a conformational change, disrupting the active site architecture and rendering the enzyme inactive.[1][3][4] This indirect mode of inhibition presents a significant advantage, as it may be less susceptible to the development of resistance through active site mutations.

ebselen_mechanism ActiveSite Active Site (Ser-His-Glu catalytic triad) InactiveEnzyme Inactive Ag85 Enzyme (Disrupted Active Site) Cys209 Cys209 (proximal to active site) Cys209->ActiveSite Ebselen Ebselen Ebselen->Cys209

Ebselen's covalent modification of Cys209 allosterically inactivates the Ag85 enzyme.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key assays used to evaluate the inhibitory activity of compounds against the Ag85 complex.

Fluorescence-Based Enzymatic Assay for Ag85C Inhibition

This assay provides a continuous, real-time measurement of Ag85C enzymatic activity and is suitable for high-throughput screening of inhibitors.

Principle: The assay utilizes a fluorogenic substrate, resorufin butyrate, which is non-fluorescent. In the presence of active Ag85C, the butyrate group is cleaved, releasing the highly fluorescent resorufin molecule. The increase in fluorescence over time is directly proportional to the enzyme's activity. Inhibitors will reduce the rate of fluorescence increase.

Materials:

  • Purified recombinant Ag85C enzyme

  • Resorufin butyrate (substrate)

  • Trehalose (acceptor substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~580-590 nm)

Procedure:

  • Prepare a stock solution of resorufin butyrate in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Add a solution of Ag85C enzyme to all wells except the no-enzyme control.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the resorufin butyrate substrate and trehalose to all wells.

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).

  • Calculate the initial reaction velocities (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Radiometric Mycolyltransferase Assay

This assay directly measures the mycolyltransferase activity of the Ag85 complex by tracking the incorporation of a radiolabeled substrate into its product.

Principle: The assay measures the transfer of a radiolabeled mycolic acid from a donor substrate (e.g., [14C]-trehalose monomycolate - TMM) to an acceptor substrate (e.g., another molecule of TMM to form trehalose dimycolate - TDM). The radiolabeled product is then separated from the substrate by thin-layer chromatography (TLC) and quantified.

Materials:

  • Purified recombinant Ag85 complex enzymes (A, B, or C)

  • [14C]-labeled trehalose or another suitable radiolabeled precursor for TMM synthesis

  • Unlabeled TMM

  • Assay buffer

  • Test compounds (inhibitors)

  • Thin-layer chromatography (TLC) plates (e.g., silica gel)

  • TLC developing solvent system (e.g., chloroform:methanol:water)

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare reaction mixtures containing the assay buffer, Ag85 enzyme, and the test compound at various concentrations.

  • Add the radiolabeled substrate (e.g., [14C]-TMM) to initiate the reaction.

  • Incubate the reactions at 37°C for a specific time period.

  • Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).

  • Extract the lipids from the reaction mixture.

  • Spot the extracted lipids onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system to separate the substrate (TMM) from the product (TDM).

  • Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids.

  • Quantify the radioactivity of the TDM and TMM spots.

  • Calculate the percent inhibition of TDM formation for each inhibitor concentration compared to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Experimental Workflow and Signaling Pathways

Visualizing the experimental process and the underlying biological pathways is essential for a clear understanding of the research.

experimental_workflow cluster_screening Inhibitor Screening & Validation cluster_mechanism Mechanism of Action Studies HTS High-Throughput Screening (e.g., Fluorescence Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Mass_Spec Mass Spectrometry (Covalent Adduct Confirmation) Hit_ID->Mass_Spec Radiometric_Assay Radiometric Mycolyltransferase Assay (Confirmation of TDM Inhibition) Dose_Response->Radiometric_Assay Whole_Cell_Assay Whole-Cell Mtb Growth Inhibition (MIC Determination) Radiometric_Assay->Whole_Cell_Assay Crystallography X-ray Crystallography (Structural Basis of Inhibition) Mass_Spec->Crystallography Mutagenesis Site-Directed Mutagenesis (e.g., Cys209 mutants) Crystallography->Mutagenesis

Workflow for the identification and characterization of Ag85 complex inhibitors.

Conclusion

Ebselen represents a promising lead compound for the development of novel anti-tuberculosis therapeutics targeting the Ag85 complex. Its unique covalent, allosteric mechanism of inhibition offers a potential strategy to circumvent common resistance mechanisms. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate further research and development in this critical area. Future efforts should focus on optimizing the potency and pharmacokinetic properties of Ebselen derivatives and further exploring the potential of other novel inhibitors of the Ag85 complex.

References

A Comparative Guide to New Antigen 85 (Ag85) Inhibitors and Established Anti-Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 13, 2025

This guide provides a comprehensive benchmark of emerging Antigen 85 (Ag85) complex inhibitors against current first-line anti-tuberculosis (TB) drugs. It is intended for researchers, scientists, and drug development professionals engaged in the fight against Mycobacterium tuberculosis (Mtb). This document outlines the comparative efficacy, mechanisms of action, and experimental validation of these novel compounds, offering a data-driven perspective on their potential as next-generation therapeutics.

Executive Summary

The rise of multidrug-resistant tuberculosis necessitates the exploration of novel drug targets. The Ag85 complex, a family of mycolyltransferases (Ag85A, Ag85B, and Ag85C) crucial for the synthesis of the mycobacterial cell wall, represents a promising target.[1][2] Inhibition of the Ag85 complex disrupts the integrity of the cell wall, making the bacterium more susceptible to the host immune system.[1] This guide presents a comparative analysis of new Ag85 inhibitors, such as ebselen and I3-AG85, against standard anti-TB drugs like isoniazid and rifampicin, supported by quantitative data and detailed experimental protocols.

Data Presentation: Comparative Efficacy and Cytotoxicity

The following tables summarize the in vitro efficacy (Minimum Inhibitory Concentration - MIC, and half-maximal inhibitory concentration - IC50) and cytotoxicity (50% cytotoxic concentration - CC50) of selected new Ag85 inhibitors and first-line anti-TB drugs. The Selectivity Index (SI), calculated as the ratio of CC50 to MIC, is provided as a measure of a compound's specificity for the mycobacterium over host cells.

CompoundTarget/Mechanism of ActionMIC (µg/mL) vs. M. tuberculosis H37RvIC50 vs. Target EnzymeCC50 (µM) [Cell Line]Selectivity Index (SI)
New Ag85 Inhibitors
EbselenCovalent, allosteric inhibitor of Ag85 complex[2][3]10 - 20[2][4]~0.063 µM (63 nM) vs. Ag85C[3][5]>200 [Vero, Caco2, MRC-5][6]>10
I3-AG85Binds to Ag85C, disrupts TDM synthesis[7]100 µM (~29 µg/mL)[4]Not explicitly foundNot explicitly foundNot determined
I2-AG85 (analog of I3-AG85)Presumed Ag85 inhibitor250 µM (~72.5 µg/mL)[4]Not explicitly foundNot explicitly foundNot determined
I4-AG85 (analog of I3-AG85)Presumed Ag85 inhibitor50 µM (~14.5 µg/mL)[4]Not explicitly foundNot explicitly foundNot determined
Selamectin (repurposed drug candidate)Computationally predicted to bind Ag85 complex[8]4 - 8 (vs. Mycobacterium genus)[8]Not explicitly foundNot explicitly foundNot determined
First-Line Anti-TB Drugs
IsoniazidInhibits mycolic acid synthesis (InhA)0.025 - 0.05Not Applicable~5,500 [HepG2]>100,000
RifampicinInhibits DNA-dependent RNA polymerase0.05 - 0.1Not Applicable>100 [Vero]>1,000
EthambutolInhibits arabinosyl transferase (cell wall synthesis)0.5 - 2.0Not Applicable>5,000 [Vero]>2,500
PyrazinamideMechanism not fully elucidated, disrupts membrane energetics12.5 - 50Not Applicable>4,000 [Vero]>80

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be interpreted with caution.

Experimental Protocols

In Vitro Enzymatic Assay for Antigen 85C Inhibition

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of Ag85C.

  • Materials : Recombinant Mtb Antigen 85C, test inhibitor compound, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), and a suitable substrate like trehalose 6,6'-di[¹⁴C]octanoate or a fluorogenic substrate like resorufin butyrate.[2][9]

  • Procedure :

    • Prepare serial dilutions of the test inhibitor in a 96-well plate.

    • Add a fixed concentration of recombinant Ag85C enzyme to each well and incubate to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding 10% SDS for radiolabeled assays).[9]

    • Quantify the product formation using an appropriate method (e.g., scintillation counting for radiolabeled substrates or fluorescence measurement for fluorogenic substrates).

    • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

This whole-cell assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

  • Method : Microplate Alamar Blue Assay (MABA) or Resazurin Microtiter Assay (REMA).

  • Materials : M. tuberculosis H37Rv culture, 7H9 broth supplemented with OADC, test compounds, Alamar Blue or Resazurin solution, 96-well microtiter plates.

  • Procedure :

    • Prepare serial dilutions of the test compounds in the 96-well plates.

    • Inoculate the wells with a standardized suspension of M. tuberculosis.

    • Incubate the plates at 37°C for 5-7 days.

    • Add the Alamar Blue or Resazurin solution to each well and incubate for another 24 hours.

    • Determine the MIC as the lowest compound concentration that prevents a color change (from blue to pink), indicating inhibition of bacterial growth.[4]

Cytotoxicity Assay

This assay evaluates the toxicity of the compounds against mammalian cells to determine their therapeutic window.

  • Method : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Materials : Mammalian cell line (e.g., Vero, HepG2, or A549), cell culture medium, test compounds, MTT solution, and a solubilizing agent (e.g., DMSO).

  • Procedure :

    • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

    • Expose the cells to serial dilutions of the test compounds for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

    • Solubilize the formazan crystals with the solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percent cell viability at each compound concentration and determine the CC50 value.[10]

Mandatory Visualization

Ag85_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_inhibition Mechanism of Inhibition TMM Trehalose Monomycolate (TMM) TDM Trehalose Dimycolate (TDM) (Cord Factor) TMM->TDM Mycolyl-transfer mAGP Mycolyl-Arabinogalactan-Peptidoglycan (mAGP) TMM->mAGP Mycolyl-transfer Mycolic_Acids Mycolic Acids Mycolic_Acids->TMM Arabinogalactan Arabinogalactan (AG) Arabinogalactan->mAGP Ag85 Ag85 Complex (Ag85A, B, C) Ag85->TDM Ag85->mAGP New_Inhibitors New Ag85 Inhibitors (e.g., Ebselen, I3-AG85) New_Inhibitors->Ag85 Inhibition Benchmarking_Workflow cluster_invitro In Vitro Evaluation cluster_safety Safety & Selectivity cluster_comparison Comparative Analysis Enzyme_Assay Enzymatic Assay (IC50 vs. Ag85) Whole_Cell_Assay Whole-Cell Assay (MIC vs. M. tuberculosis) Enzyme_Assay->Whole_Cell_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50 vs. Mammalian Cells) Whole_Cell_Assay->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50 / MIC) Cytotoxicity_Assay->Selectivity_Index Data_Comparison Compare with Known Anti-TB Drugs Selectivity_Index->Data_Comparison

References

A Comparative Guide to In Silico and In Vitro Screening of Ag85 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Mycobacterium tuberculosis strains necessitates the exploration of novel therapeutic targets. The antigen 85 (Ag85) complex, a family of mycolyltransferases essential for the synthesis of the mycobacterial cell wall, has emerged as a promising target for new anti-tubercular agents. Both computational (in silico) and laboratory-based (in vitro) screening methods are pivotal in the identification and validation of potent Ag85 inhibitors. This guide provides a comparative analysis of these two approaches, supported by experimental data and detailed methodologies, to aid researchers in the drug discovery pipeline.

Comparing In Silico Predictions with In Vitro Efficacy

The initial phase of drug discovery for Ag85 inhibitors often involves in silico screening to identify promising candidates from large compound libraries. This is followed by in vitro validation to confirm their biological activity. The following table summarizes the performance of select compounds that have been evaluated using both methods.

CompoundTarget ProteinIn Silico MethodPredicted Binding Affinity (kcal/mol)In Vitro AssayIn Vitro Inhibition
EltrombopagAg85AMolecular Docking-10.44--
ImatinibAg85AMolecular Docking-10.70--
SelamectinAg85AMolecular Docking-11.42--
EbselenAg85C--Radiometric Mycolyltransferase AssayIC50 of ~10 µM[1]
I3-AG85Ag85C--Broth CultureMIC against M. tuberculosis
NIH415032Ag85A, B, CMolecular Docking-Mycolyltransferase Inhibition AssayIC90 at 20 µg/ml (53.023 µM)[2]

Note: A direct comparison of a wide range of compounds with both in silico and in vitro data in a single study is limited in the available literature. The data presented is a compilation from multiple sources to illustrate the correlation and discrepancies that can arise between computational predictions and experimental results.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and comparison of results across different studies. Below are generalized methodologies for both in silico and in vitro screening of Ag85 inhibitors.

In Silico Screening Protocol: Molecular Docking
  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the target Ag85 protein (e.g., Ag85A, Ag85B, or Ag85C) is obtained from the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

    • A library of small molecules is prepared by generating their 3D conformations and assigning proper atom types and charges.

  • Molecular Docking:

    • A grid box is defined around the active site of the Ag85 protein to specify the search space for the ligand.

    • Molecular docking software, such as AutoDock Vina, is used to predict the binding poses and affinities of the ligands within the active site of the protein.[3][4] The software employs scoring functions to estimate the free energy of binding.

  • Analysis of Results:

    • The docking results are analyzed to identify ligands with the most favorable binding energies and interactions with key amino acid residues in the active site.

    • The top-ranked compounds are selected for further in vitro validation.

In Vitro Screening Protocol: Radiometric Mycolyltransferase Assay

This assay measures the enzymatic activity of Ag85 by quantifying the transfer of a radiolabeled mycolic acid substrate.[1]

  • Reaction Setup:

    • The reaction mixture is prepared in a suitable buffer (e.g., Tris-HCl) containing the recombinant Ag85 enzyme.

    • Varying concentrations of the test inhibitor, dissolved in a solvent like DMSO, are added to the reaction mixture.

    • A control reaction without the inhibitor is also prepared.

  • Enzymatic Reaction:

    • The reaction is initiated by adding the radiolabeled substrate, such as trehalose monomycolate (TMM) and [U-14C] trehalose.[1]

    • The reaction is incubated at 37°C for a specific period to allow for the enzymatic transfer of the radiolabeled mycolic acid.

  • Quantification and Analysis:

    • The reaction is stopped, and the products are extracted.

    • The amount of radiolabeled trehalose dimycolate (TDM) formed is quantified using a scintillation counter.

    • The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the control. The half-maximal inhibitory concentration (IC50) is then determined.[1]

Visualizing the Workflow and Mechanism

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the underlying biological pathways.

experimental_workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation in_silico_start Large Compound Library virtual_screening Virtual Screening (Molecular Docking) in_silico_start->virtual_screening hit_identification Hit Identification (Binding Energy) virtual_screening->hit_identification in_vitro_assay Enzymatic Assay (e.g., Radiometric) hit_identification->in_vitro_assay Top-ranked candidates ic50_determination IC50/MIC Determination in_vitro_assay->ic50_determination lead_compound Lead Compound ic50_determination->lead_compound

A streamlined workflow for Ag85 inhibitor discovery.

ag85_pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis tmm Trehalose Monomycolate (TMM) ag85 Ag85 Complex (A, B, C) tmm->ag85 tdm Trehalose Dimycolate (TDM) ag85->tdm mycolated_ag Mycolated Arabinogalactan ag85->mycolated_ag cell_wall Cell Wall Integrity tdm->cell_wall arabinogalactan Arabinogalactan arabinogalactan->ag85 mycolated_ag->cell_wall inhibitor Ag85 Inhibitor inhibitor->ag85 Inhibition

The role of Ag85 in mycobacterial cell wall synthesis and its inhibition.

Conclusion

The synergy between in silico and in vitro screening methods is accelerating the discovery of novel inhibitors against the Mycobacterium tuberculosis Ag85 complex. While computational approaches offer a rapid and cost-effective means of identifying potential drug candidates, in vitro assays remain the gold standard for confirming their biological activity and determining their potency.[4] A thorough understanding of both methodologies, coupled with standardized protocols, is essential for the successful development of new and effective treatments for tuberculosis. The data and protocols presented in this guide aim to provide a valuable resource for researchers dedicated to this critical area of drug discovery.

References

Comparative study of Ag85 expression levels in different mycobacterial species.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The Antigen 85 (Ag85) complex, a family of highly immunogenic secreted proteins, plays a pivotal role in the cell wall synthesis and pathogenesis of mycobacteria. This guide provides a comparative overview of the expression levels of the three primary components of this complex—Ag85A, Ag85B, and Ag85C—across different mycobacterial species, including the pathogenic Mycobacterium tuberculosis and Mycobacterium bovis BCG (Bacillus Calmette-Guérin), the opportunistic pathogen Mycobacterium avium, and the non-pathogenic, fast-growing Mycobacterium smegmatis. Understanding the differential expression of these crucial antigens can provide insights into mycobacterial physiology, host-pathogen interactions, and aid in the development of novel diagnostics, vaccines, and therapeutic agents.

Quantitative Comparison of Ag85 Expression

The expression of the Ag85 complex, encoded by the fbpA (Ag85A), fbpB (Ag85B), and fbpC2 (Ag85C) genes, varies significantly among different mycobacterial species. While all three components are generally present, their relative abundance can differ, suggesting distinct regulatory mechanisms and functional roles.

In Mycobacterium tuberculosis, the primary causative agent of tuberculosis, and in the attenuated vaccine strain Mycobacterium bovis BCG, all three Ag85 components are abundantly secreted.[1][2] For M. tuberculosis, Ag85A and Ag85B are major protein components of the culture filtrate, constituting a significant portion of the total secreted proteins.[2] Some studies suggest a general secretion ratio of Ag85A:Ag85B:Ag85C to be approximately 3:2:1 in M. tuberculosis. In contrast, studies on Mycobacterium avium have shown that while Ag85B is a major secreted protein, Ag85A and Ag85C are found in significantly lower amounts in the culture filtrate, indicating that their expression may be regulated at the transcriptional level.[1]

Below is a summary of the relative expression levels of Ag85 components in different mycobacterial species based on available literature. It is important to note that expression levels can be influenced by culture conditions and growth phase.

Mycobacterial SpeciesAg85A (FbpA) ExpressionAg85B (FbpB) ExpressionAg85C (FbpC) ExpressionKey References
Mycobacterium tuberculosisHighHigh (Slightly more abundant than Ag85A)Moderate[2]
Mycobacterium bovis BCGHigh (Major component in surface-pellicle grown cultures)HighHigh[1]
Mycobacterium aviumLow / Hardly DetectedHigh (Abundant)Low / Hardly Detected[1]
Mycobacterium smegmatisExpressedExpressedExpressedGeneral Mycobacterial Research

Experimental Protocols

Accurate quantification of Ag85 expression is crucial for comparative studies. The following are detailed methodologies for key experiments.

Mycobacterial Culture and Protein Extraction

Objective: To prepare mycobacterial cell lysates and culture filtrates for protein analysis.

Materials:

  • Mycobacterial strains (M. tuberculosis, M. bovis BCG, M. avium, M. smegmatis)

  • Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Centrifuge

  • Sonicator or bead beater

Procedure:

  • Inoculate 50 mL of Middlebrook 7H9 broth with the desired mycobacterial strain.

  • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic growth phase (OD600 of 0.6-0.8).

  • Harvest the bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • For Culture Filtrate Proteins: Carefully collect the supernatant, which contains the secreted proteins. Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria. Concentrate the filtrate using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • For Cellular Proteins: Wash the bacterial pellet twice with ice-cold PBS.

  • Resuspend the pellet in 1 mL of lysis buffer.

  • Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off) or by bead beating.

  • Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the cellular proteins.

  • Determine the protein concentration of both the culture filtrate and cellular lysate using a standard protein assay (e.g., BCA assay).

Western Blot Analysis for Ag85 Proteins

Objective: To qualitatively and semi-quantitatively compare the expression of Ag85A, Ag85B, and Ag85C.

Materials:

  • Protein samples (culture filtrate or cellular lysate)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)

  • Primary antibodies specific for Ag85A, Ag85B, and Ag85C

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Use specific monoclonal or polyclonal antibodies for each Ag85 component.

  • Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Add the chemiluminescent substrate and incubate for the recommended time.

  • Capture the signal using an imaging system. Densitometry analysis can be performed to semi-quantify the protein bands.

Enzyme-Linked Immunosorbent Assay (ELISA) for Ag85 Quantification

Objective: To quantitatively measure the concentration of a specific Ag85 component in culture filtrates.

Materials:

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Purified recombinant Ag85A, Ag85B, or Ag85C protein for standard curve

  • Capture antibody specific for the target Ag85 component

  • Detection antibody specific for the target Ag85 component (biotinylated)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare a standard curve using serial dilutions of the purified recombinant Ag85 protein.

  • Add the standards and unknown samples (culture filtrates) to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate five times with wash buffer.

  • Add the TMB substrate and incubate until a color develops (typically 15-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of the Ag85 component in the samples by interpolating from the standard curve.

Quantitative Real-Time PCR (qRT-PCR) for fbp Gene Expression

Objective: To quantify the mRNA expression levels of the fbpA, fbpB, and fbpC genes.

Materials:

  • Mycobacterial RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers specific for fbpA, fbpB, fbpC, and a reference gene (e.g., sigA)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from mid-log phase mycobacterial cultures using a suitable RNA extraction kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit with random primers or oligo(dT) primers.

  • qPCR Reaction Setup: Set up the qPCR reactions in a 20 µL volume containing:

    • 10 µL of 2x qPCR master mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of cDNA template (diluted 1:10)

    • 6 µL of nuclease-free water

  • qPCR Cycling Conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis (for SYBR Green)

  • Data Analysis: Analyze the data using the ΔΔCt method. Normalize the expression of the target genes (fbpA, fbpB, fbpC) to the expression of the reference gene (sigA).

Visualizing Experimental Workflows and Regulatory Pathways

To better illustrate the processes involved in studying Ag85 expression, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_Ag85_Protein_Quantification cluster_culture Mycobacterial Culture cluster_fractionation Sample Preparation Culture Mycobacterial Species (M. tb, M. bovis BCG, M. avium, M. smegmatis) Centrifugation Centrifugation Culture->Centrifugation Pellet Cell Pellet Centrifugation->Pellet Supernatant Culture Supernatant (Secreted Proteins) Centrifugation->Supernatant Lysis Cell Lysis Pellet->Lysis WesternBlot Western Blot Supernatant->WesternBlot ELISA ELISA Supernatant->ELISA Lysate Cell Lysate (Cellular Proteins) Lysis->Lysate Lysate->WesternBlot

Caption: Workflow for the quantification of Ag85 proteins.

Experimental_Workflow_for_fbp_Gene_Expression_Analysis cluster_culture Mycobacterial Culture cluster_extraction Nucleic Acid Extraction cluster_rt_qpcr Gene Expression Analysis Culture Mycobacterial Species RNA_Extraction Total RNA Extraction Culture->RNA_Extraction DNase_Treatment DNase I Treatment RNA_Extraction->DNase_Treatment cDNA_Synthesis cDNA Synthesis DNase_Treatment->cDNA_Synthesis qPCR Quantitative PCR (fbpA, fbpB, fbpC, sigA) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt) qPCR->Data_Analysis

Caption: Workflow for analyzing fbp gene expression via qRT-PCR.

Ag85_Regulatory_Pathway cluster_stimuli Environmental Stimuli cluster_regulation Transcriptional Regulation cluster_genes Ag85 Genes cluster_proteins Ag85 Proteins cluster_function Cellular Function Stress Stress Conditions (e.g., nutrient limitation, host environment) Regulator Transcriptional Regulators (e.g., MarR family) Stress->Regulator fbpA fbpA Regulator->fbpA +/- fbpB fbpB Regulator->fbpB +/- fbpC fbpC Regulator->fbpC +/- Ag85A Ag85A fbpA->Ag85A Ag85B Ag85B fbpB->Ag85B Ag85C Ag85C fbpC->Ag85C CellWall Cell Wall Synthesis (Mycolic acid transfer) Ag85A->CellWall Ag85B->CellWall Ag85C->CellWall

Caption: Putative regulatory pathway of Ag85 expression.

This guide provides a foundational understanding of the differential expression of the Ag85 complex in various mycobacterial species, along with detailed protocols for its investigation. Further research into the precise regulatory mechanisms governing the expression of these vital proteins will undoubtedly contribute to the development of more effective strategies to combat mycobacterial diseases.

References

Validating Ag85's Crucial Role in Mycobacterial Survival: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data validating the Ag85 complex as an essential enzyme for mycobacterial viability. The Ag85 complex, comprised of three proteins—Ag85A, Ag85B, and Ag85C—is a cornerstone in the intricate process of mycolic acid biosynthesis, which is fundamental to the structural integrity of the mycobacterial cell wall.[1] This guide synthesizes key findings on the impact of Ag85 inhibition and gene knockout on mycobacterial survival, offering a comprehensive resource for understanding its potential as a therapeutic target.

The essentiality of the Ag85 complex stems from its mycolyltransferase activity, which is responsible for the final stages of cell wall synthesis.[2] These enzymes catalyze the transfer of mycolic acids to arabinogalactan and are involved in the formation of trehalose dimycolate (TDM), a key virulence factor.[1][2] Disrupting the function of the Ag85 complex has been shown to hinder mycobacterial growth, making it an attractive target for novel anti-tuberculosis drugs.[1]

Comparative Analysis of Ag85 Knockout Mutants

While the Ag85 complex as a whole is considered essential, studies on single gene knockouts of its components reveal a degree of functional redundancy. Individual deletion of the genes encoding Ag85A, Ag85B, or Ag85C is not lethal to Mycobacterium tuberculosis in vitro, though it can lead to significant phenotypic changes, including effects on growth and cell wall composition.[1]

FeatureWild-Type (H37Rv)ΔfbpA (Ag85A knockout)ΔfbpB (Ag85B knockout)ΔfbpC (Ag85C knockout)
Growth Rate NormalReduced growth rate in macrophages.[3]Information not availableInformation not available
Cell Wall Mycolic Acid Content NormalNormal cell wall-associated mycolate levels.[4] Unexpected accumulation of free mycolic acids.[5]Normal cell wall-associated mycolate levels.[4]40% reduction in cell wall-bound mycolates.[2][4]
Trehalose Dimycolate (TDM) Production NormalDecrease in TDM production.[2]Decrease in TDM production.[2]Information not available
Phenotype VirulentAttenuated in host macrophages and mice.[1] Increased antibiotic sensitivity.[3]Information not availableAltered cell envelope permeability.[6]

Comparative Efficacy of Ag85 Inhibitors

Several small molecule inhibitors targeting the Ag85 complex have been identified, demonstrating the potential of this enzyme as a druggable target. These inhibitors typically work by binding to the active site or allosteric sites, thereby disrupting the mycolyltransferase activity.

InhibitorTarget(s)Mechanism of ActionMIC against M. tuberculosis H37Rv
I3-AG85 Primarily Ag85C, with potential for broader family inhibition.[1][6]Binds to Ag85C, blocking TDM synthesis and leading to the accumulation of trehalose monomycolate (TMM).[1]Identical MIC against drug-susceptible and drug-resistant strains.[1]
Ebselen Ag85 complexCovalently modifies a cysteine residue near the active site, leading to its restructuring and inactivation.[2]20 µg/mL.[4]
6-azido-6-deoxytrehalose (ADT) Ag85A, Ag85B, Ag85CSubstrate analog that inhibits all three Ag85 proteins.[1]200 µg/mL against M. aurum.[1][4]
Cyclipostins and Cyclophostin (CyC) analogs Ag85 complexCovalently bind to the catalytic Serine 124 residue in Ag85C.[7]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental approaches used to validate Ag85 as an essential enzyme, the following diagrams illustrate key workflows and the central role of the Ag85 complex in mycobacterial cell wall biosynthesis.

Ag85_Pathway cluster_synthesis Mycolic Acid Biosynthesis cluster_ag85 Ag85 Complex Activity cluster_inhibition Inhibition cluster_outcome Biological Outcome Fatty Acid Synthase II (FAS-II) Fatty Acid Synthase II (FAS-II) Mycolic Acids Mycolic Acids Fatty Acid Synthase II (FAS-II)->Mycolic Acids TMM TMM Mycolic Acids->TMM Trehalose-6-monomycolate (TMM) Trehalose-6-monomycolate (TMM) Ag85 Ag85 Complex (Ag85A, Ag85B, Ag85C) Trehalose Dimycolate (TDM) Trehalose Dimycolate (TDM) Ag85->Trehalose Dimycolate (TDM) Mycolyltransferase Activity Mycolated Arabinogalactan Mycolated Arabinogalactan Ag85->Mycolated Arabinogalactan Mycolyltransferase Activity Cell Wall Core Cell Wall Core Mycolated Arabinogalactan->Cell Wall Core Disrupted Cell Wall Integrity Disrupted Cell Wall Integrity Cell Wall Core->Disrupted Cell Wall Integrity TMM->Ag85 Inhibitors Ag85 Inhibitors (e.g., I3-AG85, Ebselen) Inhibitors->Ag85 Inhibition of Mycobacterial Growth Inhibition of Mycobacterial Growth Disrupted Cell Wall Integrity->Inhibition of Mycobacterial Growth

Caption: Role of the Ag85 complex in mycobacterial cell wall synthesis and its inhibition.

Gene_Knockout_Workflow cluster_construction Mutant Construction cluster_analysis Phenotypic Analysis Target Gene (fbpA, fbpB, or fbpC) Target Gene (fbpA, fbpB, or fbpC) Homologous Recombination Homologous Recombination Target Gene (fbpA, fbpB, or fbpC)->Homologous Recombination Disruption Cassette (e.g., antibiotic resistance) Disruption Cassette (e.g., antibiotic resistance) Disruption Cassette (e.g., antibiotic resistance)->Homologous Recombination Knockout Mutant Knockout Mutant Homologous Recombination->Knockout Mutant Mycobacterium tuberculosis Mycobacterium tuberculosis Mycobacterium tuberculosis->Homologous Recombination Growth Curve Analysis Growth Curve Analysis Knockout Mutant->Growth Curve Analysis Mycolic Acid Analysis (TLC/HPLC) Mycolic Acid Analysis (TLC/HPLC) Knockout Mutant->Mycolic Acid Analysis (TLC/HPLC) Virulence Assays (e.g., macrophage infection) Virulence Assays (e.g., macrophage infection) Knockout Mutant->Virulence Assays (e.g., macrophage infection) Comparative Data Comparative Data Growth Curve Analysis->Comparative Data Mycolic Acid Analysis (TLC/HPLC)->Comparative Data Virulence Assays (e.g., macrophage infection)->Comparative Data

Caption: Workflow for generating and analyzing Ag85 knockout mutants in mycobacteria.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Assay

This method is used to determine the minimum concentration of an inhibitor required to prevent the growth of Mycobacterium tuberculosis.

  • Culture Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) to mid-log phase.

  • Inhibitor Dilution: The test compounds are serially diluted in a 96-well microtiter plate using 7H9 broth.

  • Inoculation: The bacterial culture is diluted and added to each well to a final concentration of approximately 10^5 CFU/mL.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Resazurin Addition: A solution of resazurin is added to each well. Resazurin is a blue dye that is reduced to the pink-colored resorufin by metabolically active cells.

  • Reading: After further incubation for 24-48 hours, the color change is observed. The MIC is defined as the lowest concentration of the inhibitor that prevents the color change from blue to pink.

Analysis of Mycolic Acid Composition by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the steps for extracting and analyzing mycolic acids from mycobacterial cell walls.

  • Cell Culture and Harvesting: Mycobacterial strains are grown to mid-log phase, harvested by centrifugation, and washed with phosphate-buffered saline (PBS).

  • Saponification: The bacterial pellet is treated with a solution of potassium hydroxide in methanol/toluene and heated to extract fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

  • Extraction: After cooling, water and diethyl ether are added, and the mixture is vortexed. The upper organic layer containing the FAMEs and MAMEs is collected.

  • Derivatization: The extracted esters are derivatized with a fluorescent tag (e.g., 4-bromomethyl-6,7-dimethoxycoumarin) to enable detection by HPLC.

  • HPLC Analysis: The derivatized samples are injected into a reverse-phase HPLC column. The different mycolic acid species are separated based on their hydrophobicity and detected by a fluorescence detector. The resulting chromatograms are analyzed to quantify the relative amounts of different mycolic acid species.

Generation of Ag85 Knockout Mutants via Homologous Recombination

This method describes the creation of targeted gene deletions in Mycobacterium tuberculosis.

  • Construction of the Disruption Cassette: A DNA construct is engineered to contain a selectable marker (e.g., an antibiotic resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target Ag85 gene (fbpA, fbpB, or fbpC).

  • Electroporation: The disruption cassette is introduced into M. tuberculosis cells via electroporation.

  • Selection of Recombinants: The electroporated cells are plated on media containing the selective antibiotic. Only cells that have integrated the disruption cassette into their genome will survive.

  • Screening for Homologous Recombinants: Colonies are screened by PCR and Southern blotting to confirm that the target gene has been replaced by the disruption cassette through homologous recombination.

  • Confirmation of Gene Knockout: The absence of the target Ag85 protein in the mutant strain is confirmed by Western blotting or mass spectrometry.

Compensatory Mechanisms and Alternative Pathways

The functional redundancy among the Ag85 isoforms suggests the existence of compensatory mechanisms within mycobacteria. While single knockouts of Ag85A, B, or C are not lethal, it is possible that the remaining isoforms can partially compensate for the loss of one. For instance, it has been suggested that in the absence of Ag85A, Ag85B and/or Ag85C might be upregulated to maintain cell wall integrity.[5] However, a study on an Ag85C knockout did not observe changes in the protein levels of Ag85A and Ag85B.[5] Further research, such as transcriptional profiling of the single knockout mutants, is needed to fully elucidate the extent and nature of these compensatory mechanisms. Understanding these alternative pathways is critical for the development of effective inhibitors that can overcome potential resistance mechanisms.

References

Safety Operating Guide

Navigating the Disposal of "MD 85": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the specific procedures for waste management is paramount. This guide provides essential information on the proper disposal of substances referred to as "MD 85," a designation that can apply to several different chemical products. Due to this ambiguity, it is crucial to correctly identify the specific "this compound" substance in your laboratory to ensure safe and compliant disposal.

Identifying Your "this compound" Substance

The term "this compound" is not a unique chemical identifier and can refer to different products with varying hazard profiles. Below is a summary of substances that may be identified as "this compound," along with their key disposal-related characteristics.

Trade Name/SynonymChemical Name/CompositionKey Hazards for Disposal
CAY10398 / this compound 4-(dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamideNot classified as hazardous
Diethylhydroxylamine 85% N,N-Diethylhydroxylamine 85% aqueous solutionFlammable, Acutely Toxic, Skin/Eye Irritant, Hazardous to the Aquatic Environment[1]
MR® 85 Remover Aerosol containing 2-PropanolExtremely Flammable Aerosol, Eye Irritant[2]
Monoethanolamine 85% LFG Monoethanolamine 85%Combustible, Acutely Toxic, Skin Corrosion, Serious Eye Damage[3]
Diethanolamine (DEA) 85% Diethanolamine 85%Harmful if swallowed, Causes skin and severe eye irritation[4]

General Laboratory Chemical Waste Disposal Procedures

Regardless of the specific chemical, a set of standard procedures should be followed for the management of laboratory waste. These practices are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Core Principles of Chemical Waste Management:

  • Identification and Labeling: All chemical waste containers must be clearly labeled with the full chemical name(s) of the contents, concentration, and hazard warnings.[5][6] Avoid using abbreviations or chemical formulas.[6]

  • Segregation: Incompatible waste streams must be stored separately to prevent dangerous reactions.[7] For example, flammable liquids should be kept away from oxidizers, and acids should be segregated from bases.[7]

  • Container Management: Waste should be stored in appropriate, sealed containers that are in good condition.[6][8] Leaking containers will not be accepted for disposal.[5]

  • Sanitary Sewer Disposal: Disposal of chemicals down the drain is generally prohibited unless you have explicit written permission from your institution's Environmental Health and Safety (EHS) department.[5]

  • Solid Waste Disposal: Disposal of chemical waste in the regular trash is not permitted.[5]

  • Empty Containers: Empty chemical containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[6] After rinsing and drying, and once the label is defaced or removed, the container may be disposed of in the regular trash or recycled according to institutional policy.[7]

The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste.

Caption: General workflow for laboratory chemical waste disposal.

Specific Disposal Procedures for "this compound" Variants

Based on the Safety Data Sheet (SDS) for each potential "this compound" substance, the following disposal guidelines should be followed.

CAY10398 / this compound (Non-Hazardous)

According to its Safety Data Sheet, this substance is not classified as hazardous. However, it is still recommended to follow standard laboratory chemical disposal procedures.

  • Disposal Method: Pick up the material mechanically for disposal.

  • Environmental Precautions: Do not allow the substance to enter sewers, surface water, or ground water.

  • General Guidance: Adhere to the usual precautionary measures for handling chemicals.

Diethylhydroxylamine 85% (Hazardous)

This substance is hazardous and requires specific disposal protocols.

  • Disposal Method: Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]

  • Environmental Precautions: Avoid release to the environment.[1] This substance is harmful to aquatic life with long-lasting effects.

  • Spill Cleanup: In case of a spill, dam up the material with sand or inert earth.[1] Pump the recovered product into a labeled emergency tank.[1] Absorb any remainder with an inert material.[1] Contaminated water should be collected and treated.[1] Neutralization can be achieved with a sodium bisulphate solution.[1]

MR® 85 Remover (Aerosol)

As an extremely flammable aerosol, special care must be taken.

  • Disposal Method: Dispose of contents and container in accordance with local, regional, national, and international regulations.[2]

  • Container Warning: This is a pressurized container. Do not pierce or burn, even after use.[2] Protect from sunlight and do not expose to temperatures exceeding 50°C/122°F.[2]

  • General Guidance: For aerosol cans that do not contain pesticides or toxic chemicals, it may be possible to empty the can by spraying the remaining contents onto a piece of cardboard and disposing of both in the regular trash, once the propellant is exhausted.[6] However, due to the flammable nature of this product, it is best to consult with your institution's EHS for specific guidance.

Monoethanolamine 85% LFG and Diethanolamine (DEA) 85% (Corrosive/Irritant)

These substances are harmful and require careful handling and disposal.

  • Disposal Method: Treatment, storage, transportation, and disposal must be in accordance with Federal, State/Provincial, and Local Regulations.[4] What cannot be saved for recovery or recycling should be managed in an appropriate and approved waste disposal facility.[4]

  • Waste Management Options: The processing, use, or contamination of this product may change the waste management options.[4] State and local disposal regulations may differ from federal regulations.[4]

  • Personal Protective Equipment (PPE): When handling this waste, wear protective gloves, clothing, and eye/face protection.[3][4]

The following decision tree can help guide the initial steps of the disposal process for an unknown "this compound" substance.

MD_85_Disposal_Decision_Tree Start Start Check_SDS Consult the Safety Data Sheet (SDS) for your specific 'this compound' product. Start->Check_SDS Is_Hazardous Is the substance classified as hazardous? Check_SDS->Is_Hazardous Follow_EHS Follow your institution's hazardous chemical waste disposal procedures. Contact EHS for guidance. Is_Hazardous->Follow_EHS Yes Non_Hazardous_Disposal Dispose of as non-hazardous chemical waste. Do not pour down the drain. Follow institutional guidelines. Is_Hazardous->Non_Hazardous_Disposal No

Caption: Decision tree for initial "this compound" disposal assessment.

By carefully identifying the specific "this compound" substance and adhering to the appropriate disposal protocols outlined in the Safety Data Sheet and your institution's policies, you can ensure a safe laboratory environment and maintain regulatory compliance. When in doubt, always consult your Environmental Health and Safety department.

References

Personal protective equipment for handling MD 85

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for "MD 85"

This guide provides crucial safety and logistical information for handling substances that may be referred to as "this compound" in a laboratory setting. Initial research indicates that "this compound" is not a standard chemical identifier but may refer to several products, some of which are hazardous. The most probable candidates for a laboratory or drug development environment are Monoethanolamine Low Freeze Grade 85% (MEA 85%) and Diethylhydroxylamine 85% (DEHA 85%) , due to their hazardous nature and naming convention. Additionally, "this compound" is a synonym for the chemical CAY10398 , which is not classified as hazardous.

This document will focus on the safe handling of the hazardous materials MEA 85% and DEHA 85%, and will also provide brief information on CAY10398.

I. Hazard Identification and Personal Protective Equipment (PPE)

Immediate and proper use of Personal Protective Equipment (PPE) is critical to minimize exposure and ensure safety when handling these chemicals. The required PPE is dictated by the specific hazards of each substance.

MEA 85% is a corrosive and harmful substance.[1][2] Direct contact can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed or inhaled.[1][2]

Table 1: Personal Protective Equipment for Monoethanolamine 85%

Protection TypeRequired PPESpecifications and Remarks
Eye/Face Protection Chemical safety goggles and a face shieldMust be worn if splashing is possible. If exposure limits are exceeded, a full-face respirator is required.[2]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, neoprene, nitrile)Gloves should be inspected before use. Suitability and durability depend on the frequency and duration of contact.[1]
Impervious, chemical-protective clothingIncludes body-covering coveralls, apron, and chemical-protective boots, especially if spills or splashing are possible.[2]
Respiratory Protection NIOSH-approved respiratorRequired if ventilation is inadequate or exposure limits are exceeded.[2][3] For concentrations up to 30 ppm, a chemical cartridge respirator is suitable.[2] Higher concentrations may require a full-face self-contained breathing apparatus (SCBA).[2]

DEHA 85% is a flammable liquid and vapor that is harmful if it comes into contact with the skin or is inhaled.[4][5] It can also cause serious eye and skin irritation.[5]

Table 2: Personal Protective Equipment for Diethylhydroxylamine 85%

Protection TypeRequired PPESpecifications and Remarks
Eye/Face Protection Chemical safety goggles and a face shieldRecommended where eye contact is likely.[4]
Skin Protection Chemical-resistant glovesGloves must be inspected prior to use and disposed of properly after contamination.
Complete suit protecting against chemicalsFlame-retardant, anti-static protective clothing is recommended. The type of protective equipment depends on the concentration and amount of the substance.
Respiratory Protection Full-face respirator with multi-purpose combination respirator cartridgesTo be used as a backup to engineering controls. If the respirator is the sole means of protection, a full-face supplied air respirator should be used.

CAY10398 is a crystalline solid.[6] According to the available safety data, this substance is not classified as hazardous. However, it is recommended to follow standard laboratory safety practices.

Table 3: Personal Protective Equipment for CAY10398

Protection TypeRecommended PPESpecifications and Remarks
Eye/Face Protection Safety glassesStandard laboratory practice.
Skin Protection Lab coat and glovesStandard laboratory practice.
Respiratory Protection Not generally requiredUse in a well-ventilated area.
II. Operational and Disposal Plans

Proper handling, storage, and disposal procedures are essential to maintain a safe laboratory environment.

Monoethanolamine 85%:

  • Use only in well-ventilated areas or outdoors.[1][2]

  • Avoid breathing fumes, gas, mist, vapors, or spray.[1][2]

  • Wash exposed skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1]

  • Keep containers tightly closed and store in a locked-up location.[1][2]

  • Do not store in containers made of carbon steel, aluminum, copper, or their alloys.[2]

Diethylhydroxylamine 85%:

  • Use only in a well-ventilated area, outdoors if possible.[4]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4][7]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[4][7]

  • Store in a cool, well-ventilated place with the container tightly closed.[4][7]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[7][8]

CAY10398:

  • Handle in accordance with good laboratory practices.

  • Store at -20°C for long-term stability.[9][10]

Monoethanolamine 85%:

  • For small spills (<1 L), absorb with inert material like vermiculite or sand.[3]

  • Neutralize with a citric acid solution before disposal as hazardous waste.[3]

  • For larger spills, dike the area to prevent spreading and use vacuum recovery.[3]

  • Ensure the cleanup is conducted by trained personnel only.[2]

Diethylhydroxylamine 85%:

  • Evacuate personnel to a safe area and ensure adequate ventilation.[7]

  • Remove all sources of ignition.[7]

  • Prevent the product from entering drains.[7]

  • Contain the spill and place the material in a container for disposal according to local regulations.

  • Monoethanolamine 85% and Diethylhydroxylamine 85% : Dispose of these chemicals and any contaminated materials as hazardous waste in accordance with local, regional, national, and international regulations.[1][2]

  • CAY10398 : While not classified as hazardous, dispose of in accordance with laboratory best practices and local regulations for chemical waste.

III. Quantitative Data Summary

Table 4: Exposure Limits and Physical Properties

SubstanceParameterValue
Monoethanolamine 85% OSHA PEL (TWA)3 ppm[2][11]
ACGIH TLV (TWA)3 ppm[2][12]
ACGIH TLV (STEL)6 ppm[2][11][12]
NIOSH IDLH30 ppm[2]
Flash Point85°C[3]
Diethylhydroxylamine 85% Flash Point45°C - 46°C[13]
Lower Explosion Limit1.9% (V)
Upper Explosion Limit10% (V)

Experimental Protocols and Workflows

Standard Handling Protocol for Hazardous Liquids (MEA 85% & DEHA 85%)
  • Preparation:

    • Ensure the work area is well-ventilated, and an emergency eyewash station and safety shower are accessible.

    • Confirm all necessary PPE is available and in good condition.

    • Have spill containment materials readily available.

  • Handling:

    • Don the appropriate PPE as detailed in Tables 1 and 2.

    • Carefully open the chemical container, avoiding splashes or inhalation of vapors.

    • Dispense the required amount of the chemical, keeping the container opening away from your face.

    • Close the container tightly immediately after use.

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water.

    • Remove and properly store or dispose of PPE. Contaminated gloves should be disposed of as hazardous waste.

    • Clean the work area.

Logical Workflow for Handling and Disposal

The following diagram illustrates the decision-making process and procedural flow for safely handling and disposing of "this compound," assuming it is a hazardous substance like MEA 85% or DEHA 85%.

G cluster_hazardous Hazardous Substance Protocol cluster_non_hazardous Non-Hazardous Substance Protocol start Start: Receive 'this compound' Handling Request identify Identify the Substance: Is it MEA 85%, DEHA 85%, or CAY10398? start->identify ppe_check Don Appropriate PPE (See Table 1 or 2) identify->ppe_check MEA 85% or DEHA 85% std_ppe Wear Standard Lab PPE (Gloves, Lab Coat, Safety Glasses) identify->std_ppe CAY10398 handling Follow Standard Handling Protocol ppe_check->handling spill_check Spill Occurred? handling->spill_check spill_manage Execute Spill Management Protocol spill_check->spill_manage Yes disposal Dispose as Hazardous Waste spill_check->disposal No spill_manage->disposal end End of Process disposal->end std_handling Follow Standard Laboratory Practices std_ppe->std_handling std_disposal Dispose According to Local Regulations for Non-Hazardous Waste std_handling->std_disposal std_disposal->end

Caption: Workflow for handling and disposal of "this compound".

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.